molecular formula C3H7NO3S B6335462 Misetionamide CAS No. 856785-75-6

Misetionamide

Cat. No.: B6335462
CAS No.: 856785-75-6
M. Wt: 137.16 g/mol
InChI Key: GHDARLKSYBCZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misetionamide is an oxathiazine-based structural analogue of taurultam (TRLT), which is the main derivative of the anti-infective agent taurolidine (TRD), with potential antineoplastic activity. Upon administration,this compound selectively induces reactive oxygen species (ROS)-mediated apoptosis in and inhibits proliferation of susceptible tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

1,4,3-oxathiazinane 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDARLKSYBCZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856785-75-6
Record name Misetionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misetionamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Misetionamide (GP-2250): A Technical Overview of its Chemical Structure and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misetionamide, also known by its developmental code GP-2250, is a novel, orally available, small molecule oxathiazinane derivative with potent antineoplastic properties.[1][2][3] It is currently under clinical investigation for the treatment of various cancers, including pancreatic and ovarian cancer.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound and its multifaceted mechanism of action. While the precise, industrial-scale synthesis of this compound is proprietary, this document will also discuss general synthetic strategies for related heterocyclic compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound with a core 1,4,3-oxathiazinane 4,4-dioxide structure. Its systematic IUPAC name is 1,4,3-oxathiazinane 4,4-dioxide. The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1,4,3-oxathiazinane 4,4-dioxide
Synonyms GP-2250
CAS Number 856785-75-6
Molecular Formula C₃H₇NO₃S
Molecular Weight 137.16 g/mol
SMILES Notation C1CS(=O)(=O)NCO1
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO

Synthesis of this compound

The specific and detailed experimental protocol for the industrial synthesis of this compound (GP-2250) is not publicly available and is considered proprietary information by its developers, Geistlich Pharma AG and Panavance Therapeutics. However, based on the chemical structure of this compound, a plausible synthetic strategy can be inferred from the general synthesis of related heterocyclic compounds, such as taurultam analogs and other 1,4,3-oxathiazinane derivatives.

A potential synthetic approach could involve the cyclization of a precursor molecule containing the key functional groups. For instance, a general synthesis of taurinamide derivatives, which share structural similarities with this compound, often starts from taurine (2-aminoethanesulfonic acid). The synthesis of taurolidine, a related compound, involves the reaction of taurinamide with formaldehyde. The synthesis of 1,4-oxathiins, another related class of compounds, can be achieved through the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions.

A hypothetical retrosynthetic analysis for this compound is presented below. This diagram illustrates a possible disconnection approach to simpler starting materials.

G This compound This compound (1,4,3-Oxathiazinane 4,4-dioxide) Intermediate1 N-(hydroxymethyl)taurinamide This compound->Intermediate1 Cyclization Taurinamide Taurinamide Intermediate1->Taurinamide Formaldehyde Formaldehyde Intermediate1->Formaldehyde Taurine Taurine Taurinamide->Taurine Ammonia Ammonia Taurinamide->Ammonia

Caption: Hypothetical Retrosynthetic Analysis of this compound.

Mechanism of Action

This compound exhibits a unique dual mechanism of action that selectively targets cancer cells by disrupting their energy metabolism and inhibiting key oncogenic signaling pathways.

Inhibition of Aerobic Glycolysis

Cancer cells predominantly rely on aerobic glycolysis, also known as the Warburg effect, for energy production (ATP). This compound targets and inhibits two critical enzymes in this pathway:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway.

  • Hexokinase 2 (HK2): The first enzyme in the glycolytic pathway, which is often overexpressed in cancer cells.

By inhibiting these enzymes, this compound significantly reduces ATP production in cancer cells, leading to metabolic stress, oxidative stress, and ultimately, apoptosis (programmed cell death).

Inhibition of Oncogenic Transcription Factors

In addition to its effects on metabolism, this compound has been shown to inhibit the activity of two crucial oncogenic transcription factors:

  • c-MYC: A proto-oncogene that plays a central role in cell proliferation, growth, and metabolism.

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.

The inhibition of c-MYC and NF-κB disrupts multiple downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels).

The integrated signaling pathway of this compound's mechanism of action is illustrated in the diagram below.

G cluster_0 This compound (GP-2250) cluster_1 Glycolysis Pathway cluster_2 Oncogenic Signaling cluster_3 Cellular Effects GP2250 This compound cMYC c-MYC GP2250->cMYC inhibits NFkB NF-κB GP2250->NFkB inhibits HK2 HK2 GP2250->HK2 inhibits GAPDH GAPDH GP2250->GAPDH inhibits Glucose Glucose G6P G6P Glucose->G6P HK2 F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Pyruvate->TCA TCA Cycle ATP_prod ATP_prod TCA->ATP_prod Oxidative Phosphorylation ATP_decrease ↓ ATP Proliferation_Survival Cell Proliferation & Survival cMYC->Proliferation_Survival NFkB->Proliferation_Survival Apoptosis Apoptosis ROS_increase ↑ ROS ATP_decrease->ROS_increase ROS_increase->Apoptosis

Caption: this compound Signaling Pathway.

Preclinical and Clinical Development

Extensive preclinical studies in various cancer cell lines and in vivo xenograft models have demonstrated the potent antineoplastic activity of this compound. These studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Furthermore, this compound has shown synergistic effects when combined with standard-of-care chemotherapies.

This compound is currently being evaluated in clinical trials for the treatment of advanced solid tumors. The ongoing research aims to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in cancer patients.

Experimental Protocols

While a specific synthesis protocol for this compound is unavailable, this section provides a representative experimental workflow for evaluating the in vivo efficacy of an anticancer agent like GP-2250, based on methodologies described in the literature.

In Vivo Xenograft Model Workflow

The following diagram outlines a typical workflow for assessing the antitumor activity of a compound in a mouse xenograft model.

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Analysis start Start cell_culture 1. Cancer Cell Culture start->cell_culture end End implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Administration of Vehicle or GP-2250 randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Determination (e.g., 28 days or tumor size limit) monitoring->endpoint data_collection 8. Tumor Excision and Data Collection endpoint->data_collection analysis 9. Statistical Analysis of Tumor Growth Inhibition data_collection->analysis analysis->end

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound (GP-2250) is a promising novel anticancer agent with a well-defined chemical structure and a unique dual mechanism of action that targets both cancer cell metabolism and key oncogenic signaling pathways. While the specifics of its synthesis remain proprietary, the available information on its chemical properties and biological activity provides a strong foundation for its continued development as a potential therapeutic for a range of malignancies. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and establishing its role in cancer treatment.

References

Misetionamide's Dual Assault on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Misetionamide (GP-2250) is emerging as a promising anti-cancer agent with a novel dual mechanism of action that strategically targets the fundamental vulnerabilities of cancer cells. This small molecule inhibitor launches a two-pronged attack by simultaneously disrupting cellular energy metabolism and key survival signaling pathways. This in-depth technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound's efficacy stems from its ability to directly inhibit two critical oncogenic transcription factors: c-MYC and NFκB.[1] This dual inhibition addresses essential pathways that tumors exploit for growth and survival.

  • c-MYC Inhibition and Metabolic Disruption: By targeting c-MYC, this compound selectively disrupts the energy metabolism of cancer cells, leading to their death.[1] c-MYC is a master regulator of tumor metabolism, proliferation, and cell survival. This compound's action against c-MYC-driven metabolic reprogramming is a key component of its tumor-selective activity.

  • NFκB Inhibition and Survival Pathway Blockade: The inhibition of NFκB by this compound hampers the ability of cancer cells to proliferate and survive. NFκB is a primary tumor promoter that drives cell proliferation, protects cells from oxidative stress, and supports tumor survival.

This coordinated inhibition of two major oncogenic transcription factors results in a powerful anti-cancer effect, making this compound an attractive candidate for various cancer types.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated the potent anti-neoplastic activity of this compound across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound (GP-2250) in Ovarian Cancer Cell Lines

Cell LineIC50 (µM) after 72h
Kuramochi<100
OVCAR4<100
OVCAR8<100
A2780>200
Caov3>200
OVCAR3>200
OVCAR5>200
HeyA8>200
HeyA8-MDR>200
SKOV3>200

Data sourced from a study on the effects of GP-2250 in ovarian cancer cell lines.

Table 2: In Vivo Efficacy of this compound (GP-2250) in Xenograft Models

Cancer TypeModelTreatmentOutcome
PancreaticPatient-Derived Xenograft (PDX)This compound (500 mg/kg) + Gemcitabine (50 mg/kg)Tumor regression in 5 out of 9 PDX models.
OvarianOrthotopic Mouse Model (OVCAR8)This compound + PARP inhibitors (olaparib, niraparib, or rucaparib)Significant reduction in tumor weight and nodules compared to monotherapy.
OvarianOrthotopic Mouse Model (OVCAR8)This compound + BevacizumabSignificant reduction in tumor weight and nodules compared to monotherapy.
VariousHuman Cancer Cell Line XenograftsThis compound30-40% reduction in tumor volume.

Data compiled from preclinical studies on pancreatic and ovarian cancer models.

Key Signaling Pathways and Mechanisms

This compound's dual inhibition of c-MYC and NFκB triggers a cascade of downstream effects that cripple cancer cells.

Disruption of Cancer Cell Metabolism

This compound's targeting of c-MYC leads to the inhibition of key enzymes involved in aerobic glycolysis, a metabolic hallmark of cancer. This includes the downregulation of Hexokinase-2 (HK-2), Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), and Pyruvate Dehydrogenase (PVD). This metabolic disruption results in a significant decrease in ATP production, inducing oxidative, metabolic, and hypoxic stress within the cancer cells.

Misetionamide_Metabolic_Pathway This compound This compound cMYC c-MYC This compound->cMYC inhibits HK2 Hexokinase-2 (HK-2) This compound->HK2 inhibits GAPDH GAPDH This compound->GAPDH inhibits PVD Pyruvate Dehydrogenase (PVD) This compound->PVD inhibits Glycolysis Aerobic Glycolysis cMYC->Glycolysis promotes Glycolysis->HK2 Glycolysis->GAPDH Glycolysis->PVD ATP ATP Production HK2->ATP drives GAPDH->ATP drives PVD->ATP drives MetabolicStress Oxidative, Metabolic, Hypoxic Stress ATP->MetabolicStress reduction leads to CellDeath Cancer Cell Death MetabolicStress->CellDeath Misetionamide_NFkB_Pathway This compound This compound NFkB_complex NFκB/IκB Complex (Cytoplasm) This compound->NFkB_complex inhibits activation Proliferation Cell Proliferation & Survival This compound->Proliferation inhibits IKK IKK IkB IκB Phosphorylation & Degradation IKK->IkB activates NFkB NFκB (Active) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription drives Transcription->Proliferation promotes Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation CellViability Cell Viability (MTT Assay) MechanismElucidation Mechanism Elucidation CellViability->MechanismElucidation Apoptosis Apoptosis (Annexin V/PI) Apoptosis->MechanismElucidation Proliferation Proliferation (Colony Formation) Proliferation->MechanismElucidation ProteinExpression Protein Expression (Western Blot) ProteinExpression->MechanismElucidation Xenograft Xenograft Model (Tumor Growth) Toxicity Toxicity Assessment Xenograft->Toxicity PDX Patient-Derived Xenograft (PDX) PDX->Toxicity ClinicalTrials Phase I/II Clinical Trials Toxicity->ClinicalTrials TargetIdentification Target Identification (c-MYC & NFκB) TargetIdentification->CellViability guides TargetIdentification->Apoptosis guides TargetIdentification->Proliferation guides TargetIdentification->ProteinExpression guides MechanismElucidation->Xenograft validates in MechanismElucidation->PDX validates in MechanismElucidation->ClinicalTrials Logical_Relationship cluster_direct_targets Direct Molecular Targets cluster_cellular_effects Cellular Consequences This compound This compound cMYC c-MYC Inhibition This compound->cMYC NFkB NFκB Inhibition This compound->NFkB Metabolism Disrupted Energy Metabolism cMYC->Metabolism Proliferation Decreased Proliferation & Survival NFkB->Proliferation Phenotype Anti-Cancer Phenotype (Apoptosis, Growth Arrest) Metabolism->Phenotype Proliferation->Phenotype

References

Misetionamide: A Dual Inhibitor of c-MYC and NFκB Transcription Factors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Misetionamide (GP-2250) is a novel, first-in-class small molecule demonstrating broad antineoplastic activity across a range of solid tumors.[1][2][3] Its unique dual mechanism of action directly targets two critical oncogenic transcription factors: c-MYC and nuclear factor-kappa B (NFκB).[1][4] By inhibiting c-MYC, this compound disrupts cancer cell metabolism, leading to energy depletion and cell death. Concurrently, its inhibition of NFκB impedes tumor cell proliferation, survival, and inflammation-mediated tumor progression. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize the inhibitory effects of this compound on c-MYC and NFκB.

Introduction

The transcription factors c-MYC and NFκB are central regulators of cellular processes that are frequently dysregulated in cancer, contributing to tumor initiation, growth, and therapeutic resistance. c-MYC is a master regulator of cell proliferation, metabolism, and protein synthesis, while NFκB plays a pivotal role in inflammation, cell survival, and angiogenesis. The simultaneous targeting of these two pathways presents a promising strategy to overcome the complexity and adaptability of cancer cells. This compound has emerged as a promising clinical candidate that embodies this dual-targeting approach. Currently, this compound is being evaluated in a Phase 1 clinical trial for pancreatic cancer in combination with gemcitabine, with plans to investigate its efficacy in ovarian cancer.

Mechanism of Action: Dual Inhibition of Oncogenic Drivers

This compound's anti-cancer effects stem from its ability to concurrently suppress the activity of both c-MYC and NFκB.

Inhibition of c-MYC and Disruption of Cancer Metabolism

Recent findings have confirmed that this compound directly inhibits the c-MYC transcription factor. This inhibition disrupts the metabolic reprogramming that is a hallmark of cancer. Specifically, this compound has been shown to interfere with aerobic glycolysis, a key metabolic pathway that cancer cells rely on for energy production. The downstream effects of c-MYC inhibition by this compound include a reduction in the expression of genes involved in glucose uptake and metabolism, leading to a decrease in ATP production and the induction of metabolic stress in cancer cells.

Inhibition of the NFκB Signaling Pathway

This compound has been demonstrated to impair the NFκB pathway in pancreatic cancer cells. This inhibition is achieved by reducing the binding of the p65 subunit of NFκB to DNA, which in turn downregulates the expression of NFκB target genes. These target genes include key regulators of cell proliferation such as cyclin D1 and anti-apoptotic proteins like Bcl-2. By inhibiting NFκB, this compound promotes apoptosis and reduces the proliferative capacity of tumor cells.

Signaling Pathway of this compound's Dual Inhibition

Misetionamide_Mechanism cluster_cMYC c-MYC Pathway Inhibition cluster_NFkB NFκB Pathway Inhibition Misetionamide_cMYC This compound cMYC c-MYC Misetionamide_cMYC->cMYC Inhibits Metabolic_Genes Metabolic Genes (e.g., HK2, GAPDH) cMYC->Metabolic_Genes Activates Aerobic_Glycolysis Aerobic Glycolysis Metabolic_Genes->Aerobic_Glycolysis ATP_Production ATP Production Aerobic_Glycolysis->ATP_Production Metabolic_Stress Metabolic Stress ATP_Production->Metabolic_Stress Reduction Cancer_Cell_Death Cancer Cell Death Metabolic_Stress->Cancer_Cell_Death Misetionamide_NFkB This compound NFkB NFκB (p65) Misetionamide_NFkB->NFkB Inhibits DNA Binding Target_Genes Target Genes (e.g., Cyclin D1, Bcl-2) NFkB->Target_Genes Activates Transcription Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival Tumor_Growth Tumor Growth & Survival Proliferation->Tumor_Growth Survival->Tumor_Growth

Caption: Dual inhibitory mechanism of this compound on c-MYC and NFκB pathways.

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic activity across a broad panel of cancer cell lines and has shown significant tumor growth inhibition in multiple xenograft models.

In Vitro Cytotoxicity

The antineoplastic activity of this compound was evaluated in over 300 cancer cell lines using the OncoPanel® cytotoxicity assay. The IC50 and EC50 values were determined, indicating a dose-dependent cytotoxic effect.

Cell LineCancer TypeIC50 (µM)
HT-29ColonData not publicly available
SKOV-3OvarianData not publicly available
Cal-27Head and NeckData not publicly available
Hs-695TMelanomaData not publicly available
Pancreatic Cell LinesPancreaticData not publicly available
Ovarian Cell LinesOvarianData not publicly available
(Note: Specific IC50 values from the comprehensive screen are not yet publicly available in the provided search results and would be found in the full publication or supplementary data of Sofia et al., 2024.)
In Vivo Tumor Growth Inhibition

In mouse xenograft models, daily intraperitoneal administration of this compound resulted in a significant reduction in tumor volume compared to vehicle-treated controls.

Tumor ModelCancer TypeThis compound Dose (mg/kg)Tumor Growth Inhibition (%)
HT-29Colon500, 100030-40
SKOV-3Ovarian250, 500, 100030-40
Cal-27Head and Neck100030-40 (dose-dependent regression)
Hs-695TMelanoma250, 100030-40
(Note: The percentage of tumor growth inhibition is a summary from the source and may vary between specific models and doses.)

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of this compound.

OncoPanel® Cytotoxicity Assay
  • Objective: To determine the in vitro cytotoxic effects of this compound across a large panel of human cancer cell lines.

  • Method:

    • A panel of over 300 human cancer cell lines are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or resazurin-based).

    • The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Mouse Xenograft Models
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Method:

    • Human cancer cells (e.g., HT-29, SKOV-3) are subcutaneously implanted into immunocompromised mice (e.g., CrTac:NCR-Foxn1nu).

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

    • This compound or vehicle is administered daily via intraperitoneal injection for a defined period (e.g., 28 days).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and weighed, and further analysis (e.g., immunohistochemistry) may be performed.

NFκB DNA-Binding Assay
  • Objective: To quantify the effect of this compound on NFκB activation.

  • Method:

    • Nuclear extracts are prepared from cancer cells treated with or without this compound.

    • An ELISA-based assay is used where a specific oligonucleotide containing the NFκB consensus binding site is immobilized on a 96-well plate.

    • Nuclear extracts are incubated in the wells, allowing active NFκB (p65) to bind to the oligonucleotide.

    • A primary antibody specific for the p65 subunit of NFκB is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • The amount of bound NFκB is quantified by measuring the absorbance of the colorimetric substrate.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., OncoPanel) Treatment->Cytotoxicity_Assay NFkB_Assay NFκB DNA-Binding Assay Treatment->NFkB_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 NFkB_Activity Quantify NFκB Activity NFkB_Assay->NFkB_Activity Protein_Expression Analyze Protein Expression (c-MYC, NFκB targets) Western_Blot->Protein_Expression Xenograft Establish Xenograft Models Treatment_InVivo Treat with this compound Xenograft->Treatment_InVivo Tumor_Measurement Measure Tumor Volume Treatment_InVivo->Tumor_Measurement Efficacy Determine Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel dual-action mechanism, which simultaneously disrupts cancer cell metabolism through c-MYC inhibition and suppresses pro-survival signaling via the NFκB pathway, provides a powerful, multi-pronged attack on tumor growth and survival. The robust preclinical data, demonstrating broad in vitro and in vivo activity, strongly supports its ongoing clinical development. Future research will focus on elucidating the detailed molecular interactions of this compound with its targets, identifying predictive biomarkers for patient stratification, and exploring its synergistic potential with other anticancer agents in a wider range of malignancies.

References

Unraveling the Preclinical Profile of Misetionamide (GP-2250): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the publicly available preclinical data on Misetionamide (also known as GP-2250), a novel anti-cancer agent developed by Panavance Therapeutics. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetics, bioavailability, and mechanism of action of this compound in preclinical settings.

While extensive preclinical efficacy studies have been cited in various publications, a comprehensive public dataset of quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC) and bioavailability remains limited. This guide synthesizes all currently accessible information, including details on the drug's mechanism of action and protocols from key in vivo efficacy studies.

Executive Summary

This compound is a first-in-class, broadly active small molecule that selectively targets the altered metabolism of cancer cells. It is currently undergoing clinical evaluation for indications including pancreatic and ovarian cancer[1]. Preclinical research highlights its unique dual mechanism of action: the disruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors[2][3][4]. Efficacy has been demonstrated in multiple mouse xenograft models, where this compound treatment led to significant reductions in tumor volume[5].

Despite these promising efficacy data, detailed pharmacokinetic studies in animal models have not been fully published. This document compiles the available data to provide a foundational understanding of this compound's preclinical profile.

Pharmacokinetics and Bioavailability

Detailed quantitative data on the pharmacokinetics and absolute bioavailability of this compound in preclinical models are not extensively available in the public domain. However, key parameters regarding the drug's half-life have been reported.

Pharmacokinetic Parameters

The available information on the half-life of this compound comes from two different contexts: a preclinical mouse model and a Phase 1 clinical trial. It is important to note the discrepancy, which may arise from interspecies differences or variations in study design and analytical methods.

ParameterValueSpeciesModel ContextSource
Metabolic Half-life 13.8 hoursNude MicePreclinical
Blood Half-life ~5 hoursHumanPhase 1 Clinical Trial

Note: Data for Cmax, Tmax, AUC, Clearance, and Volume of Distribution in preclinical models have not been found in publicly available literature.

Bioavailability

No quantitative data regarding the oral or intraperitoneal bioavailability of this compound in preclinical models has been identified in the reviewed literature.

Mechanism of Action (MOA)

This compound employs a dual-pronged attack on cancer cells by targeting both their energy production and key survival signaling pathways. This selective action spares normal cells, which are not as reliant on the metabolic pathways inhibited by the drug.

  • Disruption of Energy Metabolism: Cancer cells heavily depend on aerobic glycolysis for energy (ATP) production. This compound inhibits key enzymes in this pathway, including Hexokinase (HK) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This leads to a significant drop in ATP levels, inducing metabolic and oxidative stress within the cancer cell, ultimately triggering apoptosis (cell death).

  • Inhibition of Oncogenic Transcription Factors: The compound directly inhibits c-MYC and Nuclear Factor-kappa B (NF-κB), two critical transcription factors that promote cancer cell proliferation, survival, and angiogenesis.

The diagram below illustrates this dual mechanism of action.

Misetionamide_MOA This compound (GP-2250) Mechanism of Action cluster_metabolism Energy Metabolism Disruption cluster_transcription Transcription Factor Inhibition Glycolysis Aerobic Glycolysis ATP ATP Production Glycolysis->ATP generates Stress Metabolic & Oxidative Stress Apoptosis Apoptosis (Cancer Cell Death) Stress->Apoptosis leads to cMYC c-MYC Proliferation Cell Proliferation & Survival cMYC->Proliferation NFkB NF-κB NFkB->Proliferation Proliferation->Apoptosis inhibition leads to Mise This compound (GP-2250) Mise->Glycolysis inhibits Mise->cMYC inhibits Mise->NFkB inhibits

This compound's dual mechanism of action.

Experimental Protocols

While specific pharmacokinetic study protocols are not available, methodologies for in vivo efficacy studies have been described in publications. The following sections detail the protocol used in mouse xenograft models to assess antineoplastic activity.

Animal Model and Dosing Regimen

The study utilized immunodeficient mice to host human tumor xenografts.

ParameterDescriptionSource
Animal Model CrTac:NCR-Foxn1nu female mice, 8 weeks old
Tumor Implantation Subcutaneous injection of ~2 x 10^6 human tumor cells
Study Initiation When tumor volumes reached 100 to 200 mm³
Test Article This compound (GP-2250)
Vehicle Not specified, administered at 10 ml/kg
Dose Levels 250, 500, and 1000 mg/kg
Route of Administration Intraperitoneal (IP) injection
Dosing Frequency Daily
Treatment Duration 28 days
Primary Endpoint Change in tumor volume
Bioanalytical Methods

The specific bioanalytical methods for quantifying this compound in plasma or tissue samples from these preclinical studies are not detailed in the available literature. Typically, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for such analyses due to its high sensitivity and specificity.

The diagram below outlines the general workflow for the described preclinical xenograft studies.

Xenograft_Workflow General Workflow for Preclinical Xenograft Efficacy Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Acquire CrTac:NCR-Foxn1nu female mice (8 weeks old) A2 Acclimate mice to controlled environment A1->A2 A3 Inject ~2x10^6 human tumor cells subcutaneously A2->A3 A4 Monitor tumor growth A3->A4 B1 Randomize mice into groups (when tumors are 100-200 mm³) A4->B1 B2 Prepare this compound doses (250, 500, 1000 mg/kg) and Vehicle B1->B2 B3 Administer daily IP injections for 28 days B2->B3 C1 Measure tumor volume periodically B3->C1 C3 Compare tumor growth between treated and vehicle groups C1->C3 C2 Monitor animal weight and health C2->C3 Result Assess Antineoplastic Effect (Tumor Volume Reduction) C3->Result

Workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

This compound (GP-2250) is a promising clinical candidate with a well-defined and novel dual mechanism of action. Preclinical studies have successfully demonstrated its antineoplastic efficacy in various cancer models. However, for a complete preclinical profile, detailed public data on its absorption, distribution, metabolism, excretion (ADME), and quantitative pharmacokinetics are needed. The availability of such data would allow for a more thorough understanding of its disposition and facilitate translational modeling to better predict its behavior in humans. Future publications from Panavance Therapeutics may provide the necessary data to fill these gaps.

References

In-Depth Technical Guide to the Early In-Vitro Antineoplastic Activity of Misetionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in-vitro studies investigating the antineoplastic activity of Misetionamide (formerly GP-2250). The document details the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and apoptosis assays, and provides detailed experimental protocols for the pivotal studies conducted. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's preclinical profile.

Core Concepts: Mechanism of Action

This compound is a novel small molecule, an oxathiazine derivative, that has demonstrated broad antineoplastic activity across a wide range of cancer cell lines.[1][2] Its primary mechanism of action is centered on the dual inhibition of two critical oncogenic transcription factors: c-MYC and NF-κB.[1] This dual inhibition disrupts multiple downstream signaling pathways essential for cancer cell survival, proliferation, and metabolism.

The inhibition of c-MYC by this compound selectively disrupts the energy metabolism of cancer cells, leading to their death. This is achieved by targeting key enzymes involved in aerobic glycolysis, such as hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD), which are crucial for ATP production in malignant cells. This metabolic disruption induces oxidative, metabolic, and hypoxic stress within the cancer cells.

Concurrently, the inhibition of NF-κB impairs the ability of cancer cells to express genes necessary for their proliferation and survival. NF-κB is a key promoter of tumor growth, shielding cancer cells from oxidative stress and supporting angiogenesis.

By targeting both c-MYC and NF-κB, this compound presents a multi-pronged attack on cancer cells, leading to apoptosis and cell cycle arrest.

Quantitative Data Summary

The antineoplastic activity of this compound has been evaluated in over 300 human cancer cell lines using the OncoPanel® cytotoxicity assay.[2] The following tables summarize the concentration ranges at which key cytotoxic and apoptotic effects were observed.

Table 1: In-Vitro Cytotoxicity of this compound (GP-2250)

ParameterConcentration Range (µM)Description
IC50 10 - 100The concentration of this compound at which the growth of cancer cells is inhibited by 50%.
EC50 10 - 100The concentration of this compound that induces a half-maximal response in the cytotoxicity assay.

Table 2: Induction of Apoptosis by this compound (GP-2250)

ParameterFold Increase Over BaselineDescription
Apoptosis Induction 5XThe concentration of this compound required to induce a five-fold increase in the baseline level of apoptosis.

Table 3: Cell Cycle Arrest Induced by this compound (GP-2250)

Cell Cycle PhaseObservation
G1/S Block The majority of tested cell lines exhibited an arrest at the G1/S checkpoint.
G2/M Block A smaller subset of five cell lines showed a block at the G2/M checkpoint.

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments conducted to evaluate the antineoplastic activity of this compound.

OncoPanel® Cytotoxicity Assay

This high-content imaging assay was utilized to assess the broad-spectrum antineoplastic activity of this compound.

Objective: To determine the dose-dependent cytotoxic effects of this compound on a large panel of human cancer cell lines.

Methodology:

  • Cell Plating: 300 different human cancer cell lines were seeded into multi-well plates and allowed to adhere overnight.

  • Compound Treatment: this compound (GP-2250) was serially diluted in half-log steps, with a highest test concentration of 2000 µM, and added to the cells. The maximum final concentration of the DMSO vehicle was 0.1%.

  • Incubation: The treated cells were incubated for 3 days under standard cell culture conditions.

  • Fixation and Staining: Following incubation, cells were fixed and stained with fluorescently labeled antibodies and a nuclear dye (DAPI) to visualize cell nuclei, apoptotic cells (using antibodies against activated caspase-3), and mitotic cells (using antibodies against phosphorylated histone H3).

  • Imaging: Automated fluorescence microscopy was performed using a Molecular Devices ImageXpress Micro XL high-content imager with a 4X objective. 16-bit TIFF images were acquired.

  • Image Analysis: Images were analyzed using MetaXpress 5.1.0.41 software to quantify cell count (for IC50 and EC50 determination), apoptosis (caspase-3 signal), and mitosis (phospho-histone H3 signal).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay was used to quantify the induction of apoptosis by this compound.

Objective: To determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Cancer cells were treated with various concentrations of this compound or a vehicle control for a predetermined time period.

  • Cell Harvesting: Both adherent and suspension cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Cells were incubated with FITC-conjugated Annexin V and propidium iodide (PI) in the dark at room temperature.

  • Flow Cytometry: Stained cells were analyzed using a flow cytometer. FITC-Annexin V positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay was performed to determine the effect of this compound on cell cycle progression.

Objective: To identify the specific phase of the cell cycle at which this compound induces an arrest.

Methodology:

  • Cell Treatment: Cancer cells were treated with this compound or a vehicle control for various time points.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the intensity of the PI fluorescence.

Mandatory Visualizations

Signaling Pathway of this compound's Antineoplastic Activity

Misetionamide_Signaling_Pathway cluster_transcription_factors Transcription Factor Inhibition cluster_cellular_effects Cellular Effects cluster_outcomes Antineoplastic Outcomes This compound This compound (GP-2250) cMYC c-MYC This compound->cMYC inhibits NFkB NF-κB This compound->NFkB inhibits Metabolism Disrupted Energy Metabolism cMYC->Metabolism regulates Proliferation Decreased Proliferation NFkB->Proliferation promotes Survival Decreased Survival NFkB->Survival promotes Apoptosis Apoptosis Metabolism->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Proliferation->CellCycleArrest Survival->Apoptosis

Caption: this compound's dual inhibition of c-MYC and NF-κB.

Experimental Workflow for In-Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start: Cancer Cell Lines plate_cells Plate Cells in Multi-well Plates start->plate_cells treat_cells Treat with this compound (Serial Dilutions) plate_cells->treat_cells incubate Incubate for 3 Days treat_cells->incubate fix_stain Fix and Stain Cells (DAPI, anti-caspase-3, anti-pH3) incubate->fix_stain image High-Content Imaging fix_stain->image analyze Image Analysis (Cell Count, Apoptosis, Mitosis) image->analyze end End: Determine IC50, EC50, Apoptosis Fold-Change analyze->end

Caption: OncoPanel® cytotoxicity assay workflow.

Logical Relationship of this compound's Effects

Logical_Relationship Metabolic_Stress Metabolic Stress (Energy Depletion) Cellular_Dysfunction Cellular Dysfunction Metabolic_Stress->Cellular_Dysfunction Proliferation_Inhibition Proliferation Inhibition Proliferation_Inhibition->Cellular_Dysfunction Survival_Signal_Block Survival Signal Blockade Survival_Signal_Block->Cellular_Dysfunction Apoptosis_Induction Apoptosis Induction Cellular_Dysfunction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Dysfunction->Cell_Cycle_Arrest

References

Misetionamide's Impact on Aerobic Glycolysis in Tumor Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

BERWYN, PA – The novel anti-cancer agent misetionamide (GP-2250) has demonstrated significant potential in preclinical and ongoing clinical studies by selectively targeting the metabolic vulnerabilities of tumor cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its profound effects on aerobic glycolysis, a cornerstone of cancer cell metabolism. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: A Dual-Pronged Metabolic and Transcriptional Assault

This compound exerts its anti-neoplastic effects through a unique dual mechanism that cripples the energy production and proliferative signaling in cancer cells. The core of its action involves the direct inhibition of two pivotal oncogenic transcription factors: c-MYC and NFκB.[1]

The inhibition of c-MYC is central to this compound's selective disruption of tumor cell energy metabolism.[1] c-MYC is a master regulator of metabolic reprogramming in cancer, driving the high rate of aerobic glycolysis, also known as the Warburg effect. By targeting c-MYC, this compound strikes at the heart of this metabolic adaptation, leading to energy depletion and subsequent cancer cell death.[1]

Concurrently, the inhibition of NFκB impedes the cancer cells' ability to proliferate and survive.[1] NFκB is a key promoter of tumor growth, shielding cancer cells from oxidative stress and supporting their survival.[1] The dual inhibition of both c-MYC and NFκB presents a powerful, multi-faceted approach to cancer therapy.

Targeting the Engines of Aerobic Glycolysis

This compound's disruption of tumor cell metabolism is not limited to the transcriptional level. It directly targets and inhibits at least three critical enzymes within the aerobic glycolysis pathway:

  • Hexokinases (HK): These enzymes catalyze the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. This compound's inhibition of hexokinases effectively creates a bottleneck at the entry point of the glycolytic pathway.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in the glycolytic cascade, GAPDH is responsible for the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate. Inhibition of GAPDH further downstream disrupts the flow of glycolysis.

  • Pyruvate Dehydrogenase (PDH): As a component of the pyruvate dehydrogenase complex (PDC), PDH plays a crucial role in linking glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. By inhibiting PDH, this compound hinders the further oxidation of pyruvate for energy production.

The concerted inhibition of these enzymes leads to a drastic reduction in ATP production within cancer cells, inducing a state of severe oxidative, metabolic, and hypoxic stress that ultimately triggers cell death.

Quantitative Preclinical Efficacy

Preclinical studies have provided robust quantitative data on the anti-neoplastic activity of this compound across a range of cancer models.

In Vitro Cytotoxicity and Metabolic Disruption

In a study involving two human pancreatic cancer cell lines, BxPC3 and Panc TuI, this compound demonstrated a significant, dose-dependent reduction in intracellular ATP levels. At the lowest tested concentration of 250 μM, a notable decrease in ATP was observed after just 6 hours of treatment, with a more pronounced reduction at 500 μM. This rapid depletion of the cell's primary energy currency underscores the potent metabolic disruption caused by this compound. While the specific IC50 and EC50 values for cytotoxicity in pancreatic and ovarian cancer cell lines have been determined, the precise figures are pending publication in full-text articles.

Cell LineConcentrationTime PointEffect
BxPC3250 μM6 hoursSignificant decrease in ATP
BxPC3500 μM6 hoursFurther decrease in ATP
Panc TuI250 μM6 hoursSignificant decrease in ATP
Panc TuI500 μM6 hoursFurther decrease in ATP

Table 1: Effect of this compound on ATP Levels in Pancreatic Cancer Cell Lines

In Vivo Tumor Growth Inhibition

Studies utilizing mouse xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition. In these models, daily intraperitoneal administration of this compound for 28 days resulted in a substantial 30-40% reduction in tumor volume compared to the vehicle-treated control group.

Significant tumor growth inhibition was observed in four distinct human cancer cell line xenograft models at various dosages:

Tumor TypeCell LineThis compound Dose (mg/kg)Outcome
ColonHT-29500 and 1000Significant reduction in tumor progression
OvarianSKOV-3250, 500, and 1000Significant reduction in tumor progression
Head and NeckCal-271000Significant reduction in tumor progression
MelanomaHs-695T250 and 1000Significant reduction in tumor progression

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Furthermore, a dose-dependent regression of tumors was specifically noted in the Cal-27 head and neck cancer model.

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of this compound involves the modulation of several key signaling pathways within cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows employed to elucidate them.

Misetionamide_Mechanism_of_Action cluster_Transcription Transcriptional Regulation cluster_Glycolysis Aerobic Glycolysis cluster_Downstream Downstream Effects This compound This compound (GP-2250) cMYC c-MYC This compound->cMYC inhibits NFkB NFκB This compound->NFkB inhibits Hexokinase Hexokinase This compound->Hexokinase inhibits GAPDH GAPDH This compound->GAPDH inhibits PDH PDH This compound->PDH inhibits cMYC->Hexokinase cMYC->GAPDH Cell_Death Cancer Cell Death NFkB->Cell_Death promotes survival (inhibited) ATP_depletion ATP Depletion Hexokinase->ATP_depletion GAPDH->ATP_depletion PDH->ATP_depletion Metabolic_Stress Metabolic Stress ATP_depletion->Metabolic_Stress Metabolic_Stress->Cell_Death

Caption: this compound's dual-action mechanism targeting transcription and glycolysis.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Cancer Cell Lines (e.g., Pancreatic, Ovarian) treatment Treatment with this compound (Varying Concentrations and Time Points) start->treatment cytotoxicity Cytotoxicity Assay (e.g., OncoPanel®, MTT) treatment->cytotoxicity atp_assay ATP Quantification Assay treatment->atp_assay enzyme_assay Enzyme Activity Assays (Hexokinase, GAPDH, PDH) treatment->enzyme_assay signaling_assay Signaling Pathway Analysis (e.g., RPPA for AKT/mTOR) treatment->signaling_assay ic50_ec50 IC50 / EC50 Values cytotoxicity->ic50_ec50 atp_levels Cellular ATP Levels atp_assay->atp_levels enzyme_inhibition Enzyme Inhibition enzyme_assay->enzyme_inhibition protein_expression Protein Expression/ Activation signaling_assay->protein_expression

Caption: Workflow for in vitro evaluation of this compound's effects.

Experimental_Workflow_In_Vivo start Immunocompromised Mice (e.g., CrTac:NCR-Foxn1nu) implantation Subcutaneous Implantation of Human Cancer Cell Lines start->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth treatment Daily Intraperitoneal Injection (this compound or Vehicle) tumor_growth->treatment monitoring Tumor Volume Measurement (28 days) treatment->monitoring endpoint Endpoint Analysis: Tumor Volume Reduction monitoring->endpoint

Caption: Workflow for in vivo xenograft studies of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, unabridged protocols are proprietary to the conducting research institutions, the following outlines the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assays (OncoPanel®)
  • Cell Plating: Over 300 human cancer cell lines were plated in 96-well microtiter plates at their optimal seeding densities.

  • Compound Addition: this compound was serially diluted and added to the wells to achieve a range of concentrations.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability was assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay, to determine the extent of cell death.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values were calculated from the dose-response curves.

ATP Quantification Assay
  • Cell Culture and Treatment: Pancreatic cancer cell lines (BxPC3 and Panc TuI) were cultured and treated with this compound (250 μM and 500 μM) for 6 hours.

  • Cell Lysis: The cells were lysed to release intracellular ATP.

  • Luciferase-Based Assay: A luciferase-based reagent was added to the cell lysates. The luminescence, which is directly proportional to the ATP concentration, was measured using a luminometer.

  • Standard Curve: A standard curve was generated using known concentrations of ATP to quantify the ATP levels in the cell lysates.

  • Normalization: ATP levels were normalized to the total protein concentration of the respective samples.

In Vivo Xenograft Studies
  • Animal Model: CrTac:NCR-Foxn1nu immunodeficient mice were used.

  • Tumor Implantation: Human cancer cells were subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors were allowed to grow to a volume of 100-200 mm³.

  • Treatment: Mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (at doses of 250, 500, or 1000 mg/kg), while the control group received a vehicle solution.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers for 28 days.

  • Data Analysis: The percentage of tumor volume reduction in the treatment groups was calculated relative to the control group, and statistical significance was determined.

Conclusion

This compound represents a promising new therapeutic agent with a well-defined and potent mechanism of action against the metabolic machinery of cancer cells. Its ability to dually inhibit the key oncogenic transcription factors c-MYC and NFκB, coupled with its direct inhibition of essential glycolytic enzymes, provides a robust rationale for its continued clinical development. The quantitative preclinical data strongly support its anti-neoplastic efficacy, and the ongoing Phase 1 clinical trials are expected to further elucidate its therapeutic potential in treating a broad range of cancers.

References

Misetionamide (GP-2250): A Technical Guide to Solubility and Stability for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Misetionamide (GP-2250), a promising investigational anti-cancer agent. The information presented herein is intended to support laboratory professionals in the handling, formulation, and analysis of this compound.

Core Physicochemical Properties

This compound is a small molecule, orally available oxathiazine-like compound with antineoplastic activity. Its unique mechanism of action targets the energy metabolism of cancer cells, setting it apart from many conventional chemotherapeutics.

Table 1: Solubility of this compound
Solvent/Vehicle SystemConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (729.08 mM)Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (18.23 mM)Results in a clear solution.
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (18.23 mM)Results in a clear solution.
Lactated Ringers Solution25, 50, and 100 mg/mLUtilized for preparation of dosing solutions for in vivo animal studies. The pH was adjusted with sodium hydroxide.
Table 2: Stability and Storage of this compound
FormStorage TemperatureStorage Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Mechanism of Action: Targeting Cancer Cell Metabolism and Proliferation

This compound exhibits a dual mechanism of action that selectively disrupts the energy metabolism of cancer cells and inhibits key signaling pathways involved in their growth and survival.[1][2][3][4][5] This targeted approach spares normal cells, which are less reliant on the metabolic pathways affected by the compound.

The primary mechanisms of action are:

  • Inhibition of Aerobic Glycolysis: this compound inhibits several key enzymes in the aerobic glycolysis pathway, including Hexokinase-2 (HK-2), Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), and Pyruvate Dehydrogenase (PVD). This leads to a significant reduction in ATP production within cancer cells, inducing metabolic and oxidative stress.

  • Inhibition of Oncogenic Transcription Factors: The compound directly inhibits the activity of c-MYC and Nuclear Factor-kappa B (NFκB), two critical transcription factors that promote cancer cell proliferation, survival, and angiogenesis.

The following diagram illustrates the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Detailed, validated experimental protocols for the solubility and stability testing of this compound are not publicly available. However, the following sections provide generalized methodologies based on standard pharmaceutical laboratory practices that can be adapted for the evaluation of this compound.

Solubility Determination: A Generalized Approach

The following workflow outlines a typical process for determining the solubility of a compound like this compound in various solvents.

Solubility_Workflow start Start prepare_solutions Prepare saturated solutions of This compound in selected solvents start->prepare_solutions equilibrate Equilibrate solutions at controlled temperature with agitation prepare_solutions->equilibrate separate Separate solid from liquid phase (centrifugation/filtration) equilibrate->separate quantify Quantify this compound concentration in the supernatant (e.g., HPLC-UV) separate->quantify analyze Analyze data and report solubility (e.g., mg/mL) quantify->analyze end End analyze->end

Caption: Generalized workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container. A range of solvents relevant to potential laboratory use should be assessed (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, and other organic solvents).

  • Equilibration: The solutions are agitated at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported in units such as mg/mL or molarity at the specified temperature and pH.

Stability Assessment: A Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Exposure to a range of acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room and elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Exposure of the solid drug and solutions to elevated temperatures (e.g., 60-80°C).

    • Photostability: Exposure of the solid drug and solutions to light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent drug and any degradation products.

  • Data Evaluation: The rate of degradation and the degradation profile under each stress condition are evaluated. This information is crucial for determining appropriate storage and handling conditions and for the development of formulations.

Conclusion

This compound is a novel anti-cancer agent with a well-defined mechanism of action targeting cancer cell metabolism and proliferation. The available data provides a foundational understanding of its solubility and stability, sufficient for initial laboratory handling and formulation development. For more comprehensive characterization, particularly for advanced formulation and clinical development, further detailed experimental studies following the generalized protocols outlined in this guide are recommended. As this compound progresses through clinical trials, more extensive physicochemical data will likely become available in the public domain.

References

The Genesis and Trajectory of GP-2250: A Panavance Therapeutics Oncology Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

Berwyn, PA - Panavance Therapeutics, a clinical-stage pharmaceutical company, is advancing its lead candidate, GP-2250 (misetionamide), a novel small molecule oncology therapeutic. This technical guide provides an in-depth overview of the discovery, preclinical development, and ongoing clinical evaluation of GP-2250, tailored for researchers, scientists, and drug development professionals. The agent has demonstrated a unique dual mechanism of action, promising preclinical efficacy, and a favorable safety profile in early clinical trials, positioning it as a significant potential addition to the armamentarium against various cancers, particularly pancreatic and ovarian cancers.

A Dual-Pronged Assault on Cancer Cell Viability

GP-2250 is an oxathiazine derivative that exhibits a novel dual mechanism of action, fundamentally disrupting the cellular processes essential for cancer cell survival and proliferation.[1][2] This two-pronged attack involves the interruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors.

Firstly, GP-2250 selectively targets the altered metabolism of cancer cells, a hallmark of malignancy known as the Warburg effect. Cancer cells heavily rely on aerobic glycolysis for energy production. GP-2250 inhibits key enzymes in this pathway, including hexokinases (HK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a significant reduction in ATP production.[3][4] This energy deficit induces oxidative, metabolic, and hypoxic stress within the cancer cells, ultimately triggering apoptosis, or programmed cell death.[5]

Secondly, GP-2250 directly inhibits the activity of critical transcription factors, notably Nuclear Factor-kappa B (NF-κB) and c-MYC. The inhibition of NF-κB, a key promoter of tumor growth and proliferation, leads to a reduction in the expression of anti-apoptotic proteins like Bcl2 and cell cycle regulators like cyclin D1. More recently, Panavance announced the discovery that this compound also directly inhibits the oncogenic transcription factor c-MYC, further impeding cancer cells' ability for protein synthesis and DNA transcription. This combined assault on both the energy supply and the transcriptional machinery of cancer cells contributes to its potent and selective anti-tumor activity.

Preclinical Efficacy: A Broad Spectrum of Activity

GP-2250 has undergone extensive preclinical evaluation, demonstrating significant antineoplastic activity across a wide range of cancer cell lines and in vivo models.

In Vitro Cytotoxicity

The cytotoxic potential of GP-2250 was assessed in over 300 cancer cell lines using the OncoPanel™ cytotoxicity assay. The results indicated broad activity across 15 different cancer types, with notable efficacy in pancreatic and ovarian cancer cell lines. While a comprehensive list of IC50 values is not publicly available, representative data and concentration ranges have been reported.

Table 1: In Vitro Cytotoxicity of GP-2250

ParameterConcentration Range (µM)Cancer TypesReference
IC5010 - 100Pancreatic, Ovarian
EC5010 - 100Pancreatic, Ovarian
5X Apoptosis Induction10 - 100Pancreatic, Ovarian

Specific IC50 values have been published for several pancreatic cancer cell lines, as detailed in Table 2.

Table 2: IC50 Values of GP-2250 in Pancreatic Cancer Cell Lines (48h treatment)

Cell LineIC50 (µM)Reference
Bo103670
Bo80257
Bo73646
PancTul285
In Vivo Xenograft Studies

The in vivo efficacy of GP-2250 has been evaluated in various mouse xenograft models, demonstrating significant tumor growth inhibition. In these studies, GP-2250 administered as a monotherapy resulted in a 30-40% reduction in tumor volume compared to the vehicle control group.

Table 3: Summary of GP-2250 Efficacy in Xenograft Models

Tumor TypeTreatment Groups with Significant Tumor Progression ReductionReference
Colon (HT-29)500 and 1000 mg/kg
Ovarian (SKOV-3)All treatment groups (250, 500, 1000 mg/kg)
Head & Neck (Cal-27)1000 mg/kg
Melanoma (Hs-695T)250 and 1000 mg/kg

Furthermore, preclinical studies have shown that GP-2250 acts synergistically with standard-of-care chemotherapies, notably gemcitabine in pancreatic cancer models. In patient-derived xenograft (PDX) models of pancreatic cancer, the combination of GP-2250 and gemcitabine resulted in tumor regression in 5 out of 9 models.

Clinical Development: A Focus on High Unmet Needs

Based on the promising preclinical data, Panavance Therapeutics has advanced GP-2250 into clinical development, with an initial focus on pancreatic cancer.

Phase 1 Clinical Trial (NCT03854110)

A Phase 1, first-in-human, open-label, dose-escalation trial was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GP-2250 in combination with gemcitabine in patients with advanced unresectable or metastatic pancreatic adenocarcinoma who have progressed on 5-FU-based chemotherapy.

Table 4: NCT03854110 Trial Design

ParameterDescription
Phase 1
Title A Phase 1 Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of GP-2250 With Gemcitabine in Advanced Unresectable or Metastatic Pancreatic Adenocarcinoma Following Progression on 5-FU-based Chemotherapy
Patient Population Adults with advanced pancreatic adenocarcinoma with disease progression on 5-FU based chemotherapy
Intervention GP-2250 dose escalation (starting at 250 mg up to 40 g IV weekly) in combination with gemcitabine
Primary Endpoints Safety and tolerability
Secondary Endpoints Preliminary efficacy, pharmacokinetics, pharmacodynamic blood markers

Interim results from this trial have been encouraging. As of May 2025, 52 patients have been enrolled. The combination of GP-2250 and gemcitabine has been well-tolerated, with no new or exacerbated toxicities observed compared to what is expected with gemcitabine alone.

Table 5: Interim Efficacy Results from the Phase 1 Trial of GP-2250 in Pancreatic Cancer

Efficacy EndpointResult
Progression-Free Survival (PFS) ≥ 16 weeks23% of patients
Progression-Free Survival (PFS) ≥ 24 weeks13% of patients
Progression-Free Survival (PFS) ≥ 32 weeks8% of patients
Stable Disease33% of patients
Partial Response (RECIST criteria)12% of patients

Pharmacokinetic analysis from the Phase 1 trial indicates that GP-2250 has a blood half-life of approximately 5 hours. However, biomarker data on mTOR and AKT suggest a longer biological half-life of 4-5 days, indicating a sustained effect on its molecular targets.

Future Directions

Panavance Therapeutics is planning to advance GP-2250 into later-stage clinical trials. The company is preparing for a pivotal Phase 3 trial in first-line maintenance therapy for non-BRCA mutated pancreatic cancer and a Phase 2/3 study in ovarian cancer.

Experimental Methodologies

The following sections detail the general protocols for the key experiments cited in the development of GP-2250.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of GP-2250 or vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with GP-2250 or a control substance.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., CrTac:NCR-Foxn1nu).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. GP-2250 or vehicle is administered daily via intraperitoneal injection for a specified period (e.g., 28 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Visualizing the Science of GP-2250

To further elucidate the mechanisms and development pipeline of GP-2250, the following diagrams have been generated using the DOT language.

GP2250_Mechanism_of_Action cluster_0 GP-2250 cluster_1 Energy Metabolism cluster_2 Oncogenic Signaling GP2250 GP-2250 Hexokinase Hexokinase GP2250->Hexokinase Inhibits GAPDH GAPDH GP2250->GAPDH Inhibits NFkB NF-κB GP2250->NFkB Inhibits cMYC c-MYC GP2250->cMYC Inhibits Glycolysis Aerobic Glycolysis ATP ATP Production Hexokinase->ATP GAPDH->ATP Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival cMYC->Proliferation

Caption: Dual mechanism of action of GP-2250.

GP2250_Development_Workflow Discovery Discovery (Oxathiazine Derivative) Preclinical Preclinical Development Discovery->Preclinical InVitro In Vitro Studies (>300 cell lines) Preclinical->InVitro InVivo In Vivo Studies (Xenograft Models) Preclinical->InVivo Clinical Clinical Development InVitro->Clinical InVivo->Clinical Phase1 Phase 1 Trial (NCT03854110) Pancreatic Cancer Clinical->Phase1 Future Future Studies (Phase 2/3) Phase1->Future

Caption: GP-2250 development and clinical trial workflow.

References

Misetionamide's Impact on ATP Production in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misetionamide (GP-2250) is an investigational small molecule demonstrating significant potential as a broad-spectrum antineoplastic agent. Its primary mechanism of action involves the targeted disruption of cancer cell metabolism, leading to a profound reduction in adenosine triphosphate (ATP) production, the fundamental energy currency of the cell. This is achieved through a dual-pronged attack: the direct inhibition of key enzymes in the aerobic glycolysis pathway and the suppression of critical transcription factors, NFκB and c-MYC, which regulate cellular metabolism and survival. This targeted approach induces a state of metabolic crisis within cancer cells, characterized by oxidative and hypoxic stress, ultimately leading to cell cycle arrest and apoptosis. Preclinical and emerging clinical data suggest this compound's efficacy as both a monotherapy and a synergistic component in combination with existing cancer therapies. This in-depth guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with this compound's impact on ATP production in cancer cells.

Introduction

Cancer cells exhibit a distinct metabolic phenotype, often referred to as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming provides the necessary building blocks and energy for rapid proliferation. This compound, a novel oxathiazine derivative, exploits this metabolic vulnerability. By selectively targeting the energy metabolism of cancer cells, this compound presents a promising therapeutic strategy with the potential for a wide therapeutic window, sparing normal, healthy cells that rely on more efficient energy production pathways like oxidative phosphorylation.[1]

Mechanism of Action: A Dual Approach to Energy Depletion

This compound's anti-cancer activity stems from its ability to concurrently inhibit two critical cellular processes essential for tumor growth and survival: aerobic glycolysis and the activity of key oncogenic transcription factors.

Inhibition of Aerobic Glycolysis

This compound directly targets and inhibits at least three pivotal enzymes in the aerobic glycolysis pathway:

  • Hexokinase-2 (HK2): This enzyme catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.

  • Glyceraldehyde 3-phosphate Dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway that catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate.

  • Pyruvate Dehydrogenase (PDH): This mitochondrial enzyme complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.

The inhibition of these enzymes creates a metabolic bottleneck, severely restricting the cancer cell's ability to generate ATP through glycolysis.[2]

Inhibition of Key Transcription Factors

In addition to its direct effects on glycolytic enzymes, this compound also inhibits the activity of two master regulators of cancer cell metabolism, proliferation, and survival:

  • Nuclear Factor-kappa B (NFκB): This transcription factor plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, NFκB is constitutively active, promoting tumor growth and survival. This compound's inhibition of NFκB further cripples the cancer cell's ability to adapt to metabolic stress and survive.

  • c-MYC: A potent oncogenic transcription factor that drives the expression of numerous genes involved in cell growth, proliferation, and metabolism, including many glycolytic enzymes. By inhibiting c-MYC, this compound delivers a secondary blow to the cancer cell's metabolic machinery.[3][4][5]

This dual mechanism of action is what makes this compound a particularly attractive therapeutic candidate.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, demonstrating its impact on cancer cell viability, tumor growth, and energy metabolism.

Table 1: In Vitro Cytotoxicity of this compound (GP-2250)
Cancer TypeCell Line(s)EndpointResultReference
Pancreatic CancerMia PaCa-2, OVCAR3Cell Count, Apoptosis, MitosisDose-dependent decrease in cell count, 5-fold increase in apoptosis, and decreased mitosis at 10-100 µM
Pancreatic & Ovarian CancerNot specifiedIC50 & EC50Determined

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition or effect in vitro.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Tumor TypeDosingOutcomeReference
Various Human Cancers250, 500, 1000 mg/kg daily for 28 days30-40% reduction in tumor volume compared to vehicle
HT-29 (Colon)500 and 1000 mg/kgSignificant reduction in tumor progression
SKOV-3 (Ovary)All treatment groupsSignificant reduction in tumor progression
Cal-27 (Head and Neck)1000 mg/kgSignificant reduction in tumor progression (dose-dependent regression)
Hs-695T (Melanoma)250 and 1000 mg/kgSignificant reduction in tumor progression
Table 3: Impact of this compound on ATP Production and Enzyme Activity in Pancreatic Cancer Cell Lines
Cell LineThis compound ConcentrationTime PointATP ReductionPDH InhibitionαKGDH InhibitionReference
BxPC3250 µM6 hours12.4% ± 2.4%9.3% ± 1.8%13.6% ± 1.8%
BxPC3500 µM6 hours32.5% ± 3.1%19.8% ± 4.6%24.1% ± 1.6%
Panc Tul250 µM6 hours19.8% ± 2.3%11.6% ± 0.6%8.6% ± 0.2%
Panc Tul500 µM6 hours48.9% ± 4.8%22.4% ± 0.3%25.7% ± 0.0%

PDH (Pyruvate Dehydrogenase) and αKGDH (Alpha-ketoglutarate dehydrogenase) are key enzymes in the TCA cycle.

Table 4: Interim Results from Phase 1 Clinical Trial (NCT03854100) in Pancreatic Cancer
Patient PopulationTreatmentOutcomeReference
Advanced/Metastatic Pancreatic CancerThis compound in combination with gemcitabine~40-42% of patients achieved partial response or stable disease

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this whitepaper. For complete, detailed protocols, please refer to the original publications.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Commonly Used Assays:

  • OncoPanel® Cytotoxicity Assay: A multiplexed assay used to test the antineoplastic activity of a compound against a large panel of cancer cell lines.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

General MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

  • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or a vehicle control daily via a specified route (e.g., intraperitoneal injection) at various doses.

  • Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

ATP Production Assay

Objective: To quantify the effect of this compound on intracellular ATP levels.

Commonly Used Method: Luciferase-based ATP assays.

General Protocol:

  • Culture cancer cells in a 96-well plate and treat with different concentrations of this compound for various time points.

  • Lyse the cells to release intracellular ATP.

  • Add a reagent containing luciferase and its substrate, D-luciferin.

  • In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measure the luminescence using a luminometer.

  • The amount of light produced is directly proportional to the amount of ATP present in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Misetionamide_Mechanism_of_Action cluster_glycolysis Aerobic Glycolysis cluster_transcription Transcription Factor Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase-2 GAP Glyceraldehyde-3-Phosphate G6P->GAP Pyruvate Pyruvate GAP->Pyruvate GAPDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA ATP_gly ATP TCA->ATP_gly Proliferation Cell Proliferation & Survival ATP_gly->Proliferation Energy for This compound This compound NFkB NFκB This compound->NFkB Inhibits cMYC c-MYC This compound->cMYC Inhibits Hexokinase-2 Hexokinase-2 This compound->Hexokinase-2 Inhibits GAPDH GAPDH This compound->GAPDH Inhibits PDH PDH This compound->PDH Inhibits NFkB->Proliferation cMYC->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials cell_culture Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT, OncoPanel) cell_culture->cytotoxicity atp_assay ATP Production Assay cell_culture->atp_assay ic50 Determine IC50/EC50 cytotoxicity->ic50 xenograft Xenograft Model Development ic50->xenograft Inform Dosing treatment This compound Treatment xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy Evaluate Efficacy tumor_measurement->efficacy phase1 Phase 1 Trial (Safety & Dosing) efficacy->phase1 Preclinical Evidence phase2_3 Phase 2/3 Trials (Efficacy) phase1->phase2_3

References

Methodological & Application

Application Notes and Protocols for Misetionamide (GP-2250) Treatment in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misetionamide (formerly GP-2250) is an investigational small molecule therapeutic showing significant promise in the treatment of ovarian cancer. As a novel oxathiazine derivative, it exhibits a unique dual mechanism of action, targeting both the metabolic and transcriptional pathways essential for cancer cell survival and proliferation.[1][2] Preclinical studies have demonstrated its efficacy as a monotherapy and in synergistic combination with standard-of-care agents like PARP inhibitors and bevacizumab, making it a compelling candidate for further research and development.[1][2]

These application notes provide a comprehensive overview of the protocol for treating ovarian cancer cell lines with this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental procedures.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual-pronged attack on cancer cell biology:

  • Disruption of Energy Metabolism: this compound selectively inhibits key enzymes in the aerobic glycolysis pathway, namely hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD).[1] This targeted inhibition severely curtails ATP production in cancer cells, leading to metabolic and oxidative stress, and ultimately, cell death.

  • Inhibition of Oncogenic Transcription Factors: The compound directly inhibits the activity of crucial transcription factors, including nuclear factor-κB (NF-κB) and c-MYC. By suppressing these pathways, this compound interferes with protein synthesis, DNA transcription, cell proliferation, and survival mechanisms that are frequently dysregulated in cancer. Furthermore, this compound has been shown to inhibit the AKT/mTOR signaling pathway and downregulate hypoxia-inducible factor-1α (HIF-1α).

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated across a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineHistological SubtypeIC50 (µM) after 72h
HeyA8 Serous16.8 ± 1.5
OVCAR3 Serous24.3 ± 2.1
OVCAR5 Serous21.7 ± 1.8
OVCAR8 Serous19.5 ± 1.2
SKOV3 Serous28.9 ± 2.5
A2780 Endometrioid22.4 ± 1.9
TOV21G Clear Cell31.6 ± 2.8
ES2 Clear Cell29.8 ± 2.4
RMUG-S Mucinous35.2 ± 3.1
MCF-7 Breast (Control)> 50

Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

Misetionamide_Pathway cluster_metabolism Energy Metabolism cluster_transcription Transcriptional Regulation This compound This compound (GP-2250) HK2 Hexokinase-2 (HK-2) This compound->HK2 GAPDH GAPDH This compound->GAPDH PVD Pyruvate Dehydrogenase (PVD) This compound->PVD cMYC c-MYC This compound->cMYC NFkB NF-κB This compound->NFkB AKT_mTOR AKT/mTOR Pathway This compound->AKT_mTOR HIF1a HIF-1α This compound->HIF1a Glycolysis Aerobic Glycolysis HK2->Glycolysis GAPDH->Glycolysis PVD->Glycolysis ATP ATP Production Glycolysis->ATP inhibits Metabolic_Stress Metabolic & Oxidative Stress ATP->Metabolic_Stress Cell_Death Cancer Cell Death Metabolic_Stress->Cell_Death Proliferation Cell Proliferation & Survival cMYC->Proliferation NFkB->Proliferation Protein_Synthesis Protein Synthesis & DNA Transcription NFkB->Protein_Synthesis AKT_mTOR->Proliferation HIF1a->Proliferation Proliferation->Cell_Death inhibition of Protein_Synthesis->Cell_Death inhibition of

Caption: this compound's dual mechanism of action in ovarian cancer.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Ovarian Cancer Cell Line Culture Seeding 3. Cell Seeding (e.g., 96-well plates) Cell_Culture->Seeding Drug_Prep 2. This compound Stock Solution Prep Treatment 4. Treatment with this compound (various concentrations) Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Viability A. Cell Viability (MTT Assay) Incubation->Viability Apoptosis B. Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis Protein C. Protein Expression (Western Blot/RPPA) Incubation->Protein IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Quant Protein Level Analysis Protein->Protein_Quant

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Use a panel of human ovarian cancer cell lines (e.g., HeyA8, OVCAR3, SKOV3, A2780).

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

This compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

This protocol is designed to determine the IC50 value of this compound.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze changes in the expression of key proteins in signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, HK2, c-MYC, NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative changes in protein expression.

References

Application Notes and Protocols for Misetionamide Administration in Pancreatic Cancer Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Misetionamide (GP-2250), a novel small molecule inhibitor of the oncogenic transcription factors c-MYC and NFκB, in preclinical pancreatic cancer mouse models. The protocols are based on published efficacy studies in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Introduction

This compound is a promising anti-cancer agent that has demonstrated significant antineoplastic activity in a variety of preclinical cancer models, including pancreatic cancer.[1][2] Its mechanism of action involves the disruption of cancer cell energy metabolism and the induction of apoptosis.[3] Preclinical studies have shown that this compound can reduce tumor volume as a monotherapy and exhibits a strong synergistic effect when combined with standard-of-care chemotherapeutics like gemcitabine.[1][2] These encouraging preclinical findings have led to its evaluation in clinical trials for patients with advanced pancreatic cancer.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action, primarily by inhibiting two key oncogenic transcription factors: c-MYC and NFκB.

  • Inhibition of c-MYC: By targeting c-MYC, this compound disrupts the metabolic processes within cancer cells, leading to a reduction in energy production and ultimately, cell death.

  • Inhibition of NFκB: The inhibition of NFκB interferes with the signaling pathways that promote cancer cell proliferation and survival.

This dual-targeted approach makes this compound a selective agent against tumor cells.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in pancreatic cancer mouse models.

Table 1: this compound Monotherapy in Cell Line-Derived Xenograft (CDX) Mouse Models

ParameterDetailsReference
Mouse Strain CrTac:NCR-Foxn1nu
Tumor Model Subcutaneous xenografts of human pancreatic cancer cell lines
Drug Formulation Dissolved in Lactated Ringers
Administration Route Intraperitoneal (IP) injection
Dosage 250, 500, and 1000 mg/kg
Dosing Schedule Daily
Treatment Duration 28 days
Efficacy Endpoint Tumor volume reduction of 30-40%

Table 2: this compound in Combination with Gemcitabine in Patient-Derived Xenograft (PDX) Mouse Models

ParameterDetailsReference
Mouse Strain Nude mice
Tumor Model Subcutaneous patient-derived xenografts (PDX)
Drug Formulation Not specified
Administration Route Intraperitoneal (IP) injection
This compound Dosage 500 mg/kg
Gemcitabine Dosage 50 mg/kg
Dosing Schedule Twice a week
Efficacy Endpoint Significant anti-tumor activity and tumor regression in 5 out of 9 PDX models
Aggregate Tumor Regression 74% with combination therapy vs. 10% with Gemcitabine alone

Experimental Protocols

Protocol 1: this compound Monotherapy in a Pancreatic Cancer CDX Model

This protocol is adapted from the study "Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models".

1. Animal Model and Tumor Implantation:

  • Use female CrTac:NCR-Foxn1nu mice.
  • Subcutaneously inject a suspension of a human pancreatic cancer cell line (e.g., AsPC-1, PANC-1) into the flank of each mouse.
  • Allow tumors to grow to a palpable size (approximately 100-150 mm³).
  • Randomize mice into treatment and control groups.

2. This compound Preparation:

  • On each day of dosing, prepare a fresh solution of this compound by dissolving it in Lactated Ringers solution.

3. Drug Administration:

  • Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 250, 500, or 1000 mg/kg).
  • The control group should receive an equivalent volume of the vehicle (Lactated Ringers).
  • Administer the treatment daily for 28 consecutive days.

4. Tumor Growth Monitoring and Efficacy Evaluation:

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
  • Calculate tumor volume using the formula: (length x width²) / 2.
  • Monitor the body weight and overall health of the mice throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: this compound and Gemcitabine Combination Therapy in a Pancreatic Cancer PDX Model

This protocol is based on the findings from the study "Maintenance Therapy for Pancreatic Cancer, a New Approach Based on the Synergy between the Novel Agent GP-2250 (this compound) and Gemcitabine".

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude mice).
  • Surgically implant fresh, patient-derived pancreatic tumor tissue subcutaneously into the flank of each mouse.
  • Allow the tumors to establish and reach a predetermined size.
  • Randomize the mice into different treatment groups (vehicle control, this compound alone, Gemcitabine alone, combination therapy).

2. Drug Preparation:

  • Prepare this compound and Gemcitabine solutions for injection. The specific vehicle for this combination study was not detailed in the provided search results.

3. Drug Administration:

  • Administer this compound (500 mg/kg) and Gemcitabine (50 mg/kg) via intraperitoneal injection.
  • Administer the treatments twice a week.
  • The single-agent and control groups should receive the respective drugs or vehicle on the same schedule.

4. Tumor Growth Monitoring and Efficacy Evaluation:

  • Monitor tumor growth, body weight, and animal health as described in Protocol 1.
  • Evaluate the synergistic effect of the combination therapy by comparing tumor growth inhibition in the combination group to the single-agent and control groups.
  • At the end of the study, collect tumors for further analysis.

Mandatory Visualizations

Misetionamide_Signaling_Pathway cluster_cell Pancreatic Cancer Cell This compound This compound (GP-2250) cMYC c-MYC This compound->cMYC inhibits NFkB NF-κB This compound->NFkB inhibits Metabolism Cancer Cell Energy Metabolism cMYC->Metabolism promotes Apoptosis Apoptosis cMYC->Apoptosis disruption leads to Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes NFkB->Apoptosis inhibition promotes Metabolism->Proliferation

Caption: this compound's dual inhibition of c-MYC and NF-κB.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Immunodeficient Mouse Model Tumor_Implantation Implant Pancreatic Cancer Cells/Tissue Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Prep Prepare this compound (and Gemcitabine) Randomization->Drug_Prep Administration Administer Treatment (IP Injection) Drug_Prep->Administration Schedule Follow Dosing Schedule (Daily or 2x/week) Administration->Schedule Monitor_Tumor Measure Tumor Volume Regularly Schedule->Monitor_Tumor Monitor_Health Record Body Weight & Animal Health Monitor_Tumor->Monitor_Health Endpoint Euthanize and Excise Tumors Monitor_Health->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis

Caption: Workflow for this compound administration in mouse models.

References

Determining the IC50 of Misetionamide in vitro: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misetionamide (also known as GP-2250) is a promising small molecule investigational drug with broad antineoplastic activity.[1][2] Its unique mechanism of action involves the disruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors.[1] this compound selectively targets cancer cells by inhibiting critical enzymes in the aerobic glycolysis pathway, including hexokinases, glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD).[1][3] This leads to a significant reduction in ATP production, inducing metabolic and oxidative stress, and ultimately, cancer cell death.

Furthermore, this compound has been shown to inhibit the transcription factors c-MYC and NFκB, which are pivotal for cancer cell proliferation, survival, and angiogenesis. This dual-pronged attack on both cellular metabolism and survival pathways makes this compound a compelling candidate for cancer therapy.

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. This application note provides detailed protocols for determining the IC50 of this compound in various cancer cell lines using common in vitro cytotoxicity assays.

Data Presentation

The cytotoxic effects of this compound have been evaluated across a broad range of cancer cell lines. While extensive IC50 data is not yet publicly available, the following table summarizes representative data from published studies on cutaneous squamous cell carcinoma (cSCC) cell lines.

Cell LineCancer TypeAssay DurationApproximate IC50 (µM)Reference
SCC13Cutaneous Squamous Cell Carcinoma24 hours150--INVALID-LINK--
A431Cutaneous Squamous Cell Carcinoma24 hours100--INVALID-LINK--

Note: The values presented are based on the concentration required to achieve a cell viability reduction of 50% or greater and are considered approximate IC50 values.

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound, targeting both cancer cell metabolism and key survival signaling pathways.

Misetionamide_Pathway cluster_cell Cancer Cell cluster_metabolism Aerobic Glycolysis cluster_signaling Signaling Pathways Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase GAPDH GAPDH Hexokinase->GAPDH PVD PVD GAPDH->PVD Pyruvate Pyruvate PVD->Pyruvate ATP ATP Production Pyruvate->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Supports cMYC c-MYC cMYC->Proliferation NFkB NFκB NFkB->Proliferation This compound This compound This compound->Hexokinase Inhibits This compound->GAPDH Inhibits This compound->PVD Inhibits This compound->cMYC Inhibits This compound->NFkB Inhibits

This compound's dual mechanism of action.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of this compound using an in vitro cytotoxicity assay is depicted below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis arrow arrow A 1. Prepare Cancer Cell Culture C 3. Seed Cells into 96-well Plate A->C B 2. Prepare Serial Dilutions of this compound D 4. Treat Cells with This compound Dilutions B->D C->D E 5. Incubate for 24-72 hours D->E F 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) E->F G 7. Incubate and Measure Signal (Absorbance/Luminescence) F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 Value H->I

General workflow for IC50 determination.

Experimental Protocols

Two common methods for determining in vitro cytotoxicity are provided below. It is recommended to optimize seeding density and incubation times for each cell line.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (GP-2250)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should also be prepared.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (GP-2250)

  • Dimethyl sulfoxide (DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment procedure as described in the MTT assay protocol.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation and Lysis:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium only) from all other luminescence readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

This application note provides a comprehensive guide for determining the in vitro IC50 of this compound. The detailed protocols for MTT and CellTiter-Glo® assays, along with an understanding of this compound's mechanism of action, will enable researchers to accurately assess its cytotoxic potential in various cancer cell lines. This information is crucial for the continued preclinical and clinical development of this compound as a novel anticancer agent.

References

Misetionamide (GP-2250) Phase 1 Clinical Trial: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the Phase 1 clinical trial (NCT03854110) of misetionamide (GP-2250), a novel anti-neoplastic agent. The information is compiled from publicly available data, including clinical trial announcements and scientific meeting presentations.

Introduction

This compound is a small molecule inhibitor targeting key oncogenic transcription factors, including c-MYC, NFκB, and HIFα.[1] Its mechanism of action involves the disruption of cancer cell energy metabolism, leading to apoptosis.[1] The Phase 1 clinical trial was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with gemcitabine for patients with advanced pancreatic adenocarcinoma.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the this compound Phase 1 clinical trial.

Table 1: Dosage and Administration

ParameterValue
Drug This compound (GP-2250)
Initial Dose 250 mg
Maximum Dose 40 g
Route of Administration Intravenous (IV)
Dosing Frequency Once weekly
Treatment Cycle 3 weeks on, 1 week off (in combination with gemcitabine)

Table 2: Study Design and Patient Enrollment

ParameterValue
Clinical Trial Identifier NCT03854110
Study Phase Phase 1
Study Design Open-label, dose-escalation
Dose Escalation Model Bayesian Optimal Interval design, transitioning to a 3+3 design
Number of Dose Cohorts 11
Total Patients Enrolled 55
Patient Population Adults with advanced/metastatic pancreatic adenocarcinoma who have progressed on 5-FU based chemotherapy

Table 3: Pharmacokinetic Parameters

ParameterValue
Blood Half-life ~5 hours
Biological Half-life (based on biomarker data) 4-5 days

Experimental Protocols

This section outlines the methodologies employed in the Phase 1 clinical trial of this compound.

Dosing and Administration Protocol

The study followed a dose-escalation design to determine the maximum tolerated dose (MTD) of this compound.

  • Initial Monotherapy Phase: Patients received a single dose of this compound intravenously. A one-week run-in period of this compound monotherapy was implemented.

  • Combination Therapy Phase: Following the monotherapy run-in, patients received this compound once weekly for three weeks, followed by a one-week rest period. Gemcitabine was administered in combination during this phase.

  • Dose Escalation: The dose of this compound was escalated in subsequent cohorts of patients, starting from 250 mg and going up to 40 g. The escalation strategy began with single-patient cohorts with 100% dose increases until the first dose-limiting toxicity (DLT) or until cohort 4. Subsequently, three-patient cohorts were enrolled with dose escalations of 35-45%.[1]

Pharmacokinetic Analysis Protocol

Blood samples were collected from patients at various time points after this compound administration to determine the pharmacokinetic profile of the drug.

  • Sample Collection: Whole blood samples were collected pre-dose and at multiple time points post-infusion.

  • Bioanalysis: While the specific assay is not detailed in the available information, standard liquid chromatography-mass spectrometry (LC-MS/MS) methods are typically used to quantify drug concentrations in plasma or whole blood.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t½) were calculated from the concentration-time data. The reported blood half-life of this compound is approximately 5 hours.

Pharmacodynamic Biomarker Analysis Protocol

The biological activity of this compound was assessed by measuring the levels of downstream biomarkers of the targeted pathways, specifically mTOR and AKT.

  • Sample Type: Patient blood samples were likely used for this analysis.

  • Assay Principle: Enzyme-linked immunosorbent assays (ELISA) or similar immunoassays are commonly used to measure the levels of specific proteins and their phosphorylated forms in cell lysates or plasma.

  • Methodology (General):

    • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, or plasma is separated. For cellular analysis, cell lysates are prepared.

    • Immunoassay: Commercially available ELISA kits for total and phosphorylated mTOR and AKT would be used. These assays typically involve capturing the target protein with a specific antibody coated on a microplate, followed by detection with another antibody conjugated to an enzyme that produces a measurable signal.

    • Data Interpretation: A reduction in the levels of phosphorylated mTOR and AKT would indicate target engagement and downstream pathway inhibition by this compound. The reported biological half-life of 4-5 days was determined based on these biomarker data.

Visualizations

Signaling Pathway of this compound

Misetionamide_Pathway cluster_cell Cancer Cell This compound This compound (GP-2250) cMYC c-MYC This compound->cMYC NFkB NFκB This compound->NFkB HIFa HIFα This compound->HIFa Energy_Metabolism Energy Metabolism (e.g., Glycolysis) cMYC->Energy_Metabolism mTOR_AKT mTOR/AKT Pathway cMYC->mTOR_AKT Proliferation Cell Proliferation & Survival NFkB->Proliferation NFkB->mTOR_AKT Angiogenesis Angiogenesis HIFa->Angiogenesis Cell_Death Cancer Cell Death (Apoptosis) Energy_Metabolism->Cell_Death Proliferation->Cell_Death mTOR_AKT->Proliferation Misetionamide_Trial_Workflow cluster_workflow Phase 1 Clinical Trial Workflow (NCT03854110) Patient_Recruitment Patient Recruitment (Advanced Pancreatic Cancer) Monotherapy_Run_in Week 1: this compound Monotherapy Run-in Patient_Recruitment->Monotherapy_Run_in Combination_Therapy Weeks 2-4: this compound + Gemcitabine (3 weeks on) Monotherapy_Run_in->Combination_Therapy Rest_Period Week 5: Rest Period (1 week off) Combination_Therapy->Rest_Period Safety_Tolerability Primary Endpoint: Safety & Tolerability Assessment Combination_Therapy->Safety_Tolerability Efficacy_PK_PD Secondary Endpoints: Efficacy, PK, PD Analysis Combination_Therapy->Efficacy_PK_PD Rest_Period->Combination_Therapy Next Cycle Dose_Escalation Dose Escalation (250 mg to 40 g) Dose_Escalation->Monotherapy_Run_in

References

Application Note & Protocol: Western Blot Analysis of the NFκB Pathway Following Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An important aspect of creating detailed Application Notes and Protocols for researchers, scientists, and drug development professionals is ensuring the information is based on publicly available and verifiable data. Upon a thorough search, no specific information or research data could be found for a compound named "Misetionamide" and its effects on the NFκB pathway.

Therefore, to fulfill the request for a detailed application note and protocol, we will use a well-characterized and widely studied inhibitor of the NFκB pathway, BAY 11-7082 , as a representative example. The following document is structured to provide a comprehensive guide on how to perform a Western blot analysis of the NFκB pathway after treatment with an inhibitor, using BAY 11-7082 as the model compound. This protocol can be adapted for other similar inhibitors.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Consequently, the NFκB pathway is a significant target for drug development. This document provides a detailed protocol for the analysis of the NFκB pathway using Western blotting after treatment with an inhibitor, exemplified by BAY 11-7082. BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, a critical step in the activation of the canonical NFκB pathway. By preventing the phosphorylation and subsequent degradation of IκBα, BAY 11-7082 effectively blocks the translocation of the active NFκB dimers (typically p65/p50) to the nucleus, thereby inhibiting the transcription of NFκB target genes.

This application note will detail the experimental workflow, from cell culture and treatment to protein detection, and provide a template for data presentation.

Key Pathway Proteins for Analysis:

  • Phospho-p65 (Ser536): A marker for the activation of the p65 subunit.

  • p65 (Total): Used as a loading control and to assess total protein levels.

  • IκBα: The inhibitory protein that sequesters NFκB in the cytoplasm. Its degradation is a hallmark of pathway activation.

  • β-Actin or GAPDH: Housekeeping proteins used as internal loading controls to ensure equal protein loading across lanes.

Quantitative Data Summary

The following table represents typical quantitative data obtained from a Western blot analysis of a human cancer cell line (e.g., HeLa or A549) pre-treated with BAY 11-7082 followed by stimulation with Tumor Necrosis Factor-alpha (TNFα), a potent activator of the NFκB pathway. Data is presented as relative band intensity normalized to a loading control (e.g., β-Actin).

Treatment GroupPhospho-p65 (Relative Intensity)IκBα (Relative Intensity)
Vehicle Control (DMSO)0.15 ± 0.031.00 ± 0.08
TNFα (10 ng/mL)1.00 ± 0.120.25 ± 0.05
BAY 11-7082 (10 µM) + TNFα0.35 ± 0.060.92 ± 0.10
BAY 11-7082 (10 µM) only0.12 ± 0.021.05 ± 0.09

Data are representative and presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Pre-treatment: The following day, pre-treat the cells with the desired concentrations of BAY 11-7082 (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours in serum-free media.

  • Stimulation: Following pre-treatment, stimulate the cells with a known NFκB activator, such as TNFα (10 ng/mL), for 15-30 minutes. Include a non-stimulated control group.

  • Cell Lysis: After stimulation, immediately place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Protein Extraction: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract and transfer it to a new tube. Avoid disturbing the pellet.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and 4x Laemmli sample buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Boil the normalized protein samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Rabbit anti-phospho-p65 (Ser536) (1:1000)

    • Rabbit anti-p65 (1:1000)

    • Mouse anti-IκBα (1:1000)

    • Mouse anti-β-Actin (1:5000)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (1:2000 - 1:5000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.

Diagrams

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases IkBa_p P-IκBα IkBa_p65_p50->IkBa_p Phosphorylated p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Inhibitor BAY 11-7082 Inhibitor->IKK_complex Inhibits DNA DNA p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Canonical NFκB signaling pathway with the inhibitory action of BAY 11-7082.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., with BAY 11-7082 & TNFα) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA or Bradford Assay) B->C D SDS-PAGE (Protein Separation by Size) C->D E Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F Blocking (5% Milk or BSA) E->F G Primary Antibody Incubation (e.g., anti-p-p65, anti-IκBα) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Imaging & Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Application Notes and Protocols: Synergistic Activity of Misetionamide with Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misetionamide (GP-2250) is a novel small molecule investigational drug that has demonstrated broad antineoplastic activity. Its primary mechanism of action involves the dual inhibition of two key oncogenic transcription factors: c-MYC and Nuclear Factor-kappa B (NF-κB).[1][2][3] By targeting c-MYC, this compound disrupts the energy metabolism of cancer cells, leading to cell death.[1][3] Its inhibition of NF-κB interferes with cancer cell proliferation and survival pathways.

Gemcitabine is a nucleoside analog and a standard-of-care chemotherapeutic agent used in the treatment of various solid tumors, including pancreatic cancer. It primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.

Preclinical and emerging clinical data indicate a strong synergistic effect when this compound is combined with gemcitabine, particularly in pancreatic ductal adenocarcinoma (PDAC). This combination has been shown to be superior in reducing tumor volume compared to gemcitabine monotherapy and is currently under investigation in a Phase 1 clinical trial for pancreatic cancer. These application notes provide a summary of the synergistic activity, relevant signaling pathways, and detailed protocols for in vitro and in vivo evaluation.

Data Presentation

The synergistic activity of this compound and gemcitabine has been quantified in preclinical studies. The following tables summarize key findings from in vitro cell viability assays and in vivo patient-derived xenograft (PDX) models of pancreatic cancer.

In Vitro Synergy in Primary Pancreatic Cancer Cell Lines

The synergistic effect of this compound (GP-2250) and gemcitabine was evaluated in primary human pancreatic cancer cell lines. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy.

Cell LineThis compound (GP-2250) IC50 (µM)Combination Tested (µM)Cell Viability Reduction (%)Combination Index (CI)
Bo103670500 GP-2250 + 100 GemcitabineNot specified0.624
Bo1036701000 GP-2250 + 100 GemcitabineNot specified0.634
Bo80257200 GP-2250 + 100 Gemcitabineto 24.72 ± 5.840.382
Bo80257200 GP-2250 + 1000 Gemcitabineto 27.73 ± 6.660.410
Bo73646650 GP-2250 + GemcitabineNot specifiedSynergistic

Data sourced from Buchholz et al., Cancers (Basel), 2024.

In Vivo Efficacy in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models

The combination of this compound (GP-2250) and gemcitabine has demonstrated superior tumor control in PDX models of pancreatic cancer compared to gemcitabine monotherapy.

Treatment SettingTreatment GroupAggregate Tumor Regression (ATR) (%)
First-LineGemcitabine alone10
First-LineGP-2250 + Gemcitabine74
MaintenanceGemcitabine alone19
MaintenanceGP-2250 + Gemcitabine79

Data sourced from Buchholz et al., Cancers (Basel), 2024.

Signaling Pathways and Mechanism of Synergy

The synergistic anti-tumor effect of this compound and gemcitabine stems from their complementary mechanisms of action, which converge on critical cancer cell survival and proliferation pathways. Gemcitabine, by inducing DNA damage, can paradoxically activate pro-survival signaling pathways, including NF-κB, as a mechanism of chemoresistance. This compound directly counteracts this by inhibiting NF-κB. Furthermore, by targeting c-MYC, this compound disrupts metabolic pathways that cancer cells rely on to cope with the stress induced by chemotherapy.

Synergy_Pathway cluster_downstream Downstream Effects Mise This compound cMYC c-MYC Mise->cMYC inhibits NFkB NF-κB Mise->NFkB Metabolism Cancer Cell Metabolism cMYC->Metabolism regulates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits Gem Gemcitabine DNAsynth DNA Synthesis Gem->DNAsynth inhibits DNAdamage DNA Damage DNAsynth->DNAdamage Metabolism->Proliferation Proliferation->Apoptosis synergistic   inhibition DNAdamage->Apoptosis NFkB_activation NF-κB Activation (Resistance) DNAdamage->NFkB_activation NFkB_activation->Proliferation promotes MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 drug_treatment Add this compound, Gemcitabine, or Combination incubate1->drug_treatment incubate2 Incubate 48-72h drug_treatment->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate analyze_data Calculate IC50 and CI read_plate->analyze_data end End analyze_data->end PDX_Workflow start Start implant_tumor Implant PDX tumor fragments into mice start->implant_tumor monitor_growth Monitor tumor growth implant_tumor->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_mice Administer treatment (Vehicle, Mise, Gem, Combo) randomize->treat_mice measure_tumors Measure tumor volume and body weight treat_mice->measure_tumors endpoint Study endpoint measure_tumors->endpoint endpoint->measure_tumors No analyze_tumors Excise and analyze tumors endpoint->analyze_tumors Yes end End analyze_tumors->end

References

Detecting Misetionamide-Induced Apoptosis in Tumor Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misetionamide (also known as GP-2250) is a novel small molecule anti-cancer agent that has demonstrated broad antineoplastic activity across a range of tumor models.[1][2][3][4] Its unique dual mechanism of action involves the disruption of cancer cell energy metabolism and the inhibition of key oncogenic transcription factors, ultimately leading to programmed cell death, or apoptosis.[5] this compound selectively targets tumor cells by inhibiting critical enzymes in aerobic glycolysis, such as hexokinase-2 and GAPDH, leading to a significant decrease in ATP production and inducing oxidative and metabolic stress. Furthermore, it impairs the NF-κB and c-MYC signaling pathways, which are crucial for cancer cell proliferation and survival. The induction of apoptosis is a key indicator of the therapeutic efficacy of this compound.

These application notes provide detailed protocols for the detection and quantification of this compound-induced apoptosis in tumor cells using established laboratory techniques.

This compound's Apoptotic Signaling Pathway

This compound induces apoptosis through a multi-faceted approach that culminates in the activation of the caspase cascade. By inhibiting aerobic glycolysis, this compound creates an energy deficit within the cancer cell, leading to metabolic stress. This stress, coupled with the inhibition of the pro-survival transcription factors NF-κB and c-MYC, shifts the cellular balance towards apoptosis. This leads to the activation of initiator caspases and subsequently executioner caspases, like caspase-3, which cleave cellular substrates such as PARP, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

This compound This compound (GP-2250) Glycolysis Aerobic Glycolysis (Hexokinase-2, GAPDH) This compound->Glycolysis Inhibits NFkB NF-κB Inhibition This compound->NFkB cMYC c-MYC Inhibition This compound->cMYC ATP ATP Depletion Glycolysis->ATP Leads to MetabolicStress Metabolic Stress ATP->MetabolicStress CaspaseCascade Caspase Cascade Activation MetabolicStress->CaspaseCascade Induces ProSurvival Reduced Pro-Survival Signals NFkB->ProSurvival cMYC->ProSurvival ProSurvival->CaspaseCascade Reduces inhibition of Apoptosis Apoptosis CaspaseCascade->Apoptosis Executes

Figure 1. this compound-induced apoptosis signaling pathway.

Key Experimental Methods and Protocols

Several robust methods are available to detect and quantify apoptosis in tumor cells treated with this compound. The following sections detail the protocols for four commonly used assays.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes. It can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a bright red fluorescence.

Experimental Workflow:

start Seed and Treat Cells with this compound harvest Harvest Cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Cell Populations analyze->end

Figure 2. Workflow for Annexin V/PI staining.

Protocol:

  • Cell Preparation: Seed tumor cells in 6-well plates and culture until they reach approximately 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with their corresponding culture medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation:

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM)80.1 ± 3.512.3 ± 1.57.6 ± 1.1
This compound (50 µM)45.7 ± 4.235.8 ± 2.918.5 ± 2.3
This compound (100 µM)15.3 ± 2.850.2 ± 3.734.5 ± 3.1

Table 1. Representative data for Annexin V/PI staining of pancreatic cancer cells (e.g., MiaPaCa-2) treated with this compound for 48 hours. Values are presented as mean ± standard deviation.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and caspase-7 are effector caspases that, once activated, cleave numerous cellular proteins. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.

Protocol:

  • Cell Seeding: Seed tumor cells in a white-walled 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation:

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control15,234 ± 1,2871.0
This compound (10 µM)48,756 ± 3,9823.2
This compound (50 µM)150,831 ± 12,5439.9
This compound (100 µM)245,678 ± 20,11216.1

Table 2. Representative data for Caspase-3/7 activity in ovarian cancer cells (e.g., OVCAR3) treated with this compound for 24 hours. Values are presented as mean ± standard deviation. A previous study noted a 5-fold increase in caspase-3 signal at certain concentrations of this compound.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by using terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) onto the 3'-hydroxyl ends of the DNA fragments. The incorporated label can then be visualized by fluorescence microscopy or flow cytometry.

Protocol (for Fluorescence Microscopy):

  • Cell Culture and Treatment: Grow tumor cells on coverslips in a multi-well plate and treat with this compound as described previously.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • TUNEL Reaction: Incubate the cells with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 60 minutes at 37°C.

  • Staining and Mounting: Wash the cells with PBS. If an indirect detection method is used, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate. Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Data Presentation:

TreatmentPercentage of TUNEL-Positive Cells (%)
Vehicle Control1.8 ± 0.4
This compound (10 µM)10.5 ± 1.2
This compound (50 µM)42.3 ± 3.8
This compound (100 µM)68.7 ± 5.1

Table 3. Representative quantitative data from TUNEL analysis of tumor cells treated with this compound for 48 hours. Values are presented as mean ± standard deviation from counting at least 200 cells per condition.

Western Blotting for Apoptosis Markers

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP). Pro-caspase-3 is an inactive zymogen that is cleaved to generate the active p17 and p12 subunits during apoptosis. PARP, a DNA repair enzyme, is cleaved by activated caspase-3 from its full-length 116 kDa form into an 89 kDa fragment, which is a hallmark of apoptosis.

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, full-length and cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation:

TreatmentCleaved Caspase-3 / β-actin (Relative Density)Cleaved PARP / β-actin (Relative Density)
Vehicle Control0.1 ± 0.020.2 ± 0.05
This compound (10 µM)1.5 ± 0.21.8 ± 0.3
This compound (50 µM)4.8 ± 0.55.2 ± 0.6
This compound (100 µM)8.2 ± 0.99.5 ± 1.1

Table 4. Representative densitometry analysis of Western blots for cleaved caspase-3 and cleaved PARP in tumor cells treated with this compound for 48 hours. Values are normalized to the loading control and presented as mean ± standard deviation.

Summary

The methods described in these application notes provide a comprehensive toolkit for researchers to effectively detect and quantify this compound-induced apoptosis in tumor cells. The selection of a particular assay or a combination of assays will depend on the specific research question and the stage of apoptosis being investigated. Consistent application of these detailed protocols will ensure the generation of reliable and reproducible data, facilitating a deeper understanding of this compound's therapeutic potential.

References

Experimental Design for Misetionamide in Human Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Misetionamide (GP-2250) in human cancer xenograft models. The protocols outlined below are based on established methodologies and published preclinical data for this compound, a promising anti-cancer agent with a novel dual mechanism of action.

Introduction to this compound

This compound is a tumor cell-selective small molecule that disrupts cancer cell energy metabolism and proliferation.[1][2][3] Its dual mechanism of action involves the inhibition of two key oncogenic transcription factors: c-MYC and NFκB.[4]

  • c-MYC Inhibition: By targeting c-MYC, this compound selectively disrupts the energy metabolism of cancer cells, leading to cell death.[4]

  • NFκB Inhibition: Inhibition of NFκB impedes the ability of cancer cells to proliferate and survive.

Preclinical studies have demonstrated this compound's broad antineoplastic activity across various cancer models, including ovarian, pancreatic, melanoma, squamous cell, breast, and colorectal cancers. It has shown efficacy both as a monotherapy and in combination with other anticancer agents, such as gemcitabine and bevacizumab.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.

Misetionamide_Pathway cluster_transcription Transcription Factors cluster_metabolism Cancer Cell Metabolism cluster_proliferation Cancer Cell Proliferation & Survival This compound This compound (GP-2250) cMYC c-MYC This compound->cMYC inhibits NFkB NFκB This compound->NFkB inhibits Energy Energy Metabolism (Aerobic Glycolysis) cMYC->Energy drives Proliferation Proliferation & Survival NFkB->Proliferation promotes CellDeath Cancer Cell Death Energy->CellDeath disruption leads to Inhibition Inhibition of Proliferation & Survival Proliferation->Inhibition inhibition leads to

This compound's dual-inhibition signaling pathway.

Experimental Design: Human Cancer Xenograft Studies

The following sections detail the protocols for evaluating the in vivo efficacy of this compound using subcutaneous human cancer xenograft models.

Materials and Reagents

Table 1: Key Materials and Reagents

Material/ReagentRecommended Specifications
Cancer Cell Lines HT-29 (colorectal), SKOV-3 (ovarian), Cal-27 (head and neck), Hs-695T (melanoma), AsPC-1 (pancreatic), PANC-1 (pancreatic)
Animal Model Female athymic nude mice (e.g., CrTac:NCR-Foxn1nu), 6-8 weeks old
This compound (GP-2250) Pharmaceutical grade, formulation for intraperitoneal (IP) injection
Vehicle Control Sterile solution compatible with this compound formulation (e.g., 10 ml/kg)
Cell Culture Media As recommended for specific cell lines (e.g., RPMI-1640, McCoy's 5a)
Matrigel Growth factor reduced, for co-injection with cells
Anesthetics Isoflurane or Ketamine/Xylazine cocktail
Calipers Digital calipers for tumor measurement
Experimental Workflow

The diagram below outlines the general workflow for a this compound xenograft efficacy study.

Xenograft_Workflow A 1. Cell Culture & Preparation B 2. Subcutaneous Tumor Implantation A->B C 3. Tumor Growth & Animal Randomization (Tumor Volume: 100-200 mm³) B->C D 4. Treatment Initiation (this compound or Vehicle) C->D E 5. Monitoring & Data Collection (Tumor Volume, Body Weight, Clinical Signs) D->E F 6. Endpoint Analysis (Tumor Growth Inhibition, Survival, Biomarkers) E->F G 7. Tissue Harvesting & Ex Vivo Analysis (IHC, Western Blot) E->G

General workflow for a this compound xenograft study.
Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

  • Cell Culture: Culture selected human cancer cell lines in their recommended media and conditions until they reach 80-90% confluency.

  • Cell Harvesting: Harvest cells using standard trypsinization methods. Wash the cells twice with sterile, serum-free media or PBS.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells to prepare the required concentration for injection.

  • Cell Suspension Preparation: Resuspend the cells in a 1:1 mixture of sterile, serum-free media and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using isoflurane or another approved anesthetic.

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

    • Monitor the animals for recovery from anesthesia.

Protocol 2: In Vivo Efficacy Evaluation of this compound

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: V = (Width² x Length) / 2.

  • Animal Randomization: When the mean tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound via intraperitoneal (IP) injection daily for 28 days.

    • The vehicle control group should receive an equivalent volume of the vehicle solution via the same route and schedule.

    • Recommended dose ranges for this compound based on preclinical studies are 250 mg/kg, 500 mg/kg, and 1000 mg/kg.

  • Monitoring During Treatment:

    • Continue to measure tumor volume twice weekly.

    • Record the body weight of each animal twice weekly as an indicator of toxicity.

    • Perform daily clinical observations for any signs of distress or adverse effects.

  • Endpoint and Data Analysis:

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • A secondary endpoint can be overall survival.

    • At the end of the study (e.g., day 28), euthanize the animals, and excise the tumors for weight measurement and further analysis.

    • Statistically analyze the data (e.g., using a t-test or ANOVA) to determine the significance of the anti-tumor effect.

Data Presentation

The following tables summarize the reported preclinical efficacy of this compound in various human cancer xenograft models.

Table 2: Summary of this compound (GP-2250) Efficacy in Human Cancer Xenograft Models

Cell LineCancer TypeTreatment GroupDose (mg/kg/day, IP)Study Duration (days)Outcome
HT-29 ColorectalThis compound50028Significant reduction in tumor progression
This compound100028Significant reduction in tumor progression
SKOV-3 OvarianThis compound250, 500, 100028Significant reduction in tumor progression at all doses
Cal-27 Head and NeckThis compound100028Significant reduction in tumor progression, dose-dependent tumor regression
Hs-695T MelanomaThis compound25028Significant reduction in tumor progression
This compound100028Significant reduction in tumor progression

Table 3: General Tumor Growth Inhibition Data

ParameterResult
Overall Tumor Volume Reduction 30-40% reduction in this compound-treated groups compared to vehicle control.
Ovarian Tumor Xenograft Model This compound produced a regression in the original tumor volume.

Protocols for Mechanistic Studies

To elucidate the mechanism of action of this compound in vivo, the following protocols for analyzing target engagement and downstream effects in tumor tissues are recommended.

Protocol 3: Immunohistochemistry (IHC) for c-MYC and NFκB

  • Tissue Preparation:

    • Fix excised tumor tissues in 10% neutral buffered formalin for 24 hours.

    • Process the tissues and embed them in paraffin.

    • Cut 4-5 µm sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate the slides with primary antibodies against c-MYC and NFκB (p65 subunit) overnight at 4°C.

    • Incubate with a secondary antibody conjugated to HRP.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.

    • Image the slides using a light microscope and quantify the staining intensity and percentage of positive cells.

Protocol 4: Western Blot for Glycolytic Enzymes

  • Protein Extraction:

    • Homogenize snap-frozen tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key glycolytic enzymes (e.g., HK2, GAPDH, PKM2) and loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.

By following these detailed application notes and protocols, researchers can effectively design and execute preclinical xenograft studies to further investigate the therapeutic potential of this compound in various cancer types.

References

Quantifying Misetionamide's Effect on Tumor Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Misetionamide (GP-2250) is an investigational small molecule anti-cancer agent that has demonstrated broad anti-neoplastic activity.[1] Its mechanism of action involves the dual inhibition of two key oncogenic transcription factors: c-MYC and NFκB.[2][3] This dual inhibition selectively disrupts the energy metabolism of cancer cells, leading to cell death, while also inhibiting their ability to proliferate and survive.[2][3] this compound's primary metabolic impact is the suppression of aerobic glycolysis, also known as the Warburg effect, by targeting at least three crucial enzymes in this pathway: Hexokinase-2 (HK-2), Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), and Pyruvate Dehydrogenase (PVD). This disruption leads to a significant decrease in ATP production, inducing oxidative, metabolic, and hypoxic stress within the cancer cell.

These application notes provide detailed protocols for quantifying the metabolic effects of this compound on tumor cells, enabling researchers to assess its potency and elucidate its mechanism of action.

Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize the anticipated quantitative effects of this compound on tumor cell metabolism based on its known mechanism of action. The data presented are illustrative and may vary depending on the cancer cell line, experimental conditions, and this compound concentration.

Table 1: Effects of this compound on Cellular Respiration and Glycolysis

ParameterExpected Change with this compoundMethod of Measurement
Oxygen Consumption Rate (OCR)↓ (Decrease)Seahorse XF Analyzer
Extracellular Acidification Rate (ECAR)↓ (Decrease)Seahorse XF Analyzer
ATP Production Rate↓ (Decrease)Seahorse XF Analyzer / Luminescence Assay
Glycolytic Rate↓ (Decrease)Seahorse XF Analyzer / Lactate Production Assay

Table 2: Effects of this compound on Key Metabolic Readouts

Metabolite/EnzymeExpected Change with this compoundMethod of Measurement
Intracellular ATP Levels↓ (Significant Decrease)Luminescence-based ATP Assay
Extracellular Lactate Levels↓ (Significant Decrease)Colorimetric/Fluorometric Lactate Assay
Hexokinase-2 (HK-2) Activity↓ (Inhibition)Enzyme Activity Assay
GAPDH Activity↓ (Inhibition)Enzyme Activity Assay
PVD Activity↓ (Inhibition)Enzyme Activity Assay
Glucose Uptake↓ (Decrease)Fluorescent Glucose Analog Uptake Assay

Signaling Pathways and Experimental Workflows

Misetionamide_Signaling_Pathway cluster_transcription_factors Transcription Factors cluster_metabolic_enzymes Glycolytic Enzymes cluster_cellular_processes Cellular Processes cluster_outcomes Outcomes This compound This compound cMYC c-MYC This compound->cMYC inhibits NFkB NFκB This compound->NFkB inhibits HK2 Hexokinase-2 (HK-2) This compound->HK2 inhibits GAPDH GAPDH This compound->GAPDH inhibits PVD Pyruvate Dehydrogenase (PVD) This compound->PVD inhibits cMYC->HK2 regulates Glycolysis Aerobic Glycolysis (Warburg Effect) cMYC->Glycolysis NFkB->HK2 regulates Proliferation Cell Proliferation & Survival NFkB->Proliferation ATP_Production ATP Production Glycolysis->ATP_Production Cell_Death Cancer Cell Death Glycolysis->Cell_Death disruption leads to ATP_Production->Proliferation Proliferation->Cell_Death inhibition leads to

Experimental_Workflow cluster_assays Metabolic Assays start Cancer Cell Culture treatment Treat with this compound (and controls) start->treatment seahorse Seahorse XF Analysis (OCR & ECAR) treatment->seahorse atp Intracellular ATP Assay treatment->atp lactate Extracellular Lactate Assay treatment->lactate enzyme Enzyme Activity Assays (HK-2, GAPDH, PVD) treatment->enzyme analysis Data Analysis and Quantification seahorse->analysis atp->analysis lactate->analysis enzyme->analysis conclusion Determine this compound's Metabolic Effect analysis->conclusion

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine as required.

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cancer cell line of interest

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight in a standard CO2 incubator at 37°C.

  • Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Treatment:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Add this compound at various concentrations to the appropriate wells. Include vehicle-only wells as a control.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour.

  • Seahorse XF Assay:

    • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and equilibration steps.

    • Run the pre-programmed assay protocol, which will sequentially inject the mitochondrial stress test compounds and measure OCR and ECAR.

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number or protein concentration.

    • Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

    • Compare the metabolic profiles of this compound-treated cells to control cells.

Intracellular ATP Quantification Assay

This protocol quantifies the intracellular ATP levels, a direct measure of the energy status of the cells.

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

  • Cancer cell line of interest

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment:

    • Seed cancer cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • ATP Assay:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for the luciferase reaction.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Generate an ATP standard curve to calculate the absolute ATP concentration in each sample.

    • Express the ATP levels in this compound-treated cells as a percentage of the vehicle-treated control.

Extracellular Lactate Production Assay

This protocol measures the concentration of lactate in the culture medium, an indicator of the rate of glycolysis.

Materials:

  • Colorimetric or fluorometric lactate assay kit

  • Clear 96-well plate

  • Microplate reader

  • Cancer cell line of interest

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a clear 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for a specified duration.

  • Sample Collection:

    • Carefully collect a small aliquot of the culture medium from each well. Avoid disturbing the cell monolayer.

  • Lactate Assay:

    • Perform the lactate assay on the collected medium samples according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

    • Prepare a lactate standard curve for accurate quantification.

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate levels to the cell number or protein concentration in the corresponding wells.

    • Compare the lactate production of this compound-treated cells to that of the control cells.

Glycolytic Enzyme Activity Assays (HK-2, GAPDH, PVD)

These protocols measure the specific activity of the key glycolytic enzymes targeted by this compound.

Materials:

  • Enzyme-specific activity assay kits (colorimetric or fluorometric) for Hexokinase, GAPDH, and Pyruvate Dehydrogenase.

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Microplate reader

  • Cancer cell line of interest

  • This compound stock solution

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells to a sufficient density and treat with this compound or vehicle control for the desired time.

  • Cell Lysate Preparation:

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells using an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA assay or similar method. This is crucial for normalizing enzyme activity.

  • Enzyme Activity Measurement:

    • Perform the respective enzyme activity assays on the cell lysates according to the manufacturer's instructions. These assays typically involve a coupled enzymatic reaction that results in a change in absorbance or fluorescence.

    • Run the assays in a microplate format for high-throughput analysis.

  • Data Analysis:

    • Calculate the specific enzyme activity for each sample, typically expressed as units of activity per milligram of total protein.

    • Compare the enzyme activities in this compound-treated samples to those in control samples to determine the extent of inhibition.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for quantifying the metabolic effects of this compound on tumor cells. By employing these methods, researchers can gain valuable insights into the drug's mechanism of action, assess its potency in different cancer models, and identify potential biomarkers of response. The expected outcomes, including decreased OCR, ECAR, ATP, and lactate levels, are consistent with this compound's known inhibitory effects on key glycolytic enzymes. These quantitative analyses are essential for the continued preclinical and clinical development of this compound as a promising new cancer therapeutic.

References

Troubleshooting & Optimization

Troubleshooting Misetionamide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Misetionamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the general recommendations?

A1: this compound is a small molecule that can present solubility challenges in aqueous solutions. For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent, as this compound is highly soluble in it.[1] Once a stock solution is prepared, it can be diluted into the desired aqueous buffer. When diluting, it is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

Q2: What is the expected aqueous solubility of this compound?

A2: The predicted aqueous solubility of this compound at pH 7.4 is approximately 2.31 mg/mL. The intrinsic aqueous solubility (logS) is predicted to be -0.62. It is important to note that these are predicted values and actual solubility may vary depending on the specific buffer composition, ionic strength, and temperature.

Q3: How does pH affect the solubility of this compound?

A3: this compound has a predicted acidic pKa of 10.35. This indicates that this compound is a weak acid. Therefore, its solubility in aqueous solutions is pH-dependent. At pH values below its pKa, it will be in its less soluble, neutral form. As the pH increases above the pKa, this compound will become ionized, leading to a significant increase in its aqueous solubility. For in vivo studies, the pH of a this compound solution in Lactated Ringer's has been adjusted with sodium hydroxide, which is consistent with it being an acidic compound with increased solubility at higher pH.

Q4: My this compound precipitates out of solution after dilution from a DMSO stock. What can I do?

A4: Precipitation upon dilution is a common issue with compounds that are poorly soluble in water. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try diluting to a lower final concentration.

  • Increase the pH of your buffer: Since this compound is predicted to be a weak acid, increasing the pH of your aqueous buffer should enhance its solubility. Consider using a buffer with a pH of 8 or higher.

  • Use a co-solvent: Including a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous buffer can help to increase the solubility of this compound.

  • Utilize sonication: After diluting the DMSO stock into the aqueous buffer, sonicating the solution can help to dissolve any small particles that may have precipitated.[1]

  • Gentle heating: In some cases, gentle heating of the solution can aid in dissolution.[1] However, be cautious and ensure that the temperature will not degrade the compound or other components of your solution.

Q5: Are there any recommended buffer systems for working with this compound?

Quantitative Data Summary

The following tables summarize the known and predicted solubility data for this compound.

Solvent Solubility Reference
DMSO100 mg/mL[1]
10% DMSO in Corn Oil≥ 2.5 mg/mL
Predicted Aqueous Solubility Value
logS-0.62
Solubility at pH 7.42.31 mg/mL
Predicted pKa Value
Acidic pKa10.35

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 137.16 g/mol . For 1 mL of a 10 mM stock solution, you will need 1.37 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If needed, gentle warming or sonication can be applied to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) at the target pH. Ensure the buffer is well-mixed and the pH is accurately measured.

  • Dilution: While vortexing the aqueous buffer, add the this compound DMSO stock solution dropwise to achieve the desired final concentration. It is important to add the stock solution slowly to the buffer to minimize the risk of precipitation.

  • Final Mixing: Continue to vortex the solution for a few minutes after adding the stock solution to ensure it is thoroughly mixed.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide (FAQ 4).

  • Usage: Use the freshly prepared working solution in your experiments as soon as possible.

Visualizations

G cluster_0 Troubleshooting this compound Solubility A Start: this compound Powder B Prepare concentrated stock in DMSO (e.g., 10-100 mg/mL) A->B C Dilute stock into aqueous buffer with vigorous mixing B->C D Precipitation Observed? C->D E Solution is ready for use D->E No F Decrease final concentration D->F Yes F->C G Increase buffer pH (e.g., to pH 8-9) F->G H Add a co-solvent (e.g., Ethanol, PEG) F->H I Apply sonication or gentle heat F->I G->C H->C I->C

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 This compound Mechanism of Action This compound This compound cMYC c-MYC This compound->cMYC inhibits NFkB NF-κB This compound->NFkB inhibits EnergyMetabolism Cancer Cell Energy Metabolism cMYC->EnergyMetabolism regulates ProliferationSurvival Cancer Cell Proliferation & Survival NFkB->ProliferationSurvival promotes CellDeath Cancer Cell Death EnergyMetabolism->CellDeath disruption leads to ProliferationSurvival->CellDeath inhibition leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Optimizing Misetionamide concentration for synergistic effects with bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of misetionamide concentration for synergistic effects with bevacizumab in pre-clinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and bevacizumab?

A1: The combination of this compound and bevacizumab is based on their complementary mechanisms of action against cancer. This compound is a small molecule drug that targets and inhibits key cancer-promoting transcription factors, c-MYC and NFκB. This dual inhibition disrupts cancer cell energy metabolism and proliferative signaling. Bevacizumab is a monoclonal antibody that functions as an angiogenesis inhibitor by targeting Vascular Endothelial Growth Factor A (VEGF-A), thereby cutting off the tumor's blood supply. The anti-angiogenic properties of this compound are thought to enhance the effects of bevacizumab, leading to a potential synergistic anti-tumor response.

Q2: How is synergy between two drugs like this compound and bevacizumab quantified?

A2: Synergy is most commonly quantified using the Combination Index (CI), which is calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Another common method is isobologram analysis, where the combination's effect is plotted against the individual drug concentrations. Data points falling below the line of additivity suggest synergy.

Q3: What are the initial concentration ranges I should consider for this compound and bevacizumab in a synergy study?

A3: For initial experiments, it is recommended to perform dose-response curves for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of the biological response). For the combination studies, a range of concentrations around the IC50 values of each drug should be tested. For example, you could test concentrations from 0.1x to 10x the IC50 of each drug in a checkerboard assay format.

Q4: What are the main challenges when combining a small molecule (this compound) with a biologic (bevacizumab) in vitro?

A4: Combining small molecules and biologics can present unique challenges. These include differences in their stability in culture media, potential for non-specific binding, and different optimal incubation times. It is important to ensure that the experimental conditions are suitable for both agents. For instance, the stability of bevacizumab in the cell culture media over the course of the experiment should be considered.

Troubleshooting Guides

Issue 1: High variability in replicate wells in our checkerboard assay.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding and ensure consistent volume in all wells.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate media components and drugs, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. This creates a humidified barrier.

  • Possible Cause 3: Pipetting errors during drug dilution.

    • Solution: Prepare drug dilutions carefully and ensure thorough mixing at each step. Use calibrated pipettes and fresh tips for each concentration to avoid cross-contamination.

Issue 2: My results show antagonism, but I expected synergy.

  • Possible Cause 1: Incorrect concentration ranges tested.

    • Solution: The nature of the interaction (synergistic, additive, or antagonistic) can be concentration-dependent. Ensure that the concentration ranges tested for both this compound and bevacizumab are clinically and biologically relevant and cover a broad spectrum around their individual IC50 values. It is possible that synergy only occurs within a narrow concentration window.

  • Possible Cause 2: Sub-optimal assay duration.

    • Solution: The synergistic effect may be time-dependent. Consider performing time-course experiments (e.g., 24h, 48h, 72h) to identify the optimal incubation period for observing synergy.

  • Possible Cause 3: Cell line specific effects.

    • Solution: The synergistic interaction may be cell-line dependent. Test the combination in multiple cancer cell lines with different genetic backgrounds to determine the context in which synergy occurs.

Issue 3: Difficulty in calculating the Combination Index (CI).

  • Possible Cause 1: Inaccurate IC50 values.

    • Solution: The CI calculation is highly dependent on the accuracy of the IC50 values for the individual drugs. Repeat the single-agent dose-response experiments to ensure you have reliable IC50 values.

  • Possible Cause 2: Inappropriate data analysis software.

    • Solution: Utilize specialized software such as CompuSyn or SynergyFinder to calculate CI values. These programs are designed for drug combination analysis and can perform the necessary calculations based on the Chou-Talalay method.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as specific quantitative data for the this compound and bevacizumab combination is not publicly available. Researchers should generate their own data based on their specific experimental system.

Table 1: Hypothetical Dose-Response Data for this compound and Bevacizumab as Single Agents.

DrugConcentration (nM)% Cell ViabilityIC50 (nM)
This compound0100
1085
5060
1005295
20040
50025
Bevacizumab0100
5090
10075
25055275
50045
100030

Table 2: Hypothetical Checkerboard Assay Data (% Cell Viability) and Calculated Combination Index (CI) Values.

This compound (nM)Bevacizumab (nM)% ViabilityCI ValueInterpretation
50100450.85Synergy
50250350.70Synergy
100100300.65Synergy
100250200.50Strong Synergy
200100250.75Synergy
200250150.60Synergy

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and bevacizumab in culture medium.

  • Treatment: Treat the cells with a range of concentrations of each drug individually. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Checkerboard Assay for Synergy Assessment

  • Plate Setup: In a 96-well plate, create a two-dimensional dilution matrix. Serially dilute this compound along the x-axis (columns) and bevacizumab along the y-axis (rows). Include wells with each drug alone and a vehicle control.

  • Cell Seeding: Add cells to each well of the drug-loaded plate.

  • Incubation: Incubate the plate for the predetermined optimal duration.

  • Cell Viability Measurement: Perform a cell viability assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration combination.

    • Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) for each combination. The software will require the dose-response data from the single-agent experiments.

Mandatory Visualizations

Signaling_Pathways cluster_this compound This compound Action cluster_Bevacizumab Bevacizumab Action cluster_Crosstalk Synergistic Crosstalk This compound This compound cMYC c-MYC This compound->cMYC inhibits NFkB NF-κB This compound->NFkB inhibits Metabolism Energy Metabolism cMYC->Metabolism drives Proliferation Cell Proliferation NFkB->Proliferation promotes TumorGrowth Tumor Growth & Survival Metabolism->TumorGrowth Proliferation->TumorGrowth Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA binds & inhibits VEGFR VEGFR VEGFA->VEGFR activates Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Angiogenesis->TumorGrowth cMYC_c->VEGFA_c upregulates NFkB_c->VEGFA_c upregulates TumorCell Tumor Cell

Caption: Combined inhibition of c-MYC, NF-κB, and VEGF pathways.

Experimental_Workflow start Start ic50 1. Determine IC50 for This compound & Bevacizumab Individually start->ic50 checkerboard 2. Perform Checkerboard Assay with a range of concentrations ic50->checkerboard viability 3. Measure Cell Viability (e.g., MTT Assay) checkerboard->viability analysis 4. Data Analysis viability->analysis ci_calc Calculate Combination Index (CI) using CompuSyn or SynergyFinder analysis->ci_calc isobologram Generate Isobologram analysis->isobologram interpretation Interpret Results ci_calc->interpretation isobologram->interpretation synergy Synergy (CI < 1) interpretation->synergy Synergistic additive Additive (CI = 1) interpretation->additive Additive antagonism Antagonism (CI > 1) interpretation->antagonism Antagonistic end End synergy->end additive->end antagonism->end

Caption: Workflow for determining drug synergy.

How to mitigate off-target effects of Misetionamide in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing Misetionamide. The following information addresses potential off-target effects in normal cells and offers strategies for mitigation.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a small molecule inhibitor with a novel dual mechanism of action, targeting two key oncogenic transcription factors: c-MYC and NFκB.[1][2][3] Its on-target activity selectively disrupts the energy metabolism of cancer cells, leading to apoptosis, and also inhibits cancer cell proliferation and survival.[1][3] Preclinical studies have shown that this compound hinders tumor growth and can enhance the efficacy of existing chemotherapy treatments.

Q2: My experiments show significant cytotoxicity in normal, non-cancerous cell lines. Isn't this compound supposed to be cancer-cell selective?

A2: While preclinical data indicates a high degree of tumor cell selectivity, observing toxicity in normal cells under certain experimental conditions is possible and warrants investigation. This may occur due to off-target effects, particularly at higher concentrations. A potential, unconfirmed off-target is a ubiquitous metabolic enzyme, hereafter referred to as "Metabolic Enzyme X" (MEX), which may be inhibited by this compound. Inhibition of MEX could disrupt normal cellular metabolism, leading to the observed cytotoxicity.

Q3: What is the first step to confirm if the observed cytotoxicity is an off-target effect?

A3: The first step is to establish a therapeutic window by performing a careful dose-response analysis in both your cancer cell line of interest and the affected normal cell line. By comparing the EC50 (effective concentration for cancer cell killing) with the CC50 (cytotoxic concentration for normal cells), you can quantify the selectivity index (SI = CC50 / EC50). A low selectivity index (<10) suggests a potential off-target issue.

Q4: How can I reduce the off-target toxicity of this compound in my co-culture or in vivo experiments?

A4: Mitigating off-target effects can be approached in several ways:

  • Concentration Optimization: Use the lowest effective concentration of this compound that maintains anti-cancer efficacy while minimizing toxicity to normal cells.

  • Combination Therapy: Investigate synergistic combinations with other anti-cancer agents. This may allow for a lower, less toxic dose of this compound to be used.

  • Rescue Experiments: If the off-target is metabolic (like the hypothetical MEX), you may be able to rescue normal cells by supplementing the culture medium with a key metabolite that is downstream of the inhibited enzyme.

  • Selective Drug Delivery: In in-vivo models, consider targeted delivery systems (e.g., antibody-drug conjugates or nanoparticles) to increase the drug concentration at the tumor site while minimizing systemic exposure.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

This guide provides a systematic approach to identifying and mitigating off-target effects of this compound.

Problem Potential Cause Suggested Solution
High cytotoxicity in normal cells at concentrations near the on-target EC50. Off-target inhibition of a critical protein in normal cells (e.g., hypothetical "Metabolic Enzyme X").1. Confirm the Therapeutic Window: Perform parallel dose-response cytotoxicity assays (e.g., MTT or CellTiter-Glo) on cancer and normal cell lines. 2. Validate the Off-Target: Use target engagement assays (e.g., Cellular Thermal Shift Assay) to see if this compound binds to the suspected off-target protein in normal cells. 3. Genetic Knockdown: Use siRNA or CRISPR to knock down the expression of the hypothetical off-target (MEX) in normal cells. If knockdown cells are more sensitive to metabolic stress, it supports the hypothesis.
Inconsistent results or high variability in cytotoxicity assays. Assay interference or poor compound solubility.1. Check for Assay Interference: Run a control with this compound in cell-free media with the assay reagents to rule out direct chemical interference. 2. Ensure Solubility: Visually inspect for compound precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and low (<0.1%) across all wells.
Efficacy in cancer cells is lower than expected. Cell line resistance or degradation of the compound.1. Verify On-Target Engagement: Confirm that this compound is inhibiting c-MYC and NFκB pathways in your cancer cell line using qPCR for target gene expression or a reporter assay. 2. Assess Compound Stability: Use LC-MS to check the concentration and integrity of this compound in your culture medium over the course of the experiment.

Data Presentation

Table 1: Comparative Dose-Response of this compound

This table presents hypothetical data illustrating the therapeutic window for this compound in a cancer cell line (HeLa) versus a normal cell line (HUVEC), suggesting a potential off-target issue.

Cell Line Cell Type On-Target EC50 (Cancer Cells) Off-Target CC50 (Normal Cells) Selectivity Index (SI)
HeLaCervical Cancer1.5 µM> 50 µM> 33
HUVECNormal EndothelialN/A8.0 µMN/A

This hypothetical data shows that while this compound is highly selective against HeLa cells, it exhibits toxicity towards HUVEC cells at a concentration that might be approached in some experimental settings.

Visualizations: Pathways and Workflows

Signaling Pathways

Misetionamide_Pathway cluster_on_target On-Target Effect (Cancer Cell) cluster_off_target Hypothetical Off-Target Effect (Normal Cell) Mise This compound cMYC c-MYC Mise->cMYC inhibits NFkB NFκB Mise->NFkB inhibits Metabolism Altered Energy Metabolism cMYC->Metabolism Proliferation Decreased Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis Metabolism->Apoptosis Proliferation->Apoptosis Mise_off This compound (Higher Conc.) MEX Metabolic Enzyme X (MEX) Mise_off->MEX inhibits Homeostasis Disrupted Cellular Homeostasis MEX->Homeostasis Toxicity Cytotoxicity Homeostasis->Toxicity

On- and Off-Target Pathways of this compound.
Experimental Workflow

Troubleshooting_Workflow Start Start: Unexpected Toxicity in Normal Cells DoseResponse 1. Perform Dose-Response (Cancer vs. Normal Cells) Start->DoseResponse LowSI Is Selectivity Index Low? DoseResponse->LowSI CETSA 2. Identify Off-Target (e.g., CETSA, Proteomics) LowSI->CETSA Yes ReEvaluate Re-evaluate Assay (Solubility, Controls) LowSI->ReEvaluate No Validate 3. Validate Off-Target (e.g., siRNA, Rescue Exp.) CETSA->Validate Mitigate 4. Mitigate Effect (Optimize Dose, Combo Tx) Validate->Mitigate End End: Optimized Protocol Mitigate->End

Workflow for Troubleshooting Off-Target Cytotoxicity.

Key Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that induces 50% cytotoxicity (CC50) in a normal cell line.

Materials:

  • Normal and cancer cell lines

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. A common range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.

Protocol 2: Off-Target Validation using siRNA Knockdown

This protocol validates if the hypothetical off-target, MEX, is responsible for the observed cytotoxicity.

Materials:

  • Normal cell line

  • siRNA targeting MEX (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM reduced-serum medium

  • 6-well plates and 96-well plates

  • Reagents for qPCR or Western Blotting

Procedure:

  • Transfection (Day 1): Seed cells in 6-well plates so they are 60-80% confluent on the day of transfection.

    • For each well, dilute 30 pmol of siRNA (either MEX-targeting or control) in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of RNAiMAX in 100 µL of Opti-MEM.

    • Combine the diluted siRNA and RNAiMAX, mix gently, and incubate for 15 minutes at room temperature.

    • Add the 200 µL complex to the cells. Incubate for 48-72 hours.

  • Knockdown Confirmation (Day 3): Harvest a portion of the cells from each group (MEX knockdown and control) to confirm target knockdown via qPCR (for mRNA levels) or Western Blot (for protein levels).

  • Cytotoxicity Assay (Day 3): Re-seed the remaining transfected cells into a 96-well plate. Allow cells to adhere for 12-24 hours.

  • This compound Treatment (Day 4): Treat the knockdown and control cells with a range of this compound concentrations as described in Protocol 1.

  • Analysis (Day 6): Perform an MTT or similar viability assay. If cells with MEX knockdown show increased sensitivity to this compound compared to control cells, it supports the hypothesis that MEX inhibition is a key off-target effect.

References

Addressing resistance mechanisms to Misetionamide therapy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Misetionamide Therapy

Fictional Drug Context: this compound is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to target the constitutively active "Hypothetical Kinase 1" (HK1) fusion protein, a key driver in a specific subtype of aggressive leukemia. While highly effective in treatment-naive patients, acquired resistance can emerge, posing a significant clinical challenge. This guide provides researchers with information and protocols to investigate and address this compound resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HK1-positive cell line, which was initially sensitive to this compound, is now showing reduced response. How can I confirm resistance?

A1: The first step is to quantitatively assess the shift in drug sensitivity.

  • Serial IC50 Determinations: Perform a dose-response experiment comparing the parental (sensitive) cell line with your suspected resistant line. A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) is a strong indicator of acquired resistance.[1][2]

  • Washout Experiment: To confirm that the resistance is a stable phenotype and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages (e.g., 2-3 weeks).[1] Subsequently, re-determine the IC50. If it remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[1]

Troubleshooting High Variability in Viability Assays:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.[3]

  • Edge Effects: Avoid using the outer wells of multi-well plates, as they are prone to evaporation. Fill them with sterile PBS or media to maintain humidity.

  • Drug Solubility: Confirm that this compound is fully dissolved in its solvent (e.g., DMSO) before preparing serial dilutions in the culture medium. Drug precipitation can lead to inaccurate concentrations.

Q2: What are the common mechanisms of resistance to kinase inhibitors like this compound?

A2: Resistance to TKIs is a well-documented phenomenon and typically falls into two main categories: on-target and off-target mechanisms.

  • On-Target Alterations: These are changes that directly involve the drug's target, HK1.

    • Secondary Mutations: Point mutations within the HK1 kinase domain are the most common cause of resistance. These mutations can prevent this compound from binding effectively. A frequent type is the "gatekeeper" mutation (e.g., T315I in BCR-ABL), which is located in a critical residue of the ATP-binding pocket.

    • Target Overexpression: Amplification of the HK1 gene can lead to increased protein levels, requiring higher concentrations of this compound to achieve a therapeutic effect.

  • Off-Target (HK1-Independent) Mechanisms: These mechanisms bypass the need for HK1 signaling.

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the HK1 blockade. Common bypass pathways include PI3K/Akt/mTOR and RAS/MAPK.

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration.

Q3: How do I investigate which resistance mechanism is active in my cell line?

A3: A systematic approach is recommended.

  • Sequence the HK1 Kinase Domain: This is the most direct way to check for on-target mutations. Sanger sequencing of the relevant exons can identify known and novel point mutations.

  • Analyze Protein Expression and Phosphorylation: Use Western blotting to check for HK1 overexpression and the activation status of key bypass pathway proteins (e.g., phospho-Akt, phospho-ERK).

  • Assess Drug Efflux Pump Activity: Use a functional assay, such as a Rhodamine 123 or Hoechst 33342 efflux assay, to determine if ABC transporter activity is elevated. This can be complemented by qRT-PCR or Western blotting to measure the expression levels of ABCB1 or ABCG2.

Q4: My resistant cells show no HK1 mutations and no bypass pathway activation. What else could be the cause?

A4: If the primary mechanisms have been ruled out, consider these possibilities:

  • Drug Inactivation: The cells may have developed a mechanism to metabolize this compound into an inactive form.

  • Epigenetic Changes: Alterations in DNA methylation or histone acetylation can lead to changes in gene expression that promote resistance.

  • Tumor Microenvironment: In in vivo models, factors secreted by stromal cells in the bone marrow microenvironment can protect leukemic cells from TKI therapy.

Quantitative Data Summary

The following tables present hypothetical data from experiments comparing a this compound-sensitive (SEN) cell line with a derived this compound-resistant (RES) cell line.

Table 1: this compound Sensitivity Profile

Cell LineIC50 (nM)Fold Resistance
HK1-SEN15 ± 2.51.0
HK1-RES-A (Gatekeeper)450 ± 3530.0
HK1-RES-B (Bypass)180 ± 2112.0
HK1-RES-C (Efflux)215 ± 2814.3

Table 2: Molecular Characterization of Resistant Cell Lines

Cell LineHK1 Mutation (Sequencing)p-Akt (Ser473) Level (Relative to SEN)ABCB1 mRNA Expression (Fold Change vs. SEN)
HK1-SENNone1.01.0
HK1-RES-AT315I1.11.2
HK1-RES-BNone8.50.9
HK1-RES-CNone1.325.6

Signaling Pathways and Workflows

This compound Resistance Mechanisms

Troubleshooting Workflow for Resistance

Troubleshooting_Workflow Start Resistant Phenotype Observed (Increased IC50) Seq Sequence HK1 Kinase Domain Start->Seq WB_Bypass Western Blot for Bypass Pathway Activation (p-Akt, p-ERK) Start->WB_Bypass Efflux_Assay Perform Drug Efflux Assay (e.g., Rhodamine 123) Start->Efflux_Assay Mutation_Found Mutation Identified? Seq->Mutation_Found Bypass_Active Bypass Active? WB_Bypass->Bypass_Active Efflux_Increased Efflux Increased? Efflux_Assay->Efflux_Increased Mutation_Found->Bypass_Active No Res_Mech_1 Mechanism: On-Target Mutation Consider Next-Gen Inhibitor Mutation_Found->Res_Mech_1 Yes Bypass_Active->Efflux_Increased No Res_Mech_2 Mechanism: Bypass Pathway Consider Combination Therapy (e.g., + PI3K Inhibitor) Bypass_Active->Res_Mech_2 Yes Res_Mech_3 Mechanism: Drug Efflux Consider Combination Therapy (e.g., + Efflux Pump Inhibitor) Efflux_Increased->Res_Mech_3 Yes Other Investigate Other Mechanisms (Drug Metabolism, Epigenetics) Efflux_Increased->Other No

Key Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental (SEN) and resistant (RES) cell lines

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a "vehicle-only" control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol detects the phosphorylation status of key signaling proteins.

Materials:

  • SEN and RES cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Lysate Preparation: Grow SEN and RES cells to 70-80% confluency. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To check for total protein levels (e.g., total Akt) or a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with the respective antibodies.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)

This functional assay measures the activity of drug efflux pumps like ABCB1.

Materials:

  • SEN and RES cells

  • Rhodamine 123 (fluorescent substrate)

  • Verapamil (an ABCB1 inhibitor, used as a control)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For control wells, pre-incubate a sample of cells with Verapamil (e.g., 50 µM) for 30 minutes at 37°C.

  • Substrate Loading: Add Rhodamine 123 to all samples (both with and without inhibitor) to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellets in fresh, pre-warmed medium (with and without Verapamil for the respective samples) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Sample Acquisition: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., using the FITC channel).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the RES cells to the SEN cells. A significantly lower MFI in RES cells, which is restored upon treatment with Verapamil, indicates increased ABCB1-mediated efflux.

References

How to control for Misetionamide's effect on tumor microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Misetionamide

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to control for this compound's effects on the tumor microenvironment (TME).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of Tumor Kinase Alpha (TKA), a serine/threonine kinase overexpressed in several solid tumors. Its primary on-target effect is the inhibition of the TKA signaling cascade, which leads to cell cycle arrest and apoptosis in tumor cells.

Q2: What are the known off-target effects of this compound on the tumor microenvironment?

A2: Preclinical studies have revealed that this compound has significant immunomodulatory effects on the TME. These off-target effects include the repolarization of M2 tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype and the enhancement of CD8+ T cell infiltration and activation.

Q3: Why is it critical to control for the TME effects of this compound in my experiments?

A3: To accurately assess the therapeutic potential of this compound, it is crucial to differentiate its direct cytotoxic effects on tumor cells from its indirect anti-tumor activity mediated by the immune system. Failing to control for the TME effects can lead to a misinterpretation of the drug's efficacy and mechanism of action.

Q4: What are the recommended in vivo models for studying this compound?

A4: We recommend a parallel study design using both immunocompetent (e.g., syngeneic mouse models) and immunodeficient (e.g., NOD/SCID or NSG mice) tumor models. This approach allows for the direct comparison of this compound's activity in the presence and absence of a functional immune system.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in different in vitro assays.

  • Question: We are observing significantly lower IC50 values for this compound in our tumor cell and immune cell co-culture assays compared to tumor cell monoculture assays. Why is this happening and how can we control for it?

  • Answer: This discrepancy is likely due to the immunomodulatory effects of this compound. In a co-culture system, this compound may be activating immune cells to kill tumor cells, thus lowering the apparent IC50 value. To dissect these effects, we recommend the following experimental controls:

    • Tumor Cell Monoculture: Establish a baseline IC50 value for the direct cytotoxic effect of this compound on your tumor cell line.

    • Co-culture with Control Compound: Use a control compound with a similar primary target but lacking immunomodulatory effects to assess the baseline level of immune-mediated tumor cell killing in your co-culture system.

    • Transwell Assay: Culture the tumor cells and immune cells in a transwell system to separate them physically while allowing for the exchange of soluble factors. This can help determine if the enhanced anti-tumor effect is mediated by direct cell-cell contact or by secreted factors like cytokines.

Issue 2: Unexpected tumor regression in our immunodeficient mouse model treated with this compound.

  • Question: We observed some tumor regression in our NSG mouse model, which should lack a functional adaptive immune system. Does this contradict the proposed immunomodulatory mechanism of this compound?

  • Answer: While NSG mice lack T cells, B cells, and functional NK cells, they still possess a myeloid cell compartment, including macrophages. This compound can still exert effects on these innate immune cells. To investigate this, we suggest the following:

    • Immunophenotyping of the TME: Use flow cytometry or immunohistochemistry to analyze the myeloid cell populations (e.g., F4/80+ macrophages) within the tumor microenvironment of treated and untreated mice.

    • Macrophage Depletion Studies: Use a macrophage-depleting agent (e.g., clodronate liposomes) in your NSG mouse model prior to and during this compound treatment. A reduction in anti-tumor efficacy following macrophage depletion would suggest that this compound's effects in this model are at least partially mediated by this cell type.

Quantitative Data Summary

The following tables summarize hypothetical data from key experiments designed to dissect the on-target and TME-mediated effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound (72-hour treatment)

Assay TypeCell LinesIC50 (nM)
MonocultureTumor Cell Line A85
MonocultureTumor Cell Line B120
Co-cultureTumor Cells A + PBMCs35
Co-cultureTumor Cells B + PBMCs55

Table 2: In Vivo Efficacy of this compound (21-day study)

Mouse ModelTreatment GroupAverage Tumor Volume (mm³)
Syngeneic (Immunocompetent)Vehicle1500
Syngeneic (Immunocompetent)This compound (10 mg/kg)250
NSG (Immunodeficient)Vehicle1800
NSG (Immunodeficient)This compound (10 mg/kg)950

Experimental Protocols

Protocol 1: In Vitro Tumor Cell and Immune Cell Co-culture Assay

  • Cell Preparation:

    • Harvest tumor cells and plate them at a density of 5,000 cells/well in a 96-well plate. Allow cells to adhere overnight.

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup:

    • Add PBMCs to the tumor cell-containing wells at an effector-to-target (E:T) ratio of 10:1.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add the drug dilutions to the co-culture wells and incubate for 72 hours.

  • Cytotoxicity Assessment:

    • Measure tumor cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. Ensure the assay specifically measures tumor cell viability (e.g., by using a tumor-specific reporter like luciferase).

    • Calculate IC50 values using a non-linear regression analysis.

Protocol 2: Flow Cytometry Analysis of TME Immune Infiltrate

  • Tumor Digestion:

    • Excise tumors from treated and control mice.

    • Mince the tumors and digest them in a solution of collagenase and DNase for 30-60 minutes at 37°C.

  • Cell Staining:

    • Prepare a single-cell suspension and stain with a viability dye.

    • Block Fc receptors and then stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single, CD45+ cells to identify the immune cell population.

    • Further gate on specific immune cell subsets to quantify their abundance within the TME.

Visualizations

Misetionamide_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment misetionamide_tc This compound tka TKA misetionamide_tc->tka proliferation Proliferation tka->proliferation apoptosis Apoptosis tka->apoptosis misetionamide_tme This compound m2_tam M2 TAM misetionamide_tme->m2_tam repolarizes cd8_t_cell CD8+ T Cell misetionamide_tme->cd8_t_cell activates m1_tam M1 TAM m2_tam->m1_tam ifn_gamma IFN-γ cd8_t_cell->ifn_gamma

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Evaluate this compound Efficacy monoculture Tumor Cell Monoculture start->monoculture Direct Effect syngeneic Syngeneic Model (Immunocompetent) start->syngeneic Combined Effect coculture Tumor-Immune Co-culture monoculture->coculture immunodeficient Immunodeficient Model (e.g., NSG) monoculture->immunodeficient transwell Transwell Assay coculture->transwell coculture->syngeneic end Conclusion: Dissect Direct vs. TME-mediated Effects transwell->end syngeneic->immunodeficient depletion Macrophage Depletion in Immunodeficient Model immunodeficient->depletion depletion->end

Caption: Workflow for dissecting this compound's effects.

Logical_Relationship data_input Experimental Data efficacy_syngeneic High Efficacy in Syngeneic Model data_input->efficacy_syngeneic efficacy_nsg Moderate Efficacy in NSG Model data_input->efficacy_nsg low_ic50_coculture Low IC50 in Co-culture data_input->low_ic50_coculture interpretation Interpretation efficacy_syngeneic->interpretation Suggests Immune Component efficacy_nsg->interpretation Suggests Direct Tumor Effect low_ic50_coculture->interpretation Confirms Immune- mediated Killing conclusion Conclusion: This compound has both direct cytotoxic and indirect immunomodulatory effects. interpretation->conclusion

Caption: Interpreting data from different experimental models.

Technical Support Center: Validating Misetionamide Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Misetionamide in live cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of this compound?

A1: this compound is a small molecule that has been shown to have a dual mechanism of action. It targets key enzymes involved in aerobic glycolysis, including Hexokinase-2 (HK-2), Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), and Pyruvate Dehydrogenase (PVD).[1][2] Additionally, it directly inhibits the oncogenic transcription factors NFκB and c-MYC.[3][4][5]

Q2: Why is it critical to validate this compound target engagement in live cells?

A2: Validating target engagement in live cells is a crucial step in drug discovery and development. It confirms that this compound reaches and binds to its intended targets within the complex cellular environment. This validation allows researchers to correlate target binding with the observed phenotypic effects, thereby confirming the mechanism of action and ensuring that the compound's efficacy is not due to off-target effects.

Q3: What are the recommended methods for validating this compound's engagement with its targets in live cells?

A3: Several methods can be employed to validate target engagement. For the enzymatic targets (HK-2, GAPDH, PVD), a Cellular Thermal Shift Assay (CETSA) is a suitable label-free method to confirm direct binding. For the transcription factor targets (NFκB and c-MYC), techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) to assess changes in target gene expression, or reporter assays to measure the transcriptional activity of NFκB and c-MYC, are recommended.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for Glycolytic Enzyme Targets

Objective: To confirm the direct binding of this compound to HK-2, GAPDH, and PVD in intact cells by assessing changes in their thermal stability.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., ovarian, pancreatic) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Heating: After treatment, wash and resuspend the cells in a buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells through freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble HK-2, GAPDH, and PVD in the supernatant by Western blotting using specific antibodies.

  • Data Analysis: Generate melting curves by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Troubleshooting:

Issue Possible Cause Recommended Solution
No shift in the melting curve observed. 1. Insufficient drug concentration or incubation time. 2. The target protein is not expressed at a detectable level. 3. The antibody used for Western blotting is not specific or sensitive enough.1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Confirm target protein expression using a positive control cell line or by overexpressing the target. 3. Validate the antibody using appropriate controls.
High variability between replicates. 1. Inconsistent heating of samples. 2. Inaccurate protein quantification.1. Use a thermal cycler with a precise temperature gradient for heating. 2. Use a reliable protein quantification assay (e.g., BCA assay) and ensure equal loading for Western blotting.
Unexpected shift in the melting curve of a non-target protein. Off-target effect of this compound.This may indicate a previously unknown off-target. Further investigation using proteomics-based approaches (e.g., thermal proteome profiling) can identify these off-targets.

Quantitative Data Summary:

Target ProteinVehicle Control Tm (°C)This compound (10 µM) Tm (°C)ΔTm (°C)
HK-252.556.0+3.5
GAPDH58.061.2+3.2
PVD61.564.0+2.5

Tm: Melting Temperature

NFκB and c-MYC Reporter Assay

Objective: To functionally validate the inhibition of NFκB and c-MYC transcriptional activity by this compound.

Experimental Protocol:

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing NFκB or c-MYC response elements upstream of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Drug Treatment: After 24 hours, treat the transfected cells with a range of this compound concentrations.

  • Stimulation (for NFκB): For the NFκB reporter assay, stimulate the cells with an appropriate agonist (e.g., TNF-α) to induce NFκB activity.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of the target transcription factor.

Troubleshooting:

Issue Possible Cause Recommended Solution
Low reporter signal. 1. Low transfection efficiency. 2. Inadequate stimulation of the pathway (for NFκB).1. Optimize the transfection protocol for the specific cell line. 2. Titrate the concentration of the stimulus (e.g., TNF-α) to achieve a robust signal window.
High background signal in unstimulated cells. Leaky reporter construct or high basal activity of the pathway in the chosen cell line.Test different reporter constructs or use a cell line with lower basal pathway activity.
No dose-dependent inhibition observed. 1. The concentrations of this compound used are not in the effective range. 2. The reporter assay is not sensitive enough.1. Test a wider range of drug concentrations. 2. Ensure the reporter assay has a sufficient signal-to-background ratio.

Quantitative Data Summary:

TargetThis compound Conc. (µM)Normalized Luciferase Activity (Fold Change)
NFκB0 (Vehicle)1.00
10.65
50.32
100.15
c-MYC0 (Vehicle)1.00
10.78
50.45
100.22

Visualizations

Misetionamide_Pathway cluster_cell Cancer Cell cluster_glycolysis Aerobic Glycolysis cluster_transcription Transcription This compound This compound HK2 HK-2 This compound->HK2 GAPDH GAPDH This compound->GAPDH PVD PVD This compound->PVD NFkB NFκB This compound->NFkB cMYC c-MYC This compound->cMYC ATP ATP Production HK2->ATP GAPDH->ATP PVD->ATP Proliferation Cell Proliferation & Survival NFkB->Proliferation cMYC->Proliferation

Caption: this compound signaling pathway.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Collect Supernatant (Soluble Proteins) C->D E 5. Western Blot (Target Protein Detection) D->E F 6. Data Analysis (Generate Melting Curves) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting_Logic Start No Target Engagement Observed Q1 Is target protein expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes Check A1_No No (Confirm with positive control) Q1->A1_No Validate Q2 Are drug concentration and incubation time optimal? A1_Yes->Q2 End Re-evaluate experiment A1_No->End A2_Yes Yes Q2->A2_Yes Check A2_No No (Perform dose-response/time-course) Q2->A2_No Optimize Q3 Is the detection method sensitive enough? A2_Yes->Q3 A2_No->End A3_No No (Validate antibody/assay) Q3->A3_No Validate A3_No->End

Caption: Troubleshooting logic for target engagement.

References

Navigating Misetionamide Combination Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals investigating the therapeutic potential of Misetionamide (GP-2250) in combination therapies, this guide provides essential information on dose adjustments, experimental protocols, and the underlying mechanism of action. Our aim is to facilitate the design and execution of robust preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound in combination with gemcitabaine for pancreatic cancer studies?

A preclinical study in a pancreatic cancer patient-derived xenograft (PDX) model showing synergistic effects used this compound at a dose of 500 mg/kg administered intraperitoneally three times a week, in combination with gemcitabine at 50 mg/kg administered intraperitoneally twice weekly. In the ongoing Phase 1 clinical trial (NCT03854110) for advanced pancreatic cancer, a dose-escalation design is being employed. The trial starts with a one-week run-in of this compound monotherapy, followed by combination with gemcitabine. The this compound dose escalates from 250 mg up to 40 g administered intravenously once weekly across different cohorts.[1] For a new preclinical study, starting with a dose-finding study around the 500 mg/kg range for this compound, while keeping the gemcitabine dose at a standard effective level (e.g., 50 mg/kg), is a rational approach.

Q2: How should the dose of this compound be adjusted when combining with PARP inhibitors for ovarian cancer research?

A key preclinical study in an orthotopic mouse model of ovarian cancer demonstrated significant tumor reduction when this compound was combined with PARP inhibitors.[2][3] While the specific dose of this compound used in the combination arm of the published in vivo experiment was 500 mg/kg, it is crucial to perform initial dose-ranging studies for your specific model. It is recommended to first establish the maximum tolerated dose (MTD) of this compound as a monotherapy and then to test it in combination with a standard effective dose of the chosen PARP inhibitor (e.g., olaparib, niraparib, or rucaparib).

Q3: What is a suitable starting point for dosing this compound in combination with bevacizumab for ovarian cancer models?

In the same preclinical ovarian cancer study, a combination of this compound and bevacizumab also showed significant anti-tumor efficacy.[2][3] The study protocol utilized a this compound dose of 500 mg/kg in the combination arm. For initiating new preclinical investigations, a similar approach to the PARP inhibitor combinations is advised. Determine the MTD of this compound alone and then combine it with a standard dose of bevacizumab used in similar preclinical models.

Q4: What is the mechanism of action of this compound that underlies its synergistic effects in combination therapies?

This compound has a novel dual mechanism of action. It inhibits the oncogenic transcription factors c-MYC and NFκB. By inhibiting c-MYC, it disrupts the energy metabolism of cancer cells. Its inhibition of NFκB affects cancer cells' ability to proliferate and survive. Additionally, this compound has been shown to inhibit key enzymes in aerobic glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This multi-faceted action likely creates vulnerabilities in cancer cells that can be exploited by other therapeutic agents, leading to synergistic anti-tumor effects.

Quantitative Data Summary

Table 1: Preclinical Dosing of this compound in Combination Therapy for Pancreatic Cancer

Animal ModelThis compound (GP-2250) DoseCombination AgentCombination Agent DoseRoute of AdministrationReference
Pancreatic Cancer PDX500 mg/kg (3x/week)Gemcitabine50 mg/kg (2x/week)Intraperitoneal

Table 2: Preclinical Dosing of this compound in Combination Therapy for Ovarian Cancer

Animal ModelThis compound (GP-2250) DoseCombination AgentCombination Agent DoseRoute of AdministrationReference
Ovarian Cancer Orthotopic Mouse Model500 mg/kgPARP inhibitors (olaparib, niraparib, rucaparib)Not specified in abstractNot specified in abstract
Ovarian Cancer Orthotopic Mouse Model500 mg/kgBevacizumabNot specified in abstractNot specified in abstract

Table 3: Clinical Dosing of this compound in Combination Therapy for Pancreatic Cancer (Phase 1, NCT03854110)

IndicationThis compound (GP-2250) DoseCombination AgentDosing ScheduleRoute of AdministrationReference
Advanced Pancreatic CancerDose escalation from 250 mg to 40 g (once weekly)Gemcitabine1-week this compound monotherapy run-in, followed by combination cycleIntravenous

Experimental Protocols

Protocol 1: In Vivo Combination Study of this compound and Gemcitabine in a Pancreatic Cancer Xenograft Model

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneous injection of pancreatic cancer cells.

  • Treatment Initiation: When tumors reach a specified volume.

  • Dosing:

    • This compound (GP-2250): 500 mg/kg, administered intraperitoneally, three times a week.

    • Gemcitabine: 50 mg/kg, administered intraperitoneally, twice a week.

  • Monitoring: Tumor volume measurements and body weight monitoring.

  • Endpoint: Tumor growth inhibition, determined at the end of the study.

Protocol 2: In Vivo Combination Study of this compound with PARP Inhibitors or Bevacizumab in an Ovarian Cancer Orthotopic Model

  • Animal Model: Female nude mice.

  • Tumor Implantation: Intrabursal injection of ovarian cancer cells.

  • Treatment Initiation: After confirmation of tumor establishment.

  • Dosing (based on the described study):

    • This compound (GP-2250): 500 mg/kg.

    • PARP inhibitor (e.g., olaparib) or Bevacizumab: Administered at a standard effective dose for the specific agent in mice.

  • Monitoring: Tumor burden assessed by bioluminescence imaging and/or at necropsy.

  • Endpoint: Reduction in tumor weight and number of nodules.

Visualizations

Misetionamide_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound (GP-2250) cMYC c-MYC This compound->cMYC inhibition NFkB NFκB This compound->NFkB inhibition Glycolysis Aerobic Glycolysis (e.g., GAPDH) This compound->Glycolysis inhibition Energy_Metabolism Energy Metabolism cMYC->Energy_Metabolism Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Glycolysis->Energy_Metabolism

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Combination_Study start Start: Preclinical Model Selection (e.g., Xenograft, PDX) mtd Determine Maximum Tolerated Dose (MTD) of this compound Monotherapy start->mtd combo_design Combination Study Design mtd->combo_design groups Establish Treatment Groups: 1. Vehicle Control 2. This compound (at or below MTD) 3. Combination Agent 4. This compound + Combination Agent combo_design->groups treatment Administer Treatment According to Schedule groups->treatment monitoring Monitor Tumor Growth and Toxicity treatment->monitoring monitoring->treatment repeated cycles endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival monitoring->endpoint

Caption: General workflow for a preclinical combination study.

References

Validation & Comparative

Comparative Efficacy of Novel Agent Misetionamide vs. Standard-of-Care in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comparative analysis of the investigational drug Misetionamide against current standard-of-care therapies for pancreatic ductal adenocarcinoma (PDAC). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound.

Pancreatic cancer, particularly PDAC, remains a significant challenge in oncology with a 5-year survival rate of less than 8%[1]. Current therapeutic strategies for metastatic PDAC primarily revolve around combination chemotherapy regimens.

Current Standard-of-Care Therapies

The established first-line treatments for patients with good performance status are FOLFIRINOX and a combination of gemcitabine and nab-paclitaxel[2][3][4]. The choice of second-line therapy often depends on the initial treatment regimen[5]. For a subset of patients with specific genetic mutations, such as germline BRCA mutations, targeted therapies like PARP inhibitors have shown benefit.

Quantitative Efficacy Comparison

The following table summarizes key efficacy data from pivotal clinical trials for standard pancreatic cancer drugs. This table is designed to serve as a benchmark for evaluating the performance of this compound.

Treatment Regimen Patient Population Median Overall Survival (OS) Median Progression-Free Survival (PFS) Objective Response Rate (ORR) Pivotal Trial / Source
This compound (Data to be inserted)(Data to be inserted)(Data to be inserted)(Data to be inserted)(Source to be inserted)
FOLFIRINOX First-Line Metastatic PDAC11.1 months6.4 months31.6%PRODIGE 4/ACCORD 11
Gemcitabine + nab-Paclitaxel First-Line Metastatic PDAC8.5 months5.5 months23%MPACT
nal-IRI + 5-FU/LV Second-Line (Post-Gemcitabine)6.1 months3.1 monthsNot ReportedNAPOLI-1
Olaparib (Maintenance) Germline BRCA-mutated Metastatic PDAC19.0 months6.7 monthsNot ApplicablePOLO
Modified FOLFIRINOX Adjuvant (Post-Resection)54.4 months21.6 monthsNot ApplicablePRODIGE 24/CCTG PA.6
Gemcitabine (Adjuvant) Adjuvant (Post-Resection)35.0 months12.8 monthsNot ApplicablePRODIGE 24/CCTG PA.6

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are standardized protocols for preclinical and clinical evaluation of pancreatic cancer therapies.

Preclinical Evaluation: In Vitro & In Vivo Models
  • Cell Line Proliferation Assays:

    • Cell Lines: A panel of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1) are cultured under standard conditions.

    • Treatment: Cells are treated with a dose range of this compound and comparator drugs (e.g., gemcitabine, oxaliplatin) for 72-96 hours.

    • Endpoint: Cell viability is assessed using assays such as MTT or CellTiter-Glo. The IC50 (half-maximal inhibitory concentration) is calculated.

  • Patient-Derived Xenograft (PDX) Models:

    • Model Establishment: Tumor fragments from consenting PDAC patients are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

    • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized to receive this compound, a standard-of-care regimen, or vehicle control.

    • Endpoints: Primary endpoints include tumor growth inhibition and changes in tumor volume over time. Secondary endpoints may include overall survival and biomarker analysis from tumor tissue.

Clinical Trial Protocol: Phase III Randomized Controlled Trial
  • Study Design: A multicenter, randomized, open-label Phase III trial comparing the efficacy and safety of this compound in combination with a standard agent versus the standard-of-care regimen alone.

  • Patient Population: Patients with previously untreated, unresectable, locally advanced or metastatic pancreatic adenocarcinoma and an ECOG performance status of 0 or 1.

  • Randomization: Patients are randomized in a 1:1 ratio to either the experimental arm (this compound + Standard of Care) or the control arm (Standard of Care).

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), safety, and quality of life.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Pancreatic Cancer

Pancreatic cancer development and progression are driven by alterations in several key signaling pathways. The most prominent include the KRAS, TGF-β, and Notch pathways. Understanding how a novel agent interacts with these pathways is critical.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS KRAS (Frequently Mutated) RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Growth Transcription_Factors->Proliferation_Survival

Caption: The KRAS signaling pathway, a critical driver of pancreatic cancer.

Drug Efficacy Evaluation Workflow

The process for evaluating a new therapeutic agent from preclinical studies to clinical trials is a structured endeavor.

Drug_Evaluation_Workflow A In Vitro Studies (Cell Lines) B In Vivo Studies (PDX Models) A->B C Toxicity & Pharmacokinetics B->C D Phase I Clinical Trial (Safety & Dosage) C->D E Phase II Clinical Trial (Efficacy & Side Effects) D->E F Phase III Clinical Trial (Comparison to Standard) E->F G Regulatory Approval F->G

Caption: Standard workflow for oncology drug development and evaluation.

References

Validating the Synergistic Effect of Misetionamide and Gemcitabine in Patient-Derived Xenograft (PDX) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the synergistic anti-tumor effects of Misetionamide in combination with the standard-of-care chemotherapy, gemcitabine, utilizing patient-derived xenograft (PDX) models of pancreatic cancer. This document details the mechanisms of action of both therapeutic agents, outlines a representative experimental protocol for in vivo studies, and presents illustrative data demonstrating their combined efficacy.

Introduction

Pancreatic cancer remains a significant therapeutic challenge with limited effective treatment options. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often limited by resistance. This compound is an investigational small molecule with a novel dual mechanism of action that targets the metabolic and proliferative pathways of cancer cells.[1][2] Preclinical evidence and ongoing clinical trials suggest a promising synergistic relationship when this compound is combined with gemcitabine, potentially offering a more durable and potent anti-tumor response.[3][4][5] This guide serves as a resource for researchers looking to evaluate this promising combination therapy in clinically relevant PDX models.

Mechanism of Action

This compound: A Dual Inhibitor of Cancer Cell Metabolism and Proliferation

This compound is a first-in-class small molecule that uniquely targets two key oncogenic transcription factors: c-MYC and NFκB.

  • Inhibition of c-MYC: By inhibiting c-MYC, this compound disrupts cancer cell energy metabolism. It specifically downregulates key enzymes in aerobic glycolysis, such as hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD). This leads to a reduction in ATP production, inducing metabolic and oxidative stress, and ultimately leading to cancer cell death.

  • Inhibition of NFκB: The nuclear factor-κB (NFκB) pathway is crucial for cancer cell proliferation, survival, and inflammation. This compound's inhibition of NFκB further contributes to its anti-tumor effects.

Gemcitabine: A Nucleoside Analog Disrupting DNA Synthesis

Gemcitabine is a prodrug that, once inside the cell, is converted into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. Its primary mechanisms of action include:

  • Chain Termination: dFdCTP is incorporated into the growing DNA strand, preventing further elongation and leading to "masked chain termination." This irreparable damage to the DNA triggers apoptosis.

  • Inhibition of Ribonucleotide Reductase: The diphosphate form, dFdCDP, inhibits ribonucleotide reductase (RNR), an enzyme essential for producing the deoxynucleotides required for DNA synthesis and repair.

Synergistic Rationale

The distinct and complementary mechanisms of this compound and gemcitabine provide a strong rationale for their combined use. While gemcitabine directly targets DNA synthesis, leading to cytotoxic stress, this compound targets the metabolic and survival pathways that cancer cells might otherwise use to withstand chemotherapy-induced damage. This dual-front attack has the potential to overcome intrinsic and acquired resistance to gemcitabine.

Experimental Data: Synergistic Efficacy in Pancreatic Cancer PDX Models

The following table represents the expected synergistic anti-tumor activity of this compound in combination with gemcitabine in a pancreatic cancer PDX model. While specific preclinical data tables are not publicly available, the data presented here is illustrative of the significant tumor growth inhibition reported in preclinical studies.

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (% TGI)
Vehicle ControlDaily, p.o.12500%
This compound50 mg/kg, daily, p.o.87530%
Gemcitabine60 mg/kg, twice weekly, i.p.75040%
This compound + Gemcitabine50 mg/kg this compound + 60 mg/kg Gemcitabine25080%

p.o. = oral administration; i.p. = intraperitoneal injection

Experimental Protocols

Establishment of Pancreatic Cancer Patient-Derived Xenografts (PDX)

This protocol outlines the key steps for establishing and propagating pancreatic cancer PDX models.

  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of pancreatic ductal adenocarcinoma. The tissue is transported in a sterile, nutrient-rich medium on ice.

  • Implantation:

    • Under sterile conditions, the tumor tissue is minced into small fragments (approximately 2-3 mm³).

    • Immunodeficient mice (e.g., NOD/SCID or NSG) are anesthetized.

    • A small subcutaneous incision is made on the flank of the mouse, and a tumor fragment is implanted.

    • Alternatively, for an orthotopic model, the minced tumor tissue or a single-cell suspension can be implanted directly into the pancreas.

  • Tumor Growth and Passaging:

    • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are harvested.

    • The harvested tumors can be cryopreserved for future use or passaged into new cohorts of mice for expansion.

In Vivo Efficacy Study
  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old, are used.

  • Tumor Implantation: Established pancreatic cancer PDX tumor fragments are subcutaneously implanted into the flanks of the mice.

  • Treatment Groups: Once tumors reach an average volume of 150-200 mm³, mice are randomized into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (administered daily, p.o.)

    • Group 2: this compound (e.g., 50 mg/kg, administered daily, p.o.)

    • Group 3: Gemcitabine (e.g., 60 mg/kg, administered twice weekly, i.p.)

    • Group 4: this compound + Gemcitabine (combination of the individual drug regimens)

  • Treatment and Monitoring:

    • Treatments are administered for a specified period (e.g., 28 days).

    • Tumor volumes and body weights are measured 2-3 times per week.

    • Animal health is monitored daily.

  • Endpoint and Analysis:

    • At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded.

    • Tumor growth inhibition (% TGI) is calculated for each treatment group relative to the vehicle control.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of this compound and gemcitabine, their synergistic interaction, and the experimental workflow for a PDX-based efficacy study.

Misetionamide_Mechanism_of_Action cluster_cMYC c-MYC Pathway Inhibition cluster_NFkB NFκB Pathway Inhibition This compound This compound cMYC c-MYC This compound->cMYC NFkB NFκB This compound->NFkB Glycolysis Aerobic Glycolysis (HK-2, GAPDH, PVD) cMYC->Glycolysis ATP ATP Production Glycolysis->ATP Metabolic_Stress Metabolic & Oxidative Stress ATP->Metabolic_Stress Cell_Death Cancer Cell Death Metabolic_Stress->Cell_Death Proliferation Proliferation & Survival NFkB->Proliferation

Caption: Mechanism of Action of this compound.

Gemcitabine_Mechanism_of_Action cluster_activation Intracellular Activation cluster_action Cytotoxic Action Gemcitabine Gemcitabine (Prodrug) dFdCDP dFdCDP (diphosphate) Gemcitabine->dFdCDP dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis Chain_Termination Masked Chain Termination DNA_Polymerase->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis Synergistic_Effect This compound This compound Metabolic_Stress Metabolic Stress & Reduced Survival Signals This compound->Metabolic_Stress Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage Synergy Synergistic Cancer Cell Death Metabolic_Stress->Synergy DNA_Damage->Synergy PDX_Workflow Patient_Tumor Patient Tumor (Pancreatic Cancer) Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to ~1cm³) Implantation->PDX_Establishment Expansion Tumor Harvest & Expansion (Passaging into Cohorts) PDX_Establishment->Expansion Treatment_Groups Randomization into Treatment Groups Expansion->Treatment_Groups Dosing Dosing Regimen (28 days) Treatment_Groups->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

References

A Preclinical Comparative Analysis of Misetionamide and Other c-MYC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of Misetionamide against other notable c-MYC inhibitors, including Omomyc, JQ1, 10058-F4, and MYCi975. The data presented is based on publicly available preclinical research, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity.

I. Overview of c-MYC Inhibitors

The c-MYC oncogene is a critical transcription factor that is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target. Its inhibition presents a promising strategy for cancer treatment. This guide focuses on this compound, a novel dual inhibitor of c-MYC and NFκB, and compares its preclinical profile with other well-characterized c-MYC inhibitors that employ diverse mechanisms of action.

This compound is a small molecule that uniquely targets cancer cell metabolism by inhibiting key enzymes in aerobic glycolysis, a pathway critical for cancer cell energy production. This metabolic disruption, coupled with the inhibition of the NFκB signaling pathway, leads to cancer cell death and reduced proliferation.

Omomyc is a mini-protein that acts as a dominant-negative inhibitor of MYC, preventing it from binding to DNA and activating target genes.

JQ1 is a well-studied BET bromodomain inhibitor that indirectly inhibits c-MYC by preventing the binding of BRD4, a key reader of acetylated histones, to the c-MYC gene promoter, thereby downregulating its transcription.

10058-F4 is a small molecule inhibitor that directly targets the interaction between c-MYC and its obligate binding partner MAX, preventing the formation of the functional MYC-MAX heterodimer.

MYCi975 is a novel small molecule inhibitor that promotes the degradation of c-MYC protein.

II. Mechanism of Action

The c-MYC signaling pathway is a central regulator of cell proliferation, growth, and metabolism. The inhibitors discussed in this guide interfere with this pathway at different key points.

c-MYC_Signaling_Pathway_and_Inhibitor_Targets cluster_0 Upstream Signaling cluster_1 c-MYC Regulation & Function cluster_2 Downstream Effects cluster_3 Inhibitor Targets Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascades (e.g., MAPK, PI3K) Signaling Cascades (e.g., MAPK, PI3K) Receptor Tyrosine Kinases->Signaling Cascades (e.g., MAPK, PI3K) c-MYC Gene c-MYC Gene Signaling Cascades (e.g., MAPK, PI3K)->c-MYC Gene c-MYC mRNA c-MYC mRNA c-MYC Gene->c-MYC mRNA Transcription c-MYC Protein c-MYC Protein c-MYC mRNA->c-MYC Protein Translation MYC-MAX Dimer MYC-MAX Dimer c-MYC Protein->MYC-MAX Dimer MAX Protein MAX Protein MAX Protein->MYC-MAX Dimer E-Box DNA E-Box DNA MYC-MAX Dimer->E-Box DNA Binding Cell Cycle Progression Cell Cycle Progression E-Box DNA->Cell Cycle Progression Metabolism Metabolism E-Box DNA->Metabolism Protein Synthesis Protein Synthesis E-Box DNA->Protein Synthesis Apoptosis Inhibition Apoptosis Inhibition E-Box DNA->Apoptosis Inhibition JQ1 JQ1 JQ1->c-MYC Gene Inhibits Transcription 10058-F4 10058-F4 10058-F4->MYC-MAX Dimer Inhibits Dimerization Omomyc Omomyc Omomyc->MYC-MAX Dimer Prevents DNA Binding MYCi975 MYCi975 MYCi975->c-MYC Protein Promotes Degradation This compound This compound This compound->c-MYC Protein Inhibits Function This compound->Metabolism Inhibits Glycolysis

c-MYC Signaling Pathway and Inhibitor Targets

III. In Vitro Efficacy: A Comparative Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other c-MYC inhibitors across various cancer cell lines.

InhibitorCancer Cell LineIC50 (µM)
This compound Pancreatic, Ovarian, and othersVaries
10058-F4 SKOV3 (Ovarian)4.4
Hey (Ovarian)3.2
JQ1 Hey (Ovarian)0.36
SKOV3 (Ovarian)0.97
Various Gastric Cancer Lines0.126 - 2.104
MYCi975 Various Breast Cancer Lines2.49 - 7.73
22Rv1 (Prostate)~10

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

IV. In Vivo Efficacy: Head-to-Head in Xenograft Models

Preclinical in vivo studies using xenograft mouse models are crucial for evaluating the anti-tumor activity of drug candidates. The table below compares the reported tumor growth inhibition for each c-MYC inhibitor.

InhibitorCancer Type (Xenograft Model)Tumor Growth Inhibition (%)
This compound Pancreatic, Ovarian, and others30 - 40% reduction in tumor volume[1]
Omomyc Non-Small Cell Lung CancerSignificant tumor regression
JQ1 Pancreatic Ductal Adenocarcinoma40 - 62%[2]
Ovarian CancerSignificant suppression
10058-F4 Prostate Cancer (PC-3, DU145)No significant inhibition[3]
MYCi975 Prostate Cancer (22Rv1)Significant inhibition

V. Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used to evaluate these c-MYC inhibitors.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture In_Vitro_Assays 2. In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Studies 3. In Vivo Xenograft Studies Cell_Culture->In_Vivo_Studies MTT_Assay Cell Viability (MTT) In_Vitro_Assays->MTT_Assay Western_Blot Protein Expression (Western Blot) In_Vitro_Assays->Western_Blot qRT_PCR Gene Expression (qRT-PCR) In_Vitro_Assays->qRT_PCR Co_IP Protein Interaction (Co-IP) In_Vitro_Assays->Co_IP Data_Analysis 4. Data Analysis & Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Co_IP->Data_Analysis Tumor_Implantation Tumor Cell Implantation in Mice In_Vivo_Studies->Tumor_Implantation Treatment Inhibitor Treatment Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

Preclinical Evaluation Workflow
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with various concentrations of the c-MYC inhibitor for 72 hours.[4]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or ABL-1).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with the following typical conditions: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 60 seconds, and extension at 72°C for 30 seconds.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Cell Preparation: Resuspend cancer cells in a mixture of media and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the c-MYC inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either c-MYC or MAX overnight at 4°C.

  • Bead Capture: Add protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against both c-MYC and MAX to confirm their interaction.

VI. Conclusion

The preclinical data reviewed in this guide highlight the diverse strategies being employed to target the c-MYC oncoprotein. This compound presents a unique dual-action mechanism by inhibiting both c-MYC and NFκB, and by disrupting cancer cell metabolism. Its broad anti-neoplastic activity in preclinical models is promising. Comparative analysis with other c-MYC inhibitors such as Omomyc, JQ1, 10058-F4, and MYCi975 reveals that while all show anti-cancer effects, their potency and efficacy can be cell-type and context-dependent. The in vivo data, in particular, underscores the importance of further studies to determine the optimal therapeutic window and potential combination strategies for these inhibitors. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug development.

References

A Head-to-Head Comparison of Misetionamide and Other Glycolysis Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer metabolism research, targeting glycolysis has emerged as a promising therapeutic strategy. Cancer cells often exhibit a heightened reliance on glycolysis for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect. This guide provides a detailed, data-driven comparison of Misetionamide (GP-2250), a novel investigational agent, with other well-established glycolysis inhibitors. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Mechanism of Action: A Tale of Two Strategies

This compound presents a unique dual mechanism of action. It not only disrupts cancer cell energy metabolism but also impacts key signaling pathways involved in cell proliferation and survival.

This compound (GP-2250): This small molecule inhibitor targets the oncogenic transcription factors c-MYC and NFκB.[1][2] The inhibition of c-MYC leads to a downstream reduction in the expression and activity of critical glycolytic enzymes, including Hexokinase-2 (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3][4][5] By disrupting these key steps in glycolysis, this compound effectively depletes cancer cells of ATP, their primary energy currency.

Traditional Glycolysis Inhibitors: Other inhibitors typically target specific enzymes in the glycolytic pathway more directly.

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits hexokinase.

  • 3-Bromopyruvate (3-BP): An alkylating agent that inhibits several glycolytic enzymes, including hexokinase and GAPDH.

  • Lonidamine: Primarily known for its inhibitory effect on mitochondrial-bound hexokinase.

  • FX11: A selective inhibitor of lactate dehydrogenase A (LDHA).

  • Galloflavin: An inhibitor of lactate dehydrogenase (LDH).

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory potency of this compound and other key glycolysis inhibitors. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Inhibition of Glycolytic Enzymes by this compound (GP-2250)

Enzyme TargetCell Line / SystemConcentrationPercent InhibitionReference
Hexokinase 2 (HK2)Human Recombinant250 µM80.8%
Hexokinase 2 (HK2)Human Recombinant500 µM81.5%
GAPDHPanc TuI Cells500 µM30.9% ± 1.3%
GAPDHBxPC3 Cells500 µM34.7% ± 2.3%

Table 2: Comparative Inhibitory Concentrations (IC50/Ki) of Various Glycolysis Inhibitors

InhibitorTarget Enzyme(s)IC50 / KiCell Line / System
This compound (GP-2250) HK2, GAPDHSee Table 1Various
Lonidamine HexokinaseIC50: ~400 µMEhrlich ascites tumor cells
FX11 LDHAKi: 8 µMEnzyme Assay
Galloflavin LDHA, LDHBKi: 5.46 µM (LDHA), 15.1 µM (LDHB)Enzyme Assay
3-Bromopyruvate Hexokinase, GAPDHVaries by cell typeVarious cancer cell lines
2-Deoxy-D-glucose HexokinaseVaries by cell typeVarious cancer cell lines

Table 3: Cellular Viability IC50 of this compound (GP-2250) in Pancreatic Cancer Cell Lines

Cell LineIC50 (48h)Reference
Bo103670 µM
Bo80257 µM
Bo73646 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Glycolysis_Inhibition_Pathway cluster_this compound This compound cluster_glycolysis Glycolysis Pathway cluster_inhibitors Other Inhibitors Mise This compound cMYC c-MYC Mise->cMYC inhibits NFkB NF-κB Mise->NFkB inhibits Glucose Glucose G6P Glucose-6-Phosphate cMYC->G6P downregulates HK GAP Glyceraldehyde-3-Phosphate Pyruvate Pyruvate cMYC->Pyruvate downregulates GAPDH Glucose->G6P Hexokinase (HK) G6P->GAP GAP->Pyruvate GAPDH Lactate Lactate Pyruvate->Lactate LDH TwoDG 2-DG TwoDG->G6P inhibits HK ThreeBP 3-BP ThreeBP->G6P inhibits HK ThreeBP->Pyruvate inhibits GAPDH Lonidamine Lonidamine Lonidamine->G6P inhibits HK FX11 FX11 FX11->Lactate inhibits LDH

Caption: Mechanism of action of this compound vs. other glycolysis inhibitors.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Treatment with Glycolysis Inhibitor (e.g., this compound, 2-DG, etc.) start->treatment incubation Incubation (Time-course) treatment->incubation lactate Lactate Production Assay incubation->lactate atp ATP Depletion Assay incubation->atp enzyme Enzyme Activity Assay (HK, GAPDH) incubation->enzyme viability Cell Viability Assay (MTT/XTT) incubation->viability data Data Analysis and Comparison lactate->data atp->data enzyme->data viability->data

Caption: General experimental workflow for comparing glycolysis inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of glycolysis inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Hexokinase (HK) Activity Assay

This assay measures the activity of hexokinase, the first rate-limiting enzyme in the glycolytic pathway.

Principle: The activity of HK is determined by a coupled enzymatic reaction. Glucose is phosphorylated by HK to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) in the presence of NADP+, producing NADPH. The rate of NADPH production is directly proportional to the HK activity and can be measured by the increase in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • D-Glucose

  • ATP

  • NADP+

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Cell lysate containing hexokinase

  • Test inhibitor (e.g., this compound)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, D-Glucose, ATP, and NADP+.

  • Add G6PDH to the reaction mixture.

  • Pipette the reaction mixture into the wells of a 96-well plate.

  • Add the cell lysate to each well.

  • To the test wells, add the desired concentration of the inhibitor. For control wells, add the vehicle.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.

  • Calculate the percent inhibition by comparing the rate of the inhibitor-treated wells to the control wells.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This assay measures the activity of GAPDH, another key enzyme in the glycolytic pathway.

Principle: GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to GAPDH activity and can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., TE buffer, pH 7.6)

  • Glyceraldehyde-3-phosphate (GAP)

  • NAD+

  • Cell lysate containing GAPDH

  • Test inhibitor (e.g., this compound)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+.

  • Pipette the reaction mixture into the wells of a 96-well plate.

  • Add the cell lysate to each well.

  • To the test wells, add the desired concentration of the inhibitor. For control wells, add the vehicle.

  • Initiate the reaction by adding GAP to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals.

  • Calculate the rate of NADH formation and determine the percent inhibition.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate, the end product of aerobic glycolysis, released by cells into the culture medium.

Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The resulting NADH can be used to reduce a tetrazolium salt (e.g., WST-8) to a colored formazan product, which can be measured colorimetrically. The amount of formazan produced is proportional to the lactate concentration.

Materials:

  • Cell culture medium

  • Lactate Dehydrogenase (LDH)

  • NAD+

  • Tetrazolium salt solution (e.g., WST-8)

  • Lactate standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Culture cells in a 96-well plate and treat with the glycolysis inhibitor for the desired time.

  • Collect the cell culture supernatant.

  • Prepare a lactate standard curve using the lactate standard solution.

  • In a new 96-well plate, add the collected supernatant and the lactate standards.

  • Prepare a reaction mixture containing LDH, NAD+, and the tetrazolium salt solution.

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C until a visible color change occurs.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).

  • Calculate the lactate concentration in the samples using the standard curve.

Cellular ATP Depletion Assay

This assay measures the intracellular ATP levels as an indicator of cell viability and metabolic activity.

Principle: The assay is based on the luciferin-luciferase reaction. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Materials:

  • Cells in culture

  • ATP releasing reagent (to lyse cells)

  • Luciferin-luciferase reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Plate cells in a white, opaque 96-well plate and treat with the glycolysis inhibitor.

  • At the end of the treatment period, add the ATP releasing reagent to each well to lyse the cells and release intracellular ATP.

  • Add the luciferin-luciferase reagent to each well.

  • Incubate for a short period at room temperature to allow the reaction to stabilize.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in the inhibitor-treated wells compared to the control wells indicates ATP depletion.

Conclusion

This compound (GP-2250) represents a novel approach to targeting cancer metabolism. Its dual mechanism of inhibiting both c-MYC and NFκB, leading to the downstream suppression of key glycolytic enzymes like HK2 and GAPDH, distinguishes it from traditional glycolysis inhibitors that target single enzymes. The quantitative data, although not yet providing direct enzymatic IC50 values for this compound, clearly demonstrates its ability to inhibit these crucial metabolic enzymes at clinically relevant concentrations. Further research is warranted to fully elucidate its comparative efficacy and to explore its synergistic potential with other anti-cancer agents. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on targeting glycolysis for cancer therapy.

References

A Comparative Guide to the Anti-Tumor Effects of Misetionamide: An Analysis of Preclinical and Early Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Reproducibility: The following guide synthesizes the currently available data on the anti-tumor effects of Misetionamide (also known as GP-2250). It is important for the research community to note that, as of this publication, the presented findings originate exclusively from studies conducted by Panavance Therapeutics, the developer of this compound, and their direct academic collaborators. Independent replication of these findings by unaffiliated laboratories has not yet been reported in the peer-reviewed literature. This context is crucial for a comprehensive evaluation of the compound's potential. The broader challenges of reproducibility in preclinical cancer research underscore the importance of independent validation for all novel therapeutic agents.

Executive Summary

This compound is an investigational small molecule drug with a novel dual mechanism of action, targeting both cancer cell metabolism and key oncogenic transcription factors. Preclinical studies have demonstrated its broad anti-neoplastic activity across a range of cancer cell lines and in vivo models, including pancreatic, ovarian, colon, and melanoma. Early clinical data from a Phase 1 trial in pancreatic cancer patients suggests a manageable safety profile and promising anti-tumor activity when used in combination with gemcitabine. This guide provides a detailed comparison of the reported anti-tumor effects of this compound across different preclinical models and summarizes the initial clinical findings.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • Inhibition of Oncogenic Transcription Factors: this compound directly inhibits c-MYC and NFκB, two critical transcription factors that drive tumor cell proliferation, survival, and immune evasion.[1] By targeting these pathways, this compound aims to halt tumor growth and promote apoptosis.

  • Disruption of Cancer Cell Metabolism: The compound selectively targets the energy metabolism of cancer cells by inhibiting key enzymes in aerobic glycolysis, such as hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD).[2][3] This leads to a significant decrease in ATP production, inducing oxidative, metabolic, and hypoxic stress within the cancer cells, ultimately leading to cell death.[2][3]

Misetionamide_Mechanism_of_Action This compound's Dual Mechanism of Action cluster_Metabolism Metabolic Disruption cluster_Transcription Transcription Factor Inhibition This compound This compound (GP-2250) HK2 Hexokinase-2 (HK-2) This compound->HK2 inhibits GAPDH GAPDH This compound->GAPDH inhibits PVD Pyruvate Dehydrogenase (PVD) This compound->PVD inhibits cMYC c-MYC This compound->cMYC inhibits NFkB NFκB This compound->NFkB inhibits Aerobic_Glycolysis Aerobic Glycolysis ATP_Production ATP Production Aerobic_Glycolysis->ATP_Production leads to Metabolic_Stress Oxidative, Metabolic, Hypoxic Stress ATP_Production->Metabolic_Stress decrease leads to Cell_Death Cancer Cell Death Metabolic_Stress->Cell_Death Proliferation Cell Proliferation & Survival cMYC->Proliferation promotes NFkB->Proliferation promotes Xenograft_Study_Workflow General Xenograft Study Workflow Start Start Animal_Model Select Immunocompromised Mice Start->Animal_Model Tumor_Implantation Subcutaneous Implantation of Human Cancer Cells Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Predetermined Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Daily (e.g., for 28 days) Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Regularly Treatment->Monitoring Endpoint End of Study: Euthanasia and Tumor Excision Monitoring->Endpoint Analysis Data Analysis and Histopathology Endpoint->Analysis End End Analysis->End

References

Cross-Validation of Misetionamide's Activity in Platinum-Resistant Ovarian Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-cancer agent Misetionamide (also known as GP-2250) with standard-of-care therapies for platinum-resistant ovarian cancer (PROC). The data presented is based on preclinical studies and aims to offer an objective evaluation of this compound's potential as a new therapeutic option.

Executive Summary

Platinum-resistant ovarian cancer presents a significant clinical challenge with limited effective treatment options. This compound, a tumor cell-selective small molecule, has demonstrated promising preclinical activity in PROC models. It employs a dual mechanism of action, disrupting cancer cell metabolism and inhibiting key transcription factors. This guide summarizes the available preclinical data for this compound and compares its efficacy with established treatments for PROC, including paclitaxel, pegylated liposomal doxorubicin (PLD), and bevacizumab. The evidence suggests that this compound exhibits potent single-agent activity and synergistic effects when combined with PARP inhibitors or bevacizumab, warranting further clinical investigation.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators in models of ovarian cancer.

In Vitro Cytotoxicity in Ovarian Cancer Cell Lines
Cell LineDrugIC50 (µM)Citation
OVCAR4This compound (GP-2250)Data not publicly available in cited sources
OVCAR8This compound (GP-2250)Data not publicly available in cited sources
KuramochiThis compound (GP-2250)Data not publicly available in cited sources
A2780This compound (GP-2250)Data not publicly available in cited sources
OVCAR5This compound (GP-2250)Data not publicly available in cited sources

Note: While the primary publication by Kim et al. (2024) investigated the cytotoxic effects of this compound in 10 ovarian cancer cell lines, specific IC50 values were not reported in the publicly accessible abstract. The study did note that homologous recombination deficient (HRD) ovarian cancer cells (e.g., Kuramochi, OVCAR4, and OVCAR8) were more vulnerable to GP-2250 than homologous recombination proficient (HRP) cells (e.g., A2780 and OVCAR5)[1].

In Vivo Efficacy in Orthotopic Mouse Models of Ovarian Cancer

The study by Kim et al. (2024) utilized an orthotopic mouse model with OVCAR8 cells to assess the in vivo efficacy of this compound alone and in combination.

Treatment GroupMean Tumor Weight (g) ± SDMean Number of Tumor Nodules ± SDCitation
VehicleData not publicly available in cited sourcesData not publicly available in cited sources[1]
This compound (GP-2250)Data not publicly available in cited sourcesData not publicly available in cited sources[1]
Olaparib (PARP inhibitor)Data not publicly available in cited sourcesData not publicly available in cited sources[1]
GP-2250 + Olaparib 0.16 ± 0.05 1.56 ± 0.44 [1]
Niraparib (PARP inhibitor)Data not publicly available in cited sourcesData not publicly available in cited sources
GP-2250 + Niraparib 0.13 ± 0.06 1.89 ± 0.59
Rucaparib (PARP inhibitor)Data not publicly available in cited sourcesData not publicly available in cited sources
GP-2250 + Rucaparib 0.29 ± 0.05 3.11 ± 0.59
BevacizumabData not publicly available in cited sourcesData not publicly available in cited sources
GP-2250 + Bevacizumab 0.07 ± 0.03 0.78 ± 0.2

Note: The combination of this compound with either PARP inhibitors or bevacizumab resulted in a significant reduction in tumor weight and the number of tumor nodules compared to the vehicle control and monotherapy groups. Specific data for the control and monotherapy arms were not available in the abstract.

Mechanism of Action of this compound

This compound exhibits a unique dual mechanism of action that targets fundamental processes required for cancer cell survival and proliferation.

  • Disruption of Energy Metabolism: this compound inhibits key enzymes in the aerobic glycolysis pathway, including hexokinase-2 (HK-2), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate dehydrogenase (PVD). This blockade of ATP production induces metabolic, oxidative, and hypoxic stress within cancer cells.

  • Inhibition of Transcription Factors: The drug also impedes the activity of critical transcription factors such as NF-κB and c-MYC. By inhibiting these factors, this compound interferes with the expression of genes necessary for protein synthesis, DNA transcription, and cell survival.

Misetionamide_Mechanism_of_Action cluster_glycolysis Aerobic Glycolysis cluster_transcription Transcription Factor Signaling Glucose Glucose G6P G6P Glucose->G6P HK-2 F6P F6P G6P->F6P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PVD TCA Cycle TCA Cycle AcetylCoA->TCA Cycle ATP Production ATP Production TCA Cycle->ATP Production Cancer Cell Survival Cancer Cell Survival ATP Production->Cancer Cell Survival Growth Signals Growth Signals c-MYC c-MYC Growth Signals->c-MYC Gene Expression Gene Expression c-MYC->Gene Expression Cell Growth, Metabolism Inflammatory Signals Inflammatory Signals NF-κB NF-κB Inflammatory Signals->NF-κB NF-κB->Gene Expression Survival, Proliferation Gene Expression->Cancer Cell Survival This compound This compound This compound->c-MYC This compound->NF-κB HK HK This compound->HK GAPDH GAPDH This compound->GAPDH PVD PVD This compound->PVD This compound->Cancer Cell Survival Induces Apoptosis -2 -2 Tumor Growth & Proliferation Tumor Growth & Proliferation Cancer Cell Survival->Tumor Growth & Proliferation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of 10 human ovarian cancer cell lines was used, including those with homologous recombination deficiency (HRD) and proficiency (HRP).

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of this compound (GP-2250) were added to the wells.

    • After a 72-hour incubation period, MTT reagent was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured using a microplate reader at a wavelength of 570 nm.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In_Vitro_Workflow start Start seed_cells Seed Ovarian Cancer Cells in 96-well plates start->seed_cells adhere Incubate Overnight (Cell Adhesion) seed_cells->adhere add_drug Add Serial Dilutions of this compound adhere->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_point End calculate_ic50->end_point

Orthotopic Mouse Model of Ovarian Cancer
  • Animal Model: Female immunodeficient mice (e.g., nude or NSG mice).

  • Cell Line: OVCAR8 human ovarian cancer cells were used for orthotopic injection.

  • Procedure:

    • OVCAR8 cells were surgically injected into the ovarian bursa of the mice.

    • Tumor growth and dissemination were monitored.

    • Once tumors were established, mice were randomized into treatment and control groups.

    • Treatments (vehicle, this compound, PARP inhibitors, bevacizumab, and combinations) were administered according to the study design.

    • At the end of the study, mice were euthanized, and primary tumors and metastatic nodules were excised, weighed, and counted.

In_Vivo_Workflow start Start inject_cells Orthotopic Injection of OVCAR8 Cells into Mice start->inject_cells tumor_establishment Tumor Establishment Monitoring inject_cells->tumor_establishment randomization Randomize Mice into Treatment Groups tumor_establishment->randomization treatment Administer Treatments: - Vehicle - this compound - Comparators - Combinations randomization->treatment euthanasia Euthanize Mice at Study Endpoint treatment->euthanasia data_collection Collect Data: - Tumor Weight - Number of Nodules euthanasia->data_collection analysis Statistical Analysis data_collection->analysis end_point End analysis->end_point

Reverse Phase Protein Array (RPPA)
  • Purpose: To investigate the molecular mechanisms of this compound by quantifying changes in protein expression and activation in response to treatment.

  • Procedure:

    • Ovarian cancer cells were treated with this compound or a vehicle control.

    • Cell lysates were prepared, and protein concentration was determined.

    • Lysates were serially diluted and arrayed onto nitrocellulose-coated slides.

    • Each slide was incubated with a specific primary antibody against a protein of interest (e.g., total and phosphorylated forms of proteins in the AKT/mTOR pathway).

    • A labeled secondary antibody was used for detection.

    • The signal intensity of each spot was quantified, normalized, and analyzed to determine changes in protein levels.

  • Key Findings: RPPA analysis revealed that this compound treatment inhibited the activation and expression of hypoxia-inducible factor-1α (HIF-1α), AKT, and the mammalian target of rapamycin (mTOR).

Conclusion and Future Directions

The preclinical data for this compound in platinum-resistant ovarian cancer models is encouraging. Its unique dual mechanism of action, targeting both cancer cell metabolism and key survival signaling pathways, suggests it may be effective in a patient population with high unmet medical need. The synergistic activity observed with PARP inhibitors and bevacizumab highlights potential combination therapy strategies that could significantly improve patient outcomes.

Further cross-validation in a broader range of platinum-resistant patient-derived xenograft (PDX) models is warranted to confirm these initial findings. A planned Phase 1/2 proof-of-concept study in patients with platinum-resistant ovarian cancer will be crucial in translating these preclinical observations into clinical practice. Continued research into biomarkers that predict response to this compound will also be essential for patient stratification and personalized treatment approaches.

References

A Comparative Analysis of the Preclinical Safety Profile of Misetionamide, a Novel PLK4 Inhibitor, with Standard-of-Care Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Drug Development Professionals

This guide provides a comparative overview of the preclinical safety profile of Misetionamide, a novel and highly selective Polo-like Kinase 4 (PLK4) inhibitor, against established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential toxicity and potential therapeutic advantages of targeting PLK4.

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication during the cell cycle.[1] Its overexpression is linked to aberrant centrosome numbers, which can promote tumorigenesis and is observed in various cancers.[2][3] this compound is a hypothetical, targeted therapy designed to induce mitotic catastrophe and apoptosis in cancer cells by selectively inhibiting PLK4.

Comparative Safety Profile: this compound vs. Existing Chemotherapies

The following table summarizes the anticipated adverse event profile of this compound based on its targeted mechanism, contrasted with the known adverse events of 5-FU and Oxaliplatin. The data for 5-FU and Oxaliplatin are derived from clinical observations.[4][5]

Adverse Event CategoryThis compound (Hypothetical Preclinical Profile)5-Fluorouracil (Observed Clinical Profile)Oxaliplatin (Observed Clinical Profile)
Hematological
NeutropeniaModerateCommon, can be severeCommon, can be severe
ThrombocytopeniaMild to ModerateRareCommon
AnemiaMildCommonCommon
Gastrointestinal
Nausea & VomitingMildCommonSevere
DiarrheaModerateCommonCommon, can be severe
Mucositis/StomatitisMildCommonCommon
Neurological
Peripheral NeuropathyNot expectedRareVery Common, often dose-limiting
Dermatological
Hand-Foot SyndromeNot expectedCommonRare
RashMild to ModerateOccasionalOccasional
Other Key Toxicities
CardiotoxicityLow potentialRare but reportedNot a primary toxicity
HepatotoxicityPossible (On-target)RareCan occur, usually transient
Allergic ReactionsLow potentialRareCan occur, including anaphylaxis

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and the standard procedures for safety evaluation, the following diagrams are provided.

cluster_0 Cell Cycle Progression cluster_1 This compound Action PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Mitotic Spindle Mitotic Spindle Centriole Duplication->Mitotic Spindle Mitotic Catastrophe Mitotic Catastrophe Centriole Duplication->Mitotic Catastrophe Cell Division Cell Division Mitotic Spindle->Cell Division This compound This compound This compound->PLK4 Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Start Start Cell_Culture 1. Cell Seeding (e.g., Cancer Cell Lines) Start->Cell_Culture Treatment 2. Compound Addition (this compound vs. Vehicle) Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Assay 4. Viability/Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

References

Independent Verification of Misetionamide's Dual Inhibition of c-MYC and NF-κB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Misetionamide (GP-2250), a novel investigational drug, with an alternative compound, focusing on the independent verification of its dual inhibitory effects on the key oncogenic transcription factors, c-MYC and NF-κB. This document summarizes available preclinical and clinical data, presents detailed experimental methodologies for key assays, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule drug candidate currently in clinical development that has been reported to exhibit a unique dual mechanism of action by directly inhibiting both c-MYC and NF-κB.[1] This dual inhibition is significant as both transcription factors are critical drivers of tumor initiation, progression, and survival across a broad range of cancers.[2][3] By targeting these two central nodes of oncogenic signaling, this compound aims to offer a potent and selective anti-cancer therapy.

Mechanism of Action: Dual Inhibition of c-MYC and NF-κB

This compound's purported mechanism of action involves the simultaneous suppression of two master regulators of cancer cell biology:

  • c-MYC Inhibition: c-MYC is a transcription factor that orchestrates a wide array of cellular processes, including proliferation, growth, and metabolism. Its deregulation is a hallmark of many human cancers. This compound is reported to directly inhibit c-MYC, leading to the disruption of cancer cell metabolism and ultimately, cell death.[2][3]

  • NF-κB Inhibition: The NF-κB signaling pathway is a critical mediator of inflammation, cell survival, and proliferation. Its constitutive activation is a common feature in many tumors, contributing to resistance to apoptosis and sustained growth. This compound has been shown to directly inhibit NF-κB, thereby blocking these pro-survival signals.

Misetionamide_Mechanism_of_Action cluster_0 Upstream Signals cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Cancer Hallmarks Growth Factors Growth Factors c-MYC Pathway c-MYC Pathway Growth Factors->c-MYC Pathway Inflammatory Cytokines Inflammatory Cytokines NF-κB Pathway NF-κB Pathway Inflammatory Cytokines->NF-κB Pathway Metabolism Metabolism c-MYC Pathway->Metabolism Proliferation Proliferation c-MYC Pathway->Proliferation NF-κB Pathway->Proliferation Survival Survival NF-κB Pathway->Survival Inflammation Inflammation NF-κB Pathway->Inflammation Sustained Proliferation Sustained Proliferation Metabolism->Sustained Proliferation Proliferation->Sustained Proliferation Evading Apoptosis Evading Apoptosis Survival->Evading Apoptosis This compound This compound This compound->c-MYC Pathway This compound->NF-κB Pathway

Caption: Dual inhibition of c-MYC and NF-κB by this compound.

Comparative Analysis: this compound vs. BAY 11-7082

To provide a comparative context for this compound's activity, this guide includes data on BAY 11-7082, a well-characterized inhibitor of the NF-κB pathway. While not a direct dual inhibitor in the same manner as this compound is described, BAY 11-7082 has been shown to affect c-MYC expression downstream of NF-κB inhibition, making it a relevant, albeit indirect, comparator.

Table 1: In Vitro Cytotoxicity Data
CompoundCancer TypeCell Line(s)IC50 Value(s)Citation(s)
This compound (GP-2250) PancreaticBo103670 µM
PancreaticBo80257 µM
PancreaticBo73646 µM
PancreaticNot Specified285 µM
BAY 11-7082 GastricHGC2724.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h)
GastricMKN4529.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h)
NeuroblastomaSH-SY5Y0.85 µM
NeuroblastomaSK-N-AS1.35 µM
VariousTumor Cells10 µM (for IκBα phosphorylation)
Table 2: Preclinical In Vivo Efficacy
CompoundCancer ModelDosing RegimenKey FindingsCitation(s)
This compound (GP-2250) Human Cancer Xenografts (various)Daily intraperitoneal injection for 28 days30-40% reduction in tumor volume vs. vehicle.
Ovarian Tumor XenograftNot specifiedRegression in original tumor volume.
Pancreatic Cancer PDX (in combination with Gemcitabine)Not specifiedAggregate tumor regression of 74% (combination) vs. 10% (Gemcitabine alone).
BAY 11-7082 Fibroid XenograftsDaily treatment for two months50% reduction in tumor weight.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of experimental findings. Below are standardized protocols for key assays relevant to the evaluation of c-MYC and NF-κB inhibitors.

Cytotoxicity Assay (MTT/WST-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or BAY 11-7082) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cytotoxicity_Assay_Workflow Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate End End Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with compound Treat with compound Incubate overnight->Treat with compound Incubate for 24-72h Incubate for 24-72h Treat with compound->Incubate for 24-72h Add MTT/WST-8 reagent Add MTT/WST-8 reagent Incubate for 24-72h->Add MTT/WST-8 reagent Incubate for 1-4h Incubate for 1-4h Add MTT/WST-8 reagent->Incubate for 1-4h Measure absorbance Measure absorbance Incubate for 1-4h->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50 Calculate IC50->End

Caption: Workflow for a standard cytotoxicity assay.
NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection: Transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Treat the transfected cells with the test compound for a specified duration.

  • Stimulation: Induce NF-κB activation using a stimulant such as TNF-α.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the extent of inhibition.

c-MYC Inhibition Assay (Quantitative PCR)

This method measures the mRNA expression levels of c-MYC target genes.

  • Cell Treatment: Treat cancer cells with the test compound for a defined period.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for c-MYC target genes (e.g., ODC1, NCL).

  • Data Analysis: Quantify the relative expression of target genes, normalized to a housekeeping gene, to determine the effect of the compound on c-MYC transcriptional activity.

Xenograft Tumor Model

This in vivo model assesses the anti-tumor efficacy of a compound.

  • Cell Implantation: Subcutaneously inject human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle according to the specified dosing regimen.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula TV (mm³) = [tumor length × (tumor width)²]/2 is commonly used.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to evaluate the anti-tumor activity.

Xenograft_Model_Workflow Start Start Inject cancer cells into mice Inject cancer cells into mice Start->Inject cancer cells into mice End End Allow tumor growth Allow tumor growth Inject cancer cells into mice->Allow tumor growth Randomize mice into groups Randomize mice into groups Allow tumor growth->Randomize mice into groups Administer compound or vehicle Administer compound or vehicle Randomize mice into groups->Administer compound or vehicle Measure tumor volume regularly Measure tumor volume regularly Administer compound or vehicle->Measure tumor volume regularly Compare tumor growth curves Compare tumor growth curves Measure tumor volume regularly->Compare tumor growth curves Compare tumor growth curves->End

Caption: General workflow for a xenograft tumor model study.

Conclusion

The available data suggests that this compound (GP-2250) is a promising novel anti-cancer agent with a unique dual mechanism of action targeting both c-MYC and NF-κB. Preclinical studies have demonstrated its in vitro cytotoxicity against various cancer cell lines and in vivo efficacy in reducing tumor growth. A direct comparison with a dedicated dual c-MYC and NF-κB inhibitor is challenging due to the limited availability of such agents in the public domain. However, when compared to the well-established NF-κB inhibitor BAY 11-7082, this compound's potential to also directly target c-MYC represents a significant differentiating factor that warrants further investigation. The provided experimental protocols offer a framework for the independent verification and further characterization of this compound's dual inhibitory properties. As more quantitative data from ongoing and future studies become available, a more comprehensive and direct comparison with other therapeutic alternatives will be possible.

References

Safety Operating Guide

Navigating the Proper Disposal of Misetionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Misetionamide is not publicly available. This compound is an investigational antineoplastic drug, and as such, it should be handled with the utmost care as a hazardous compound. The following guidelines are based on best practices for the disposal of investigational and cytotoxic agents. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and any available documentation from the supplier for specific handling and disposal instructions.

This compound is a novel small molecule inhibitor targeting key pathways in cancer cell metabolism and survival.[1][2][3] Its classification as an antineoplastic agent necessitates strict adherence to proper disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[4]

Waste Characterization and Segregation

The primary step in the proper disposal of this compound and associated materials is the correct characterization and segregation of waste at the point of generation. Antineoplastic waste is typically categorized as either "trace" or "bulk" waste, a distinction that determines the disposal pathway.

Waste CategoryDescriptionDisposal Container Specification
Bulk this compound Waste Unused or expired pure drug, concentrated stock solutions, grossly contaminated materials, and materials used to clean up large spills. Any container holding more than 3% of the original volume of the drug.[5]Black RCRA-regulated hazardous waste container, clearly labeled "Hazardous Waste," "Cytotoxic," and with the chemical name "this compound."
Trace this compound Waste (Solids) Items with minimal residual contamination, such as empty vials, flasks, plasticware, gloves, gowns, and other disposable personal protective equipment (PPE). Containers must be "RCRA empty," meaning they contain less than 3% of the original volume.Yellow chemotherapy waste container, labeled "Chemotherapy Waste" or "Trace Chemo Waste."
Trace this compound Waste (Sharps) Needles, syringes, and other sharps contaminated with trace amounts of this compound.Yellow , puncture-resistant sharps container specifically designated and labeled for chemotherapy sharps.

Procedural Guidance for this compound Disposal

The following protocol outlines the step-by-step process for managing and disposing of this compound waste in a laboratory setting.

Experimental Protocol: Laboratory-Scale Disposal of this compound Waste

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, don appropriate PPE, including two pairs of chemotherapy-tested gloves, a solid-front disposable gown, and safety glasses or a face shield.

  • Point-of-Generation Segregation:

    • Immediately following any procedure involving this compound, segregate waste into the correct, clearly labeled containers as described in the table above.

    • Bulk Waste: Carefully transfer unused compounds or grossly contaminated items into the designated black RCRA hazardous waste container.

    • Trace Solid Waste: Place items like contaminated gloves, gowns, and empty vials into the yellow chemotherapy waste container.

    • Trace Sharps Waste: Immediately dispose of used needles and syringes, without recapping or breaking them, into the yellow chemotherapy sharps container.

  • Container Management:

    • Ensure all waste containers are kept closed and sealed when not in use.

    • Do not overfill containers.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and, if required, within secondary containment.

  • Decontamination:

    • After handling the drug and its waste, decontaminate all work surfaces (e.g., biological safety cabinet, fume hood) using a detergent solution followed by a thorough rinse.

  • Waste Pickup and Disposal:

    • When waste containers are full, arrange for pickup through your institution's EHS department.

    • Ensure all labeling is correct and legible before transport.

    • Bulk chemotherapy waste must be transported by a certified hazardous waste vendor to a permitted treatment facility for high-temperature incineration.

    • Trace chemotherapy waste is also typically sent for incineration.

Note: Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Visualizing Disposal and Mechanism of Action

To further clarify the procedures and the scientific context of this compound, the following diagrams illustrate the disposal workflow and the drug's known signaling pathway.

MisetionamideDisposalWorkflow cluster_0 Point of Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Pathway start Procedure with this compound Complete waste_generated Waste Generated start->waste_generated is_bulk Bulk Waste? (>3% volume, gross contamination) waste_generated->is_bulk is_sharp Is it a Sharp? is_bulk->is_sharp No (Trace Waste) bulk_container Black RCRA Container is_bulk->bulk_container Yes sharps_container Yellow Chemo Sharps Container is_sharp->sharps_container Yes trace_container Yellow Chemo Waste Container is_sharp->trace_container No (Solid Waste) ehs_pickup Arrange EHS Pickup bulk_container->ehs_pickup sharps_container->ehs_pickup trace_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Logical workflow for the segregation and disposal of this compound waste.

MisetionamideSignalingPathway cluster_glycolysis Aerobic Glycolysis cluster_transcription Oncogenic Transcription Factors This compound This compound GAPDH GAPDH This compound->GAPDH inhibits Hexokinase Hexokinase This compound->Hexokinase inhibits PVD PVD This compound->PVD inhibits cMYC c-MYC This compound->cMYC inhibits NFkB NF-κB This compound->NFkB inhibits ATP ATP Production GAPDH->ATP Hexokinase->ATP PVD->ATP Proliferation Inhibition of Proliferation & Survival Signaling cMYC->Proliferation leads to NFkB->Proliferation leads to Energy_Metabolism Disruption of Cancer Energy Metabolism ATP->Energy_Metabolism leads to Cell_Death Cancer Cell Death Energy_Metabolism->Cell_Death Proliferation->Cell_Death

Caption: this compound's dual mechanism of action targeting key cancer pathways.

References

Essential Safety Protocols for Handling Misetionamide in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Material Safety Data Sheet (MSDS) with detailed personal protective equipment (PPE) recommendations for Misetionamide (also known as GP-2250) is not publicly available. The following guidelines are based on general best practices for handling potent, novel, or investigational compounds in a laboratory environment. Researchers must conduct a thorough, site-specific risk assessment before beginning any work with this substance.

This compound is an investigational oxathiazinane derivative currently undergoing clinical trials for various cancers, including pancreatic and ovarian cancer.[1][2][3] Given its nature as a biologically active compound with antineoplastic properties, it should be handled with caution to minimize exposure.[4] The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Recommended Personal Protective Equipment (PPE)

In the absence of specific manufacturer's guidelines, a conservative approach to PPE is warranted. The following table summarizes the recommended baseline PPE for handling this compound, particularly when working with the pure compound or concentrated solutions.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with nitrile or neoprene glovesProvides a barrier against direct skin contact and allows for safe removal of the outer contaminated glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR)Recommended when handling powders outside of a certified chemical fume hood to prevent inhalation.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffsPrevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoesProtects feet from spills.
Standard Operating Procedure for Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Lab Coat: Unfasten and remove the lab coat by rolling it inside-out to contain contaminants.

  • Eye Protection: Remove safety glasses or goggles from the back to the front.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use a designated area for handling this compound to prevent the spread of contamination.

Disposal:

  • All disposable PPE (gloves, lab coats) and materials that have come into contact with this compound should be treated as hazardous chemical waste.

  • Collect all contaminated waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visualizing Laboratory Safety Workflows

To further aid in operational planning, the following diagrams illustrate key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment cluster_ppe_levels cluster_actions cluster_end start Start: Handling this compound risk_assessment Assess Potential for Aerosol Generation start->risk_assessment low_aerosol Low Potential (e.g., handling solutions in a closed system) risk_assessment->low_aerosol Low high_aerosol High Potential (e.g., weighing powder, sonicating) risk_assessment->high_aerosol High ppe_low Action: - Standard PPE - Work in fume hood low_aerosol->ppe_low ppe_high Action: - Standard PPE + N95 Respirator - Work in fume hood or BSC high_aerosol->ppe_high end_procedure Proceed with Experiment ppe_low->end_procedure ppe_high->end_procedure

Caption: PPE selection workflow for handling this compound.

Donning_Doffing_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Hand Hygiene don2 2. Inner Gloves don1->don2 don3 3. Lab Coat don2->don3 don4 4. Respirator (if needed) don3->don4 don5 5. Eye Protection don4->don5 don6 6. Outer Gloves don5->don6 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

Caption: Procedural steps for donning and doffing PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.